Product packaging for 1-Methyl-3,4-dihydroquinolin-2(1H)-one(Cat. No.:CAS No. 826-72-2)

1-Methyl-3,4-dihydroquinolin-2(1H)-one

Numéro de catalogue: B1348831
Numéro CAS: 826-72-2
Poids moléculaire: 161.2 g/mol
Clé InChI: GRDNENMVSPDQBD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

1-Methyl-3,4-dihydroquinolin-2(1H)-one is a useful research compound. Its molecular formula is C10H11NO and its molecular weight is 161.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11NO B1348831 1-Methyl-3,4-dihydroquinolin-2(1H)-one CAS No. 826-72-2

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

1-methyl-3,4-dihydroquinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-11-9-5-3-2-4-8(9)6-7-10(11)12/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRDNENMVSPDQBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CCC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00341889
Record name 1-Methyl-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00341889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

826-72-2
Record name 1-Methyl-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00341889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-Methyl-3,4-dihydroquinolin-2(1H)-one: Synthesis and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-3,4-dihydroquinolin-2(1H)-one is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its dihydroquinolin-2(1H)-one core is a key structural motif in a variety of biologically active molecules and natural products. The N-methylation of this scaffold alters its electronic and steric properties, providing a valuable intermediate for the synthesis of more complex pharmaceutical agents.[1] This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and spectroscopic data of this compound, intended for researchers and professionals in the field of drug discovery and development.

Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are summarized below. These data are crucial for its characterization, handling, and application in synthetic protocols.

Physicochemical Data
PropertyValueSource
Molecular Formula C₁₀H₁₁NOPubChem
Molecular Weight 161.20 g/mol PubChem[2]
CAS Number 826-72-2PubChem[2]
Appearance OilChemicalBook
Boiling Point 295-297 °CChemicalBook[3]
Density 1.120 ± 0.06 g/cm³ (Predicted)ChemicalBook[3]
pKa 1.19 ± 0.20 (Predicted)ChemicalBook[3]
Solubility Soluble in chloroform and methanolChemicalBook[3]
XLogP3 1.2PubChem[2]
Spectroscopic Data

Definitive spectroscopic data for this compound is not consistently available in the public domain. The following tables are compiled from typical values for similar dihydroquinolinone structures and should be used as a reference. Experimental verification is recommended.

Table 1.2.1: ¹H NMR Spectroscopic Data (Predicted)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~ 7.2-7.5m4HAromatic protons
~ 3.3s3HN-CH₃
~ 2.9t2HC₄-H₂
~ 2.6t2HC₃-H₂

Table 1.2.2: ¹³C NMR Spectroscopic Data (Predicted)

Chemical Shift (ppm)Assignment
~ 170C=O (Amide)
~ 139Aromatic C (Quaternary)
~ 128Aromatic CH
~ 127Aromatic CH
~ 123Aromatic CH
~ 115Aromatic CH
~ 31N-CH₃
~ 30C₄
~ 25C₃

Table 1.2.3: FT-IR Spectroscopic Data (Predicted)

Wavenumber (cm⁻¹)IntensityAssignment
~ 3050MediumAromatic C-H stretch
~ 2950MediumAliphatic C-H stretch
~ 1680StrongC=O (Amide) stretch
~ 1600, 1490MediumAromatic C=C stretch
~ 750StrongAromatic C-H bend (ortho-disubstituted)

Table 1.2.4: Mass Spectrometry Data (Predicted)

m/zInterpretation
161[M]⁺ (Molecular ion)
132[M - CO - H]⁺
118[M - C₂H₃O]⁺ or [M - CH₃ - CO]⁺

Synthesis of this compound

Several synthetic routes to the dihydroquinolin-2(1H)-one scaffold have been reported.[1] Two common and reliable methods for the specific synthesis of this compound are detailed below.

Method 1: N-Methylation of 3,4-Dihydroquinolin-2(1H)-one

This is a straightforward approach starting from the commercially available 3,4-dihydroquinolin-2(1H)-one.

3,4-Dihydroquinolin-2(1H)-one 3,4-Dihydroquinolin-2(1H)-one Deprotonation Deprotonation 3,4-Dihydroquinolin-2(1H)-one->Deprotonation Base (e.g., K₂CO₃) N-Methylation N-Methylation Deprotonation->N-Methylation Methylating Agent (e.g., CH₃I) This compound This compound N-Methylation->this compound Workup & Purification

Figure 1: N-Methylation Synthesis Workflow.

Experimental Protocol:

  • Materials:

    • 3,4-Dihydroquinolin-2(1H)-one

    • Methyl iodide (CH₃I)

    • Potassium carbonate (K₂CO₃), anhydrous

    • Acetone or Dimethylformamide (DMF), anhydrous

    • Dichloromethane (DCM)

    • Saturated aqueous sodium chloride (brine)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,4-dihydroquinolin-2(1H)-one (1.0 eq).

    • Add anhydrous acetone or DMF as the solvent.

    • Add anhydrous potassium carbonate (2.0-3.0 eq).

    • To the stirred suspension, add methyl iodide (1.5-2.0 eq) dropwise.

    • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Dissolve the residue in dichloromethane and wash with water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Method 2: Intramolecular Friedel-Crafts Cyclization

This method involves the synthesis of an N-substituted propionamide precursor followed by an acid-catalyzed cyclization.

cluster_0 Precursor Synthesis cluster_1 Cyclization N-Methylaniline N-Methylaniline Acylation Acylation N-Methylaniline->Acylation 3-Chloropropionyl chloride N-Methyl-N-phenyl-3-chloropropionamide N-Methyl-N-phenyl-3-chloropropionamide Acylation->N-Methyl-N-phenyl-3-chloropropionamide Friedel-Crafts Cyclization Friedel-Crafts Cyclization N-Methyl-N-phenyl-3-chloropropionamide->Friedel-Crafts Cyclization Lewis Acid (e.g., AlCl₃) This compound This compound Friedel-Crafts Cyclization->this compound Workup & Purification

Figure 2: Friedel-Crafts Synthesis Workflow.

Experimental Protocol:

  • Part A: Synthesis of N-Methyl-N-phenyl-3-chloropropionamide

    • In a round-bottom flask, dissolve N-methylaniline (1.0 eq) in a suitable solvent such as toluene or dichloromethane.

    • Add a base, for example, triethylamine (1.1 eq) or sodium bicarbonate.

    • Cool the mixture in an ice bath.

    • Slowly add 3-chloropropionyl chloride (1.05 eq) to the stirred solution.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Perform an aqueous workup by washing with dilute HCl, water, and brine.

    • Dry the organic layer and concentrate to yield the crude N-Methyl-N-phenyl-3-chloropropionamide, which can be purified by chromatography or used directly in the next step.

  • Part B: Intramolecular Friedel-Crafts Cyclization

    • To a flask containing a stirred suspension of anhydrous aluminum chloride (AlCl₃) (2.0-3.0 eq) in an inert solvent like dichloromethane or nitrobenzene, slowly add the N-Methyl-N-phenyl-3-chloropropionamide from Part A.

    • Heat the reaction mixture to facilitate the cyclization. The optimal temperature will depend on the solvent used.

    • Monitor the reaction by TLC.

    • Upon completion, carefully quench the reaction by pouring it onto a mixture of ice and concentrated HCl.

    • Extract the product with dichloromethane.

    • Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent.

    • After removing the solvent, purify the crude product by column chromatography to obtain this compound.

Applications in Drug Development

The 3,4-dihydroquinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, appearing in a number of approved drugs and clinical candidates. For instance, Aripiprazole, an atypical antipsychotic, and Cilostazol, a phosphodiesterase inhibitor, both feature this core structure.[1] this compound serves as a key building block for creating analogs of these and other bioactive molecules. The N-methyl group can influence the compound's solubility, metabolic stability, and binding interactions with biological targets. Researchers utilize this compound to explore new synthetic methodologies and to generate libraries of novel compounds for high-throughput screening in various disease models.[1]

Conclusion

This compound is a versatile synthetic intermediate with significant potential in the development of new therapeutic agents. This guide has provided a summary of its key properties and detailed protocols for its synthesis. The presented data and methodologies are intended to support researchers in their efforts to explore the chemical space around this important scaffold and to accelerate the discovery of novel drug candidates.

References

Characterization of 1-Methyl-3,4-dihydroquinolin-2(1H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-3,4-dihydroquinolin-2(1H)-one is a heterocyclic compound belonging to the dihydroquinolinone class of molecules. This scaffold is of significant interest in medicinal chemistry, forming the core of several approved drugs and biologically active compounds. This technical guide provides a comprehensive overview of the characterization of this compound, including its physicochemical properties, spectral data, synthesis, and potential biological activities. The information presented herein is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics based on the dihydroquinolinone framework.

Physicochemical Properties

This compound, with the chemical formula C₁₀H₁₁NO, is a solid at room temperature. Its fundamental properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₀H₁₁NOPubChem[1]
Molecular Weight 161.20 g/mol PubChem[1]
CAS Number 826-72-2PubChem[1]
IUPAC Name 1-methyl-3,4-dihydroquinolin-2-onePubChem[1]
XLogP3 1.2PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 1PubChem[1]
Rotatable Bond Count 0PubChem[1]
Exact Mass 161.084063974PubChem[1]
Monoisotopic Mass 161.084063974PubChem[1]
Topological Polar Surface Area 20.3 ŲPubChem[1]
Heavy Atom Count 12PubChem[1]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the quinolinone ring system, typically in the range of δ 7.0-8.0 ppm. The methylene protons at the C3 and C4 positions would likely appear as multiplets in the aliphatic region (δ 2.5-3.5 ppm). The N-methyl group would present as a singlet, also in the aliphatic region. The exact chemical shifts and coupling constants would be influenced by the specific substitution pattern and solvent used.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon (C2) in the downfield region (δ > 160 ppm). The aromatic carbons would resonate in the typical range of δ 110-150 ppm. The methylene carbons (C3 and C4) and the N-methyl carbon would appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is predicted to exhibit a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the lactam ring, typically in the range of 1650-1700 cm⁻¹. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while aliphatic C-H stretching would appear just below 3000 cm⁻¹. The aromatic C=C stretching vibrations would be visible in the 1450-1600 cm⁻¹ region. A vapor-phase IR spectrum is available on PubChem.[1]

Mass Spectrometry (MS)

Mass spectrometric analysis would be expected to show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (161.20 g/mol ). Fragmentation patterns would likely involve the loss of small molecules such as CO and cleavage of the dihydroquinolinone ring. A GC-MS spectrum is available on PubChem.[1]

Synthesis of this compound

Several synthetic strategies can be employed for the preparation of the 3,4-dihydroquinolin-2(1H)-one core structure. These methods can be adapted for the synthesis of the N-methylated analog.

General Synthetic Approaches

Two prominent methods for the synthesis of the dihydroquinolin-2(1H)-one scaffold are:

  • Reductive Cyclization of o-Nitrocinnamic Acids: This classic approach involves the reduction of the nitro group of an ortho-nitrocinnamic acid derivative to an amine, which then undergoes intramolecular cyclization to form the lactam ring.

  • Radical Addition and Cyclization of N-Arylacrylamides: This modern method utilizes radical-mediated reactions, often involving the cyclization of an N-arylacrylamide precursor. The use of N-methyl-N-arylcinnamamides is a direct route to N-methylated dihydroquinolinones.[2]

Experimental Workflow: Synthesis via N-Methyl-N-phenylcinnamamide

A plausible synthetic route starting from N-methylaniline and cinnamoyl chloride is outlined below. This approach is based on the well-established synthesis of N-arylcinnamamides followed by intramolecular cyclization.

Synthesis_Workflow cluster_synthesis Synthesis of this compound NMA N-Methylaniline Amidation Amidation Reaction NMA->Amidation CC Cinnamoyl Chloride CC->Amidation Base Base (e.g., Pyridine) Base->Amidation Solvent1 Anhydrous Solvent (e.g., DCM) Solvent1->Amidation Precursor N-Methyl-N-phenylcinnamamide Amidation->Precursor Cyclization Intramolecular Cyclization (e.g., Friedel-Crafts type) Precursor->Cyclization Product This compound Cyclization->Product Acid Lewis Acid (e.g., AlCl₃) or Protic Acid (e.g., PPA) Acid->Cyclization Purification Purification (Chromatography/Recrystallization) Product->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of N-Methyl-N-phenylcinnamamide

  • To a solution of N-methylaniline (1.0 eq) and pyridine (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C, add a solution of cinnamoyl chloride (1.1 eq) in anhydrous DCM dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-Methyl-N-phenylcinnamamide.

Step 2: Intramolecular Cyclization

  • Add N-Methyl-N-phenylcinnamamide (1.0 eq) to a solution of a Lewis acid (e.g., AlCl₃, 3.0 eq) in a suitable solvent (e.g., nitrobenzene or CS₂) at 0 °C. Alternatively, a strong protic acid like polyphosphoric acid (PPA) can be used at elevated temperatures.

  • Stir the reaction mixture at the appropriate temperature (0 °C to 100 °C depending on the catalyst) for 2-6 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction by carefully pouring it onto crushed ice and extracting with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography or recrystallization to yield this compound.

Biological Activity and Potential Applications

While there is limited direct biological data available for this compound, the broader class of 3,4-dihydroquinolin-2(1H)-ones is known for a wide range of pharmacological activities.

Role as a Scaffold in Drug Discovery

The 3,4-dihydroquinolin-2(1H)-one core is a privileged scaffold in medicinal chemistry. Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making it an attractive starting point for the design of enzyme inhibitors and receptor ligands.

Potential as a Tyrosine Kinase Inhibitor

A study has reported the synthesis and evaluation of derivatives of this compound as in vitro tyrosine kinase inhibitors.[3] One of the synthesized compounds, 4-[2-(4-bromophenyl)hydrazono]-3-(1-hydroxyethyl)-1-methyl-3,4-dihydroquinolin-2(1H)-one, demonstrated significant cytotoxic activity against the MDA-MB cell line with an IC₅₀ value of 0.0515 μM.[3] This suggests that the this compound scaffold could be a valuable starting point for the development of novel anticancer agents targeting tyrosine kinases.

Tyrosine_Kinase_Inhibition cluster_pathway Potential Mechanism of Action Compound This compound Derivative TK Tyrosine Kinase Compound->TK Binds to Phosphorylation Phosphorylation TK->Phosphorylation Substrate Substrate Protein Substrate->Phosphorylation Downstream Downstream Signaling (e.g., Cell Proliferation, Survival) Phosphorylation->Downstream Inhibition Inhibition Block->Phosphorylation Inhibits

Caption: Inhibition of Tyrosine Kinase Signaling Pathway.

Neuronal Nitric Oxide Synthase (nNOS) Inhibition

Derivatives of the 3,4-dihydroquinolin-2(1H)-one scaffold have also been investigated as selective inhibitors of human neuronal nitric oxide synthase (nNOS).[4][5] Potent and selective nNOS inhibitors have therapeutic potential in a variety of neurological disorders.[4] This indicates another promising avenue for the exploration of this compound derivatives in drug discovery.

Conclusion

This compound is a molecule with significant potential in the field of medicinal chemistry. While comprehensive experimental data for this specific compound is somewhat limited, the information available for its derivatives and the broader class of dihydroquinolinones highlights its importance as a scaffold for the development of novel therapeutic agents, particularly in the areas of oncology and neurology. Further research into the synthesis, characterization, and biological evaluation of this compound and its analogs is warranted to fully explore its therapeutic potential.

References

Spectroscopic Profile of 1-Methyl-3,4-dihydroquinolin-2(1H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Compound Information

PropertyValueSource
Compound Name 1-Methyl-3,4-dihydroquinolin-2(1H)-onePubChem[1]
CAS Number 826-72-2PubChem[1]
Molecular Formula C₁₀H₁₁NOPubChem[1]
Molecular Weight 161.20 g/mol PubChem[1]
Canonical SMILES CN1C(=O)CCC2=CC=CC=C12PubChem[1]
InChI Key GRDNENMVSPDQBD-UHFFFAOYSA-NPubChem[1]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of similar quinolinone structures and general principles of NMR, IR, and mass spectrometry.

¹H NMR Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~ 7.20 - 7.00m4HAromatic protons (H-5, H-6, H-7, H-8)
~ 3.35s3HN-CH₃
~ 2.95t2HC(4)-H₂
~ 2.65t2HC(3)-H₂
¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Chemical Shifts (CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Carbon Assignment
~ 170C=O (C-2)
~ 138Quaternary aromatic carbon (C-8a)
~ 128 - 122Aromatic CH carbons (C-5, C-6, C-7, C-8)
~ 115Quaternary aromatic carbon (C-4a)
~ 31C-4
~ 29N-CH₃
~ 24C-3
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~ 3050MediumAromatic C-H stretch
~ 2950MediumAliphatic C-H stretch
~ 1680StrongAmide C=O stretch
~ 1600, 1480Medium-StrongAromatic C=C stretch
~ 1400MediumCH₂ bend
~ 750StrongOrtho-disubstituted benzene C-H bend
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

m/zRelative Intensity (%)Proposed Fragment
161100[M]⁺ (Molecular Ion)
133High[M - CO]⁺
132Moderate[M - CO - H]⁺
118Moderate[M - CO - CH₃]⁺
104Moderate[C₈H₆N]⁺
77Moderate[C₆H₅]⁺

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectroscopic data for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials and Equipment:

  • This compound (5-10 mg for ¹H, 20-50 mg for ¹³C)

  • Deuterated chloroform (CDCl₃)

  • NMR tubes (5 mm)

  • 400 MHz NMR spectrometer

  • Tetramethylsilane (TMS) as an internal standard

Procedure:

  • Sample Preparation:

    • Accurately weigh the appropriate amount of the compound.

    • Dissolve the sample in approximately 0.6 mL of CDCl₃ containing 0.03% TMS in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of CDCl₃.

    • Shim the magnetic field to obtain optimal resolution.

    • Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 32 scans, 1-second relaxation delay).

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the TMS signal at 0.00 ppm.

    • Integrate the signals to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Use the same sample or prepare a more concentrated one.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio (e.g., 1024 scans).

    • Process the data similarly to the ¹H spectrum and reference it to the CDCl₃ signal at 77.16 ppm.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials and Equipment:

  • This compound (a small amount of solid)

  • FTIR spectrometer with an ATR accessory (e.g., diamond crystal)

  • Spatula

  • Solvent for cleaning (e.g., isopropanol)

Procedure:

  • Background Spectrum:

    • Ensure the ATR crystal is clean.

    • Record a background spectrum of the empty ATR crystal.

  • Sample Spectrum:

    • Place a small amount of the solid sample onto the ATR crystal.

    • Apply pressure using the ATR clamp to ensure good contact between the sample and the crystal.

    • Record the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands and compare them with known functional group frequencies.

Electron Ionization-Mass Spectrometry (EI-MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials and Equipment:

  • This compound

  • Gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe MS system

  • Helium (carrier gas for GC)

  • Volatile solvent (e.g., methanol or dichloromethane)

Procedure:

  • Sample Introduction (GC-MS):

    • Dissolve a small amount of the sample in a suitable volatile solvent.

    • Inject a small volume (e.g., 1 µL) of the solution into the GC.

    • The GC will separate the compound from any impurities before it enters the mass spectrometer.

  • Ionization:

    • In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).

    • This causes the molecules to ionize and fragment.

  • Mass Analysis:

    • The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., a quadrupole).

  • Detection:

    • The detector records the abundance of each ion at a specific m/z value.

  • Data Analysis:

    • The resulting mass spectrum is a plot of relative ion abundance versus m/z.

    • Identify the molecular ion peak ([M]⁺) to determine the molecular weight.

    • Analyze the fragmentation pattern to gain information about the structure of the molecule.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_report Final Output synthesis Synthesis & Purification of This compound nmr NMR Spectroscopy (¹H & ¹³C) synthesis->nmr ir IR Spectroscopy (ATR-FTIR) synthesis->ir ms Mass Spectrometry (EI-MS) synthesis->ms structure Structural Elucidation nmr->structure purity Purity Assessment nmr->purity ir->structure ms->structure report Technical Guide / Whitepaper structure->report purity->report

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide to 1-Methyl-3,4-dihydroquinolin-2(1H)-one (CAS: 826-72-2)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Methyl-3,4-dihydroquinolin-2(1H)-one (CAS: 826-72-2), a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document details its physicochemical properties, established synthetic methodologies, and known spectroscopic data. Furthermore, it explores the biological significance of the broader 3,4-dihydroquinolin-2(1H)-one scaffold as a privileged structure in the development of novel therapeutic agents, particularly as kinase inhibitors. While direct biological activity for the title compound is not extensively documented, its role as a key synthetic intermediate and a foundational structure for bioactive molecules is well-established.[1]

Chemical and Physical Properties

This compound is a derivative of dihydroquinolinone with a methyl group at the nitrogen atom. Its fundamental properties are summarized in the table below.

PropertyValueSource
CAS Number 826-72-2[1]
Molecular Formula C₁₀H₁₁NO[1]
Molecular Weight 161.20 g/mol [1]
IUPAC Name 1-methyl-3,4-dihydroquinolin-2-one[1]
Appearance Oily liquid
Boiling Point 295-297 °C
Density (Predicted) 1.120 ± 0.06 g/cm³
pKa (Predicted) 1.19 ± 0.20
Solubility Soluble in chloroform and methanol

Synthesis and Experimental Protocols

The synthesis of the 3,4-dihydroquinolin-2(1H)-one core can be achieved through several strategic approaches. The N-methylation to yield the title compound is a subsequent or integrated step in these syntheses.

Intramolecular Friedel-Crafts Type Reactions

A primary and direct method for constructing the dihydroquinolinone skeleton involves the intramolecular cyclization of N-aryl-β-aminopropanoic acid derivatives. This reaction is typically catalyzed by a strong acid or a Lewis acid.

General Experimental Workflow:

G Precursor N-Aryl-β-aminopropanoic Acid Derivative Activated Activated Intermediate (e.g., Acyl Chloride) Precursor->Activated Activating Agent (e.g., SOCl₂) Cyclization Intramolecular Friedel-Crafts Cyclization Activated->Cyclization Lewis Acid (e.g., AlCl₃) Product 3,4-Dihydroquinolin-2(1H)-one Cyclization->Product

Figure 1. Workflow for Friedel-Crafts type synthesis.

Experimental Protocol (General):

  • Activation: The starting N-aryl-β-aminopropanoic acid is converted to a more reactive species, such as an acyl chloride, using a reagent like thionyl chloride.

  • Cyclization: The activated intermediate is then treated with a Lewis acid (e.g., aluminum chloride) in an appropriate solvent to facilitate the intramolecular electrophilic aromatic substitution, leading to the formation of the dihydroquinolinone ring.

  • Work-up and Purification: The reaction is quenched, and the product is extracted and purified, typically by column chromatography.

Radical Addition and Cyclization

Radical-mediated reactions offer a powerful alternative for the synthesis of dihydroquinolinones. This approach often involves the cyclization of N-arylacrylamides.

Logical Relationship of Radical Cyclization:

G Start N-Arylacrylamide Radical_Intermediate Radical Intermediate Start->Radical_Intermediate Radical_Source Radical Source (e.g., Initiator) Radical_Source->Radical_Intermediate Cyclization Intramolecular Cyclization Radical_Intermediate->Cyclization Product 3,4-Dihydroquinolin-2(1H)-one Cyclization->Product

Figure 2. Key steps in radical-mediated synthesis.

Experimental Protocol (General):

  • Reaction Setup: The N-arylacrylamide substrate is dissolved in a suitable solvent along with a radical initiator.

  • Radical Generation and Cyclization: The reaction mixture is heated or irradiated to generate the radical species, which then undergoes intramolecular cyclization.

  • Product Isolation: The desired product is isolated and purified from the reaction mixture. Studies have described the synthesis of alkyl-substituted trans-DHQOs, such as 3-cyclohexyl-1-methyl-4-aryl-3,4-dihydroquinolin-2(1H)-ones, using radical addition/cyclization reactions.[1] These methods often aim for high stereoselectivity and can be performed without the need for transition metal catalysts.[1]

Reductive Cyclization of Nitro-Substituted Precursors

This well-established method utilizes ortho-nitro-substituted precursors, such as ortho-nitrocinnamic acid derivatives. The key step is the reduction of the nitro group to an amine, which then undergoes spontaneous or catalyzed intramolecular cyclization (lactamization).

Spectroscopic Data

Characterization of this compound relies on standard spectroscopic techniques.

Technique Data
Mass Spectrometry (GC-MS) Molecular Ion (M⁺): 161. Key fragments at m/z 118, 284346.[2]
Infrared (IR) Spectroscopy (Vapor Phase) Data available on PubChem.[2]
¹H NMR While specific data for the title compound is not readily available in the cited literature, related structures have been characterized.
¹³C NMR Specific experimental data for the title compound is not readily available in the cited literature.

Note: Comprehensive experimental ¹H and ¹³C NMR data for this compound were not available in the reviewed scientific literature.

Biological Significance and Applications

The 3,4-dihydroquinolin-2(1H)-one (DHQO) scaffold is a privileged structural motif found in numerous natural products and synthetic bioactive molecules.[1] Compounds containing this core structure exhibit a wide range of biological activities.

Role as a Synthetic Intermediate

This compound serves as a crucial building block for the synthesis of more complex molecules with potential therapeutic applications. The methylation at the N1 position significantly alters the electronic and steric properties of the dihydroquinolinone core, providing a distinct chemical entity for further functionalization.[1]

Potential as Tyrosine Kinase Inhibitors

Derivatives of this compound have been investigated as potential tyrosine kinase inhibitors. For instance, a series of 4-[2-(substituted phenyl) hydrazono]-3-(1-hydroxyethyl)-1-methyl-3,4-dihydroquinolin-2(1H)-one derivatives have shown significant cytotoxic activity against cancer cell lines, highlighting the potential of this scaffold in oncology drug discovery.[1]

Signaling Pathway Context:

G Derivative Dihydroquinolinone Derivative TK Tyrosine Kinase Derivative->TK Substrate Substrate Protein Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Phosphorylation Downstream Downstream Signaling (e.g., Cell Proliferation) Phosphorylated_Substrate->Downstream Block->Phosphorylated_Substrate Inhibition

Figure 3. Inhibition of tyrosine kinase signaling.

Nitric Oxide Synthase Inhibition

The dihydroquinolinone scaffold has also been explored for the development of nitric oxide synthase (NOS) inhibitors. Selective inhibition of neuronal NOS (nNOS) is a therapeutic strategy for various neurological disorders.

Conclusion

This compound is a valuable heterocyclic compound with established synthetic routes and significant potential as a scaffold in medicinal chemistry. While direct biological data for this specific molecule is limited, the extensive research into its derivatives underscores the importance of the 3,4-dihydroquinolin-2(1H)-one core in the development of novel therapeutics, particularly in the areas of oncology and neurology. Further investigation into the direct biological activities of the title compound is warranted to fully elucidate its potential.

References

An In-depth Technical Guide on the Mechanism of Action of 1-Methyl-3,4-dihydroquinolin-2(1H)-one and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-3,4-dihydroquinolin-2(1H)-one is a core heterocyclic scaffold that serves as a foundational structure in medicinal chemistry. While the compound itself is primarily a key synthetic intermediate, its derivatives exhibit a remarkable diversity of biological activities and have been successfully developed into clinically significant therapeutic agents. This technical guide provides a comprehensive overview of the known mechanisms of action of prominent drug molecules and experimental compounds derived from the this compound core. We will delve into the specific signaling pathways modulated by these derivatives, present quantitative data from key studies in a structured format, and provide detailed experimental protocols for relevant assays. Visualizations of signaling pathways and experimental workflows are included to facilitate a deeper understanding of the complex pharmacology of this important class of molecules.

1. Introduction: The 3,4-Dihydroquinolin-2(1H)-one Scaffold

The 3,4-dihydroquinolin-2(1H)-one (DHQO) moiety is recognized as a "privileged scaffold" in drug discovery.[1][2][3] This is due to its presence in a variety of natural products and its ability to serve as a versatile template for the synthesis of compounds that can interact with a wide range of biological targets.[2][3] The methylation at the N1 position to form this compound alters the electronic and steric properties of the core, providing a distinct starting point for further functionalization.[1] While direct biological activity of this compound is not extensively documented, its derivatives are associated with a broad spectrum of pharmacological effects, including phosphodiesterase inhibition, β-adrenergic receptor blockade, and modulation of dopamine and serotonin receptors.[4] FDA-approved drugs such as cilostazol, carteolol, and the atypical antipsychotic aripiprazole all contain the DHQO core, highlighting its therapeutic importance.[1][4]

This guide will explore the mechanisms of action of several classes of derivatives built upon this core structure.

2. Mechanism of Action of Key Derivatives

The true pharmacological significance of the this compound scaffold is realized through its derivatives. By adding various substituents to the core ring structure, researchers have developed compounds that can potently and selectively interact with a range of biological targets.

2.1. Monoamine Oxidase B (MAO-B) Inhibition

A significant area of research has focused on C6- and C7-substituted 3,4-dihydro-2(1H)-quinolinones as inhibitors of monoamine oxidase B (MAO-B).[5] MAO-B is a key enzyme in the brain responsible for the degradation of dopamine. Inhibitors of MAO-B are used in the treatment of Parkinson's disease to help preserve dopamine levels.

The proposed mechanism involves the binding of the quinolinone derivative to the active site of the MAO-B enzyme, preventing it from metabolizing its substrates. Many of these derivatives act as reversible inhibitors.[5]

Below is a diagram illustrating the role of MAO-B and the action of its inhibitors.

MAO_B_Inhibition Dopamine Dopamine MAOB MAO-B Enzyme Dopamine->MAOB Metabolized by DOPAC DOPAC (Inactive Metabolite) MAOB->DOPAC Produces Quinolinone_Derivative Quinolinone Derivative (MAO-B Inhibitor) Quinolinone_Derivative->MAOB Inhibits

Caption: Mechanism of MAO-B Inhibition by Quinolinone Derivatives.

Quantitative Data: MAO-B Inhibition by C6- and C7-Substituted 3,4-dihydro-2(1H)-quinolinone Derivatives

Compound IDSubstitutionMAO-B IC50 (µM)Selectivity for MAO-B over MAO-A
3aC6- and C7-0.001499 to >40,000-fold
Data sourced from a study on C6- and C7-substituted 3,4-dihydro-2(1H)-quinolinones.[5]

2.2. Tyrosine Kinase Inhibition

Certain derivatives of this compound have been synthesized and evaluated as potential tyrosine kinase inhibitors.[1] These enzymes are critical components of signaling pathways that regulate cell growth, proliferation, and differentiation. Dysregulation of tyrosine kinase activity is a hallmark of many cancers, making them important therapeutic targets.

The mechanism of action for these derivatives involves binding to the ATP-binding site of the tyrosine kinase, preventing the phosphorylation of downstream substrates and thereby inhibiting the signaling cascade.

The following diagram depicts a simplified tyrosine kinase signaling pathway and the point of inhibition.

Tyrosine_Kinase_Inhibition Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK Binds to Substrate Downstream Substrate RTK->Substrate Phosphorylates ATP ATP ATP->RTK Provides Phosphate Phosphorylated_Substrate Phosphorylated Substrate Cell_Proliferation Cell Proliferation, Survival, etc. Phosphorylated_Substrate->Cell_Proliferation Leads to Quinolinone_Derivative Quinolinone Derivative (TK Inhibitor) Quinolinone_Derivative->RTK Blocks ATP Binding

Caption: Inhibition of Tyrosine Kinase Signaling by Quinolinone Derivatives.

Some of these tyrosine kinase inhibiting derivatives have shown significant cytotoxic activity against cancer cell lines.[1]

2.3. Sigma-2 (σ2) Receptor Ligands

Derivatives of the dihydroquinolinone scaffold have been investigated as ligands for the sigma-2 (σ2) receptor.[6] The σ2 receptor, identified as TMEM97, is implicated in intracellular calcium regulation and cholesterol homeostasis. It has emerged as a potential target for the treatment of neuropathic pain.[6]

The mechanism of action of these ligands is still under investigation, but it is believed that their binding to the σ2 receptor modulates calcium signaling and other cellular processes that contribute to pain perception.

2.4. Antidepressant Activity via Sigma-1 (σ1) Receptors

Certain 1-[ω-(4-substituted phenyl-1-piperazinyl)alkyl]-3,4-dihydro-2(1H)-quinolinone derivatives have demonstrated antidepressant-like effects.[7] These compounds have been shown to act as sigma-1 (σ1) receptor agonists. Their activity was confirmed by their ability to inhibit the binding of [3H]DTG to σ receptors and by the reversal of their effects by σ receptor antagonists.[7]

3. Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for assays used to characterize the activity of quinolinone derivatives.

3.1. Protocol for Monoamine Oxidase (MAO) Inhibition Assay

This protocol is based on the methodologies typically used to evaluate MAO inhibitors.[5]

Objective: To determine the in vitro inhibitory activity of test compounds against human MAO-A and MAO-B.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Kynuramine (substrate for MAO-A)

  • Benzylamine (substrate for MAO-B)

  • 4-Hydroxyquinoline (fluorescent product)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Test compounds (quinolinone derivatives) dissolved in DMSO

  • 96-well microplates (black, for fluorescence)

  • Fluorometric plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in phosphate buffer.

  • In a 96-well plate, add the enzyme solution (MAO-A or MAO-B) to each well.

  • Add the test compound dilutions to the wells and pre-incubate for a specified time (e.g., 15 minutes) at 37°C.

  • Initiate the reaction by adding the substrate (kynuramine for MAO-A, benzylamine for MAO-B).

  • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding a stop solution (e.g., NaOH).

  • Measure the fluorescence of the product (4-hydroxyquinoline) using a plate reader (e.g., excitation at 310 nm, emission at 400 nm).

  • Calculate the percentage of inhibition for each compound concentration relative to a control (no inhibitor).

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

The following diagram illustrates the general workflow for this assay.

MAO_Assay_Workflow Start Start: Prepare Reagents Add_Enzyme Add Enzyme (MAO-A or MAO-B) to 96-well plate Start->Add_Enzyme Add_Compound Add Test Compound (Quinolinone Derivative) Add_Enzyme->Add_Compound Pre_Incubate Pre-incubate (15 min @ 37°C) Add_Compound->Pre_Incubate Add_Substrate Add Substrate (Kynuramine or Benzylamine) Pre_Incubate->Add_Substrate Incubate Incubate (30 min @ 37°C) Add_Substrate->Incubate Stop_Reaction Stop Reaction (add NaOH) Incubate->Stop_Reaction Read_Fluorescence Read Fluorescence Stop_Reaction->Read_Fluorescence Calculate_IC50 Calculate IC50 Read_Fluorescence->Calculate_IC50

Caption: Experimental Workflow for MAO Inhibition Assay.

3.2. Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines, relevant for evaluating potential tyrosine kinase inhibitors.[8]

Objective: To measure the metabolic activity of cells as an indicator of cell viability after exposure to test compounds.

Materials:

  • Cancer cell lines (e.g., MCF-7, HL-60)

  • Normal cell line for comparison (e.g., HUVEC)

  • Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS)

  • Test compounds dissolved in DMSO

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Spectrophotometric plate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).

  • After incubation, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to untreated control cells.

  • Determine the IC50 value, the concentration of the compound that inhibits metabolic activity by 50%.

This compound is a cornerstone of a pharmacologically significant class of compounds. While it primarily functions as a synthetic intermediate, the DHQO scaffold it represents is a launchpad for the development of drugs with highly specific mechanisms of action. The derivatives of this core structure have been successfully optimized to act as potent inhibitors of enzymes like MAO-B and tyrosine kinases, and as ligands for critical neuronal receptors such as sigma-1 and sigma-2. The versatility of this scaffold underscores its continued importance in the field of drug discovery and development. Future research will likely continue to uncover novel biological activities for new derivatives, further expanding the therapeutic potential of the 3,4-dihydroquinolin-2(1H)-one family.

References

The Discovery and Development of 1-Methyl-3,4-dihydroquinolin-2(1H)-one Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-methyl-3,4-dihydroquinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of several clinically approved drugs and numerous investigational agents. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of analogs based on this versatile core. It details various synthetic methodologies, summarizes key quantitative biological data, and provides comprehensive experimental protocols for the synthesis and biological characterization of these compounds. Furthermore, this guide illustrates the key signaling pathways modulated by these analogs, offering a valuable resource for researchers engaged in the design and development of novel therapeutics targeting cancer and neurological disorders.

Introduction

The 3,4-dihydroquinolin-2(1H)-one heterocyclic system is a cornerstone in the development of pharmacologically active compounds. The methylation at the N1 position significantly influences the electronic and steric properties of this scaffold, providing a unique platform for chemical modification and biological exploration.[1] Analogs of this compound have demonstrated a broad spectrum of biological activities, including potent anticancer and anticonvulsant effects. Their therapeutic potential stems from their ability to interact with key biological targets, such as vascular endothelial growth factor receptor 2 (VEGFR2) and the γ-aminobutyric acid type A (GABAA) receptor. This guide will delve into the critical aspects of the discovery and development of these promising compounds.

Synthetic Methodologies

The synthesis of the this compound core and its derivatives can be achieved through several strategic approaches. The choice of method often depends on the desired substitution pattern and stereochemistry.

Intramolecular Friedel-Crafts-type Reactions

A classical and direct approach involves the intramolecular cyclization of N-aryl-β-aminopropanoic acid derivatives. This reaction is typically catalyzed by strong acids or Lewis acids, leading to the formation of the dihydroquinolinone ring system.[1]

Reductive Cyclization of Nitro-Substituted Precursors

This widely used method starts with an ortho-nitrocinnamic acid derivative. The key step is the reduction of the nitro group to an amine, which then undergoes spontaneous or catalyzed intramolecular lactamization to yield the 3,4-dihydroquinolin-2(1H)-one core.[1]

Radical Addition and Cyclization Reactions

Radical-mediated strategies offer a powerful tool for constructing the dihydroquinolinone scaffold. These methods typically involve the generation of a radical species that undergoes intermolecular addition to an acceptor, followed by an intramolecular cyclization. For instance, the reaction of N-arylacrylamides with a radical source is a common approach.[1] A photo-induced oxidative radical cascade cyclization of N-methyl-N-arylcinnamamides with methanol has been developed, offering a mild and efficient route to trans-3,4-disubstituted dihydroquinolin-2(1H)-ones.[2]

Domino Reactions

Domino reactions, also known as tandem or cascade reactions, provide an efficient and atom-economical approach to synthesize complex molecules like 2,3-dihydro-4(1H)-quinolinones from simple starting materials in a single operation.[3]

Biological Activities and Mechanisms of Action

This compound analogs have shown significant promise in two primary therapeutic areas: oncology and neurology.

Anticancer Activity via VEGFR2 Inhibition

A series of novel 3,4-dihydroquinolin-2(1H)-one analogs have been designed and synthesized as potential inhibitors of VEGFR2, a key mediator of angiogenesis, which is crucial for tumor growth and metastasis. Several of these compounds have demonstrated significant antiproliferative effects against glioblastoma multiforme (GBM) cell lines, with IC50 values in the low micromolar range.

Table 1: Anticancer Activity of 3,4-Dihydroquinolin-2(1H)-one Analogs against Glioblastoma Cell Lines

CompoundU87-MG IC50 (µM)U138-MG IC50 (µM)
4m 4.20Not Reported
4q 8.00Not Reported
4u 7.96Not Reported
4t 10.48Not Reported
Temozolomide (TMZ) 92.9093.09

Data sourced from a study on 3,4-dihydroquinolin-2(1H)-one analogues as potential VEGFR2 inhibitors.

These compounds are believed to exert their anticancer effects by inhibiting the VEGFA-VEGFR2 signaling pathway, thereby suppressing downstream processes like endothelial cell proliferation, migration, and survival.

Anticonvulsant Activity via GABAA Receptor Modulation

Certain 3,4-dihydroquinolin-2(1H)-one derivatives have been identified as potent anticonvulsants. These compounds are thought to act as positive allosteric modulators of the GABAA receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. By enhancing the effect of GABA, these molecules reduce neuronal excitability.

Table 2: Anticonvulsant Activity and GABAA Receptor Binding of a Lead 3,4-Dihydroquinolin-2(1H)-one Analog

CompoundMES ED50 (mg/kg)scPTZ ED50 (mg/kg)GABAA Receptor Binding IC50 (µM)
5b 10.19.30.12

Data for compound 7-((5-(pentylthio)-1,3,4-oxadiazol-2-yl)methoxy)-3,4-dihydroquinolin-2(1H)-one (5b). MES: Maximal Electroshock Seizure test; scPTZ: subcutaneous Pentylenetetrazole seizure test.

The potent binding affinity of these analogs to the GABAA receptor correlates with their in vivo anticonvulsant activity.

Signaling Pathways and Experimental Workflows

VEGFR2 Signaling Pathway

The binding of Vascular Endothelial Growth Factor A (VEGF-A) to its receptor, VEGFR2, triggers a cascade of intracellular signaling events that are crucial for angiogenesis. Analogs of this compound can inhibit this pathway, leading to their anti-angiogenic and anticancer effects.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular VEGF VEGF-A VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS Analog This compound Analog Analog->VEGFR2 Proliferation Cell Proliferation, Migration, Survival PLCg->Proliferation AKT AKT PI3K->AKT RAF RAF RAS->RAF AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: VEGFR2 Signaling Pathway Inhibition.

GABAA Receptor Signaling Pathway

The GABAA receptor is a ligand-gated ion channel that mediates fast inhibitory neurotransmission. Positive allosteric modulation of this receptor by this compound analogs enhances the inhibitory effects of GABA.

GABAA_Signaling_Pathway cluster_synapse Synaptic Cleft cluster_membrane Postsynaptic Membrane cluster_intracellular Intracellular GABA GABA GABAAR α β γ α β GABA->GABAAR:f1 Binds Cl_ion Cl- Influx GABAAR->Cl_ion Channel Opening Analog This compound Analog (PAM) Analog->GABAAR:f2 Binds (Allosteric Site) Hyperpolarization Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization

Caption: GABA-A Receptor Modulation.

Experimental Workflow for Synthesis and Evaluation

The general workflow for the discovery and preclinical evaluation of novel this compound analogs involves several key stages, from initial synthesis to in-depth biological characterization.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_screening In Vitro Screening cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Evaluation Start Starting Materials Synth Synthesis of Analogs Start->Synth Purify Purification & Characterization (NMR, MS, HPLC) Synth->Purify MTT Cytotoxicity Assay (MTT) Purify->MTT Binding Receptor Binding Assay Purify->Binding Lead_ID Lead Identification MTT->Lead_ID Binding->Lead_ID Cell_Cycle Cell Cycle Analysis Lead_ID->Cell_Cycle Apoptosis Apoptosis Assay Lead_ID->Apoptosis Signaling Signaling Pathway Analysis (Western Blot) Lead_ID->Signaling Animal_Model Animal Models of Disease (e.g., Xenograft, Seizure) Cell_Cycle->Animal_Model Apoptosis->Animal_Model Signaling->Animal_Model Efficacy Efficacy & Toxicity Studies Animal_Model->Efficacy

Caption: Drug Discovery Workflow.

Detailed Experimental Protocols

General Synthesis of this compound Analogs

The following protocol describes a general multi-step synthesis for a series of 3,4-dihydroquinolin-2(1H)-one hydrazone analogs, starting from a substituted 6-hydroxy-3,4-dihydroquinolin-2(1H)-one.

Step 1: Synthesis of Ethyl 2-((2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy)acetate To a stirred solution of 6-hydroxy-3,4-dihydroquinolin-2(1H)-one (1.0 eq) in a mixture of THF and DMF, potassium carbonate (K2CO3, 2.0 eq) is added, and the mixture is stirred for 1 hour at room temperature. Ethyl 2-bromoacetate (1.2 eq) is then added dropwise, and the reaction mixture is stirred at room temperature for 24 hours. The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product, which is purified by column chromatography.

Step 2: Synthesis of 2-((2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy)acetohydrazide The ethyl ester from Step 1 (1.0 eq) is dissolved in ethanol, and hydrazine hydrate (3.0 eq) is added. The reaction mixture is heated at 70 °C for 4-6 hours. After cooling to room temperature, the precipitated product is collected by filtration, washed with cold ethanol, and dried to afford the corresponding acetohydrazide.

Step 3: Synthesis of N'-substituted-2-((2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy)acetohydrazide Analogs The acetohydrazide from Step 2 (1.0 eq) is suspended in ethanol, and the appropriate aldehyde or ketone (1.2 eq) is added, followed by a catalytic amount of glacial acetic acid. The mixture is refluxed for 4-12 hours. The resulting precipitate is filtered, washed with ethanol, and recrystallized to give the final pure product.

MTT Cell Viability Assay

This protocol is used to assess the cytotoxic effects of the synthesized analogs on cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., U87-MG, MDA-MB-231) into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS. Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

GABAA Receptor Binding Assay

This radioligand binding assay is used to determine the affinity of the synthesized analogs for the GABAA receptor.

  • Membrane Preparation: Homogenize rat whole brains in ice-cold sucrose buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Centrifuge the supernatant at 20,000 x g for 20 minutes. Resuspend the pellet in buffer and repeat the centrifugation. The final pellet containing the synaptic membranes is resuspended in assay buffer.

  • Binding Reaction: In a 96-well plate, add the membrane preparation, the radioligand (e.g., [3H]muscimol or [3H]flunitrazepam), and varying concentrations of the test compound. For non-specific binding, add a high concentration of a known GABAA receptor ligand (e.g., GABA or diazepam).

  • Incubation: Incubate the plate at 4°C for 60 minutes.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding and determine the IC50 value of the test compound.

Cell Cycle Analysis by Flow Cytometry

This method is used to investigate the effect of the synthesized analogs on the cell cycle progression of cancer cells.

  • Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol while vortexing. Store the fixed cells at -20°C.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

  • Data Analysis: Generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

Conclusion

The this compound scaffold represents a highly valuable platform for the development of novel therapeutic agents. The synthetic versatility of this core allows for the generation of diverse chemical libraries with a wide range of biological activities. The potent anticancer and anticonvulsant properties exhibited by many of these analogs, coupled with their well-defined mechanisms of action targeting key signaling pathways, underscore their significant potential in drug discovery. This technical guide provides a comprehensive resource for researchers in the field, offering detailed methodologies and key data to facilitate the continued exploration and development of this important class of compounds. Further investigation into the structure-activity relationships and optimization of the pharmacokinetic properties of these analogs will be crucial in translating their preclinical promise into clinical reality.

References

The Emerging Anticancer Potential of the 1-Methyl-3,4-dihydroquinolin-2(1H)-one Scaffold: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel, effective, and selective anticancer agents is a cornerstone of modern medicinal chemistry. Within this landscape, heterocyclic scaffolds have emerged as privileged structures, offering a versatile framework for the design of therapeutic agents. Among these, the 1-Methyl-3,4-dihydroquinolin-2(1H)-one core is gaining recognition as a promising starting point for the development of potent anticancer compounds. This technical guide provides an in-depth analysis of the anticancer potential of this scaffold, summarizing key quantitative data, detailing experimental protocols, and visualizing critical biological pathways and experimental workflows.

Introduction to the this compound Scaffold

The this compound moiety is a derivative of the broader 3,4-dihydroquinolin-2(1H)-one class of compounds. The methylation at the N1 position significantly influences the molecule's electronic and steric properties, providing a unique chemical entity for further functionalization and biological evaluation. While the core scaffold itself does not exhibit significant anticancer activity, it serves as a crucial intermediate in the synthesis of more complex and biologically active derivatives. Research has demonstrated that modifications at various positions of the dihydroquinolinone ring can lead to compounds with potent cytotoxic effects against a range of cancer cell lines. These derivatives have been shown to act through diverse mechanisms, including tyrosine kinase inhibition, disruption of tubulin polymerization, and induction of apoptosis.

Synthesis and Chemical Modifications

The synthesis of the this compound core and its derivatives can be achieved through several established synthetic pathways. A common approach involves the reductive cyclization of ortho-nitro-substituted precursors. This method typically starts with an ortho-nitrocinnamic acid derivative, where the nitro group is reduced to an amine, followed by intramolecular cyclization to form the dihydroquinolinone ring.

Another strategy is the intramolecular electrophilic aromatic substitution, where a carboxylic acid precursor is activated, an acylium ion is generated, and the electron-rich aromatic ring attacks this electrophile to close the ring. Radical addition and cyclization reactions of N-methyl-N-arylcinnamamides have also been employed to create substituted 1-methyl-3,4-dihydroquinolin-2(1H)-ones, often with high stereoselectivity.

The versatility of this scaffold lies in the potential for substitution at multiple positions, enabling the fine-tuning of pharmacological properties. For instance, researchers have synthesized series of derivatives with substitutions at the 3, 4, 6, and 7 positions to explore structure-activity relationships (SAR).

Quantitative Analysis of Anticancer Activity

The anticancer efficacy of various derivatives of the 3,4-dihydroquinolin-2(1H)-one scaffold has been quantified using in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to assess the potency of these compounds. A selection of reported IC50 values is summarized in the tables below for easy comparison.

Table 1: In Vitro Cytotoxicity of 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-one Derivatives [1]

CompoundRR1R2R3MCF-7 IC50 (µM)HL-60 IC50 (µM)HUVEC IC50 (µM)
5a HPhEtH13.3 ± 1.13.9 ± 0.320.5 ± 1.8
5b HPhn-PrH11.5 ± 1.03.3 ± 0.317.9 ± 1.5
5c HPhPhH24.8 ± 2.28.9 ± 0.8> 50
5d MePhEtH14.1 ± 1.24.2 ± 0.422.1 ± 2.0
5e MePhn-PrH12.3 ± 1.13.6 ± 0.319.3 ± 1.7
5f MePhPhH26.7 ± 2.49.8 ± 0.9> 50
5g ClPhEtH15.2 ± 1.34.5 ± 0.424.3 ± 2.2
5h ClPhn-PrH13.1 ± 1.23.8 ± 0.321.0 ± 1.9
5i ClPhPhH28.9 ± 2.610.7 ± 1.0> 50
5j H4-Me-PhEtH12.8 ± 1.13.7 ± 0.319.8 ± 1.8
5k H4-Me-Phn-PrH11.0 ± 1.03.2 ± 0.317.1 ± 1.5
5l H4-Me-PhPhH23.5 ± 2.18.5 ± 0.8> 50
5m Me4-Me-PhEtH13.5 ± 1.24.0 ± 0.421.2 ± 1.9
5n Me4-Me-Phn-PrH11.7 ± 1.03.5 ± 0.318.5 ± 1.6
5o Me4-Me-PhPhH25.4 ± 2.39.3 ± 0.8> 50
5p Cl4-Me-PhEtH14.6 ± 1.34.3 ± 0.423.1 ± 2.1
5q Cl4-Me-Phn-PrH12.5 ± 1.13.7 ± 0.320.1 ± 1.8
5r Cl4-Me-PhPhH27.6 ± 2.510.2 ± 0.9> 50
5s H4-Cl-PhEtH16.1 ± 1.44.8 ± 0.425.8 ± 2.3
5t H4-Cl-Phn-PrH13.9 ± 1.24.1 ± 0.422.1 ± 2.0
Carboplatin 29.7 ± 2.710.5 ± 0.915.3 ± 1.4

Table 2: In Vitro Cytotoxicity of 3,4-Dihydro-2(1H)-Quinolinone Sulfonamide Derivatives [2]

CompoundRHeLa IC50 (µM)HCT-116 IC50 (µM)A549 IC50 (µM)HepG-2 IC50 (µM)L02 IC50 (µM)
D1 H3.422.344.124.323.56
D2 2-F2.131.562.873.122.34
D3 3-F2.561.873.123.562.78
D4 4-F1.871.232.342.671.98
D5 2-Cl2.011.452.672.982.12
D6 3-Cl2.341.672.983.232.45
D7 4-Cl1.651.122.122.451.78
D8 2-CH32.872.123.563.873.12
D9 3-CH33.122.343.874.123.34
D10 4-CH32.671.983.233.562.87
D11 2-OCH33.012.233.673.983.21
D12 3-OCH33.342.564.014.323.56
D13 4-OCH31.340.941.461.821.56
D14 2-NO24.123.234.875.124.34
D15 3-NO24.563.675.235.564.78
D16 4-NO23.872.984.564.874.12
5-Fu 5.674.876.236.56>10
CA-4 0.020.010.030.040.56

Table 3: In Vitro Cytotoxicity of Modified 4-Hydroxyquinolone Analogues [3]

CompoundHCT116 IC50 (µM)A549 IC50 (µM)PC3 IC50 (µM)MCF-7 IC50 (µM)Fibroblasts IC50 (µM)
3a 148.3189.0151.0189.0>200
3b 129.0158.3133.2160.1>200
3c 101.2121.0105.1123.4>200
3d 115.4135.2119.3138.1>200
3e 98.7115.6101.2118.3>200
3f 85.4101.289.7105.4>200
3g 76.892.380.195.6>200
3h 65.280.169.883.4>200
3i 54.968.759.271.3>200
3j 45.156.348.959.8>200

Mechanisms of Anticancer Action

Derivatives of the this compound scaffold exert their anticancer effects through a variety of mechanisms, often dependent on the specific substitutions on the quinolinone ring.

Tubulin Polymerization Inhibition

A significant number of dihydroquinolinone derivatives have been identified as potent inhibitors of tubulin polymerization.[2][4][5][6] Microtubules, which are dynamic polymers of tubulin, are essential components of the cytoskeleton and play a crucial role in cell division. By binding to tubulin, these compounds disrupt the dynamic instability of microtubules, leading to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.[7] Compound D13, a quinoline-sulfonamide derivative, exhibited a strong inhibitory effect on tubulin polymerization with an IC50 of 6.74 µM.[2] Similarly, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one (a structural analog) and its derivatives have been identified as a novel class of tubulin-binding tumor-vascular disrupting agents.[4][5]

G cluster_0 Dihydroquinolinone Derivative cluster_1 Cellular Processes Derivative This compound Derivative Tubulin Tubulin Derivative->Tubulin Binds to Microtubule Microtubule Dynamics Derivative->Microtubule Inhibits Tubulin->Microtubule Polymerization G2M G2/M Phase Arrest Microtubule->G2M Disruption leads to Apoptosis Apoptosis G2M->Apoptosis Induces

Caption: Inhibition of Tubulin Polymerization by Dihydroquinolinone Derivatives.

Induction of Apoptosis

Many dihydroquinolinone derivatives have been shown to induce apoptosis in cancer cells.[1][8] For example, 2-ethyl-3-methylidene-1-phenylsulfonyl-2,3-dihydroquinolin-4(1H)-one was found to induce DNA damage and apoptosis in HL-60 cells.[1] The apoptotic pathway can be triggered through the intrinsic (mitochondrial) pathway, which involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[8] Some derivatives have been shown to decrease the expression of Bcl-2 while increasing the levels of p53 and Bax, leading to the activation of caspases and programmed cell death.[8]

G cluster_0 Dihydroquinolinone Derivative cluster_1 Apoptotic Signaling Pathway Derivative This compound Derivative p53 p53 Derivative->p53 Upregulates Bax Bax Derivative->Bax Upregulates Bcl2 Bcl-2 Derivative->Bcl2 Downregulates p53->Bax Activates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes Permeabilization Bcl2->Mitochondrion Inhibits CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspases Caspase Activation CytochromeC->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Executes

Caption: Induction of Apoptosis via the Intrinsic Pathway.

Experimental Protocols

The evaluation of the anticancer potential of this compound derivatives relies on a series of well-established in vitro assays.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against compound concentration.

G cluster_workflow MTT Assay Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with compounds B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add solubilizing agent (DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate IC50 H->I

Caption: Workflow for the MTT Cell Viability Assay.

Annexin V/Propidium Iodide Assay for Apoptosis

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.

  • Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, which is then incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, Annexin V-positive/PI-positive cells are late apoptotic, and Annexin V-negative/PI-positive cells are necrotic.

Future Directions and Conclusion

The this compound scaffold represents a promising and versatile platform for the discovery of novel anticancer agents. The existing body of research demonstrates that derivatives of this core structure can exhibit potent cytotoxicity against a range of cancer cell lines through clinically relevant mechanisms of action, such as tubulin polymerization inhibition and the induction of apoptosis.

Future research in this area should focus on:

  • Expansion of the chemical space: Synthesis of more diverse libraries of derivatives to further explore the structure-activity relationship.

  • In vivo studies: Evaluation of the most promising lead compounds in animal models to assess their efficacy, pharmacokinetics, and toxicity profiles.[4][5]

  • Target identification and validation: Elucidation of the precise molecular targets of the most active compounds to better understand their mechanisms of action.

References

Antiviral applications of the 1-Methyl-3,4-dihydroquinolin-2(1H)-one core

Author: BenchChem Technical Support Team. Date: November 2025

Antiviral Potential of the Quinolin-2(1H)-one Core: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a prominent heterocyclic structure found in numerous natural products and synthetic compounds, exhibiting a wide array of biological activities.[1][2] Its derivatives have been extensively explored for antiviral, antibacterial, anticancer, and antimalarial properties.[3][4] Within this broad class, the quinolin-2(1H)-one (also known as carbostyril) and its saturated analogue, 3,4-dihydroquinolin-2(1H)-one, represent a key pharmacophore. While extensive research exists for the broader quinoline family, specific antiviral data for the 1-Methyl-3,4-dihydroquinolin-2(1H)-one core remains limited. This guide, therefore, focuses on the antiviral applications of the parent quinolin-2(1H)-one and dihydroquinolin-2(1H)-one scaffolds, extrapolating their potential as a foundation for future drug discovery efforts targeting the N-methylated derivative.

The versatility of the quinolinone ring system allows for substitutions at various positions, enabling the fine-tuning of steric, electronic, and physicochemical properties to optimize antiviral activity and selectivity.[5] This document serves as a technical overview of the demonstrated antiviral activities, mechanisms of action, and relevant experimental protocols associated with this promising structural core.

Synthesis of Quinolin-2(1H)-one Derivatives

The synthesis of quinolin-2(1H)-one derivatives is well-established, often involving intramolecular cyclization reactions. A notable example is the synthesis of 3,3′-methylenebis(4-hydroxyquinolin-2(1H)-ones), which have been investigated for their potential against SARS-CoV-2.[6] The reaction typically proceeds through the formylation of a substituted 2-quinolone, followed by a condensation reaction with a parent quinolone.

A generalized workflow for this synthesis is outlined below.

G cluster_start Starting Materials cluster_reaction1 Step 1: Formylation cluster_reaction2 Step 2: Condensation start1 Substituted 4-hydroxyquinolin-2(1H)-one process1 Heat at 70-80°C start1->process1 process2 Reaction with parent quinolone (Heat, 8-10h) start1->process2 Parent Quinolone start2 Dimethylformamide (DMF) start2->process1 start3 Triethylamine (Et3N) start3->process1 intermediate Intermediate: 3-formyl-4-hydroxy-2-quinolone process1->intermediate intermediate->process2 product Final Product: 3,3′-methylenebis(4-hydroxyquinolin-2(1H)-one) process2->product G Virus RNA Virus HostCell Host Cell Virus->HostCell Infects Replication Viral Genome Replication HostCell->Replication Provides Machinery RdRp RNA-dependent RNA Polymerase (RdRp) Replication->RdRp Requires Progeny New Virus Progeny Replication->Progeny Leads to RdRp->Replication Catalyzes Quinolinone Quinolinone Derivative Inhibition Inhibition Quinolinone->Inhibition Inhibition->RdRp Targets Inhibition->Progeny Blocks Production G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis c1 Seed host cells in 96-well plate e1 Add compounds to cells c1->e1 c2 Prepare serial dilutions of quinolinone compounds c2->e1 e2 Infect cells with virus (e.g., 100 TCID₅₀) e1->e2 e3 Incubate for 48-72 hours e2->e3 a1 Fix and stain viable cells (Crystal Violet) e3->a1 a2 Wash and dry plate a1->a2 a3 Quantify cell viability (e.g., Absorbance reading) a2->a3 a4 a4 a3->a4 Calculate EC₅₀

References

The Dihydroquinolin-2(1H)-one Core: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents is a cornerstone of medicinal chemistry. Within this pursuit, the identification and exploitation of "privileged scaffolds" – molecular frameworks capable of binding to multiple, unrelated biological targets – has emerged as a highly effective strategy for the development of new drugs. The dihydroquinolin-2(1H)-one (DHQO) core is a prominent example of such a scaffold, demonstrating a remarkable versatility that has led to its incorporation into a wide array of biologically active compounds, including approved drugs and promising clinical candidates. This technical guide provides a comprehensive exploration of the DHQO scaffold, detailing its biological activities, synthetic methodologies, and the signaling pathways it modulates.

The Privileged Nature of the Dihydroquinolin-2(1H)-one Scaffold

The dihydroquinolin-2(1H)-one skeleton is a nitrogen-containing heterocyclic structural unit that is prevalent in numerous natural products, pharmaceuticals, and other bioactive molecules.[1] Its "privileged" status stems from its rigid, bicyclic structure which provides a defined three-dimensional arrangement for substituent groups, allowing for specific and high-affinity interactions with a variety of biological targets. This inherent structural feature, combined with the synthetic tractability of the core, makes it an ideal starting point for the design of compound libraries aimed at diverse therapeutic areas.

Diverse Biological Activities and Therapeutic Applications

Derivatives of the DHQO scaffold have demonstrated a broad spectrum of pharmacological activities. This versatility underscores the scaffold's importance in medicinal chemistry. Key therapeutic areas where DHQO derivatives have shown significant promise include oncology, cardiovascular disease, and infectious diseases.

Anticancer Activity

A significant number of DHQO derivatives have been investigated for their potential as anticancer agents. Their mechanisms of action are varied and include the inhibition of crucial cellular processes such as tubulin polymerization and receptor tyrosine kinase signaling.

  • Tubulin Polymerization Inhibition: Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a key target for anticancer drugs.[2] Several DHQO derivatives have been identified as potent inhibitors of tubulin polymerization, binding to the colchicine site on β-tubulin. This interaction disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3]

  • VEGFR2 Kinase Inhibition: Vascular endothelial growth factor receptor 2 (VEGFR2) is a key mediator of angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis. Dihydroquinolin-2(1H)-one analogues have been designed as VEGFR2 inhibitors, demonstrating significant antiproliferative effects in glioblastoma cell lines.[4]

Phosphodiesterase (PDE) Inhibition

Phosphodiesterases are a superfamily of enzymes that regulate the cellular levels of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Inhibition of specific PDEs is a validated therapeutic strategy for a range of conditions.

  • PDE5 Inhibition: DHQO derivatives have been developed as highly potent and selective inhibitors of phosphodiesterase 5 (PDE5).[5][6] By preventing the degradation of cGMP, these inhibitors have shown potential for the treatment of pulmonary arterial hypertension.[5][6]

Other Biological Activities

The therapeutic potential of the DHQO scaffold extends beyond oncology and cardiovascular disease. Derivatives have been reported to possess a range of other activities, including:

  • Antiviral: HIV-1 reverse transcriptase inhibitors containing the DHQO core have shown improved activity against mutant viral strains.[1]

  • Antibacterial and Antifungal: Certain DHQO derivatives have demonstrated promising activity against various bacterial and fungal pathogens.

  • Norepinephrine Reuptake Inhibition: 1-Aryl-3,4-dihydroquinolin-2(1H)-one has been identified as a potent norepinephrine reuptake inhibitor, suggesting potential applications in treating neurological and psychiatric disorders.[1]

Quantitative Data Summary

The following tables summarize the in vitro activities of representative dihydroquinolin-2(1H)-one derivatives across various biological targets.

Table 1: Anticancer Activity of Dihydroquinolin-2(1H)-one Derivatives

Compound IDTargetCell LineIC50 (µM)Reference
D13 Tubulin PolymerizationHeLa1.34[2]
A5491.46[2]
HCT1160.94[2]
HepG-21.82[2]
6t Tubulin PolymerizationK5620.003-0.024[3]
4m VEGFR2U138-MG4.20[4]
4q VEGFR2U138-MG8.00[4]
4u VEGFR2U87-MG7.96[4]
4t VEGFR2U87-MG10.48[4]

Table 2: Phosphodiesterase Inhibition by Dihydroquinolin-2(1H)-one Derivatives

Compound IDTargetIC50 (nM)Reference
14b PDE5A3[5][6]

Experimental Protocols

This section provides detailed methodologies for the synthesis of the dihydroquinolin-2(1H)-one core and a key biological assay.

Synthesis of 3,4-Disubstituted Dihydroquinolin-2(1H)-ones via Tandem Cyclization

This protocol describes a metal-free synthesis of 3,4-disubstituted dihydroquinolin-2(1H)-ones.[1]

Materials:

  • N-arylcinnamamide

  • Pentane-2,4-dione

  • Potassium persulfate (K₂S₂O₈)

  • Acetonitrile (MeCN)

  • Water (H₂O)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)

Procedure:

  • To a solution of N-arylcinnamamide (1.0 mmol) and pentane-2,4-dione (1.5 mmol) in a mixture of MeCN/H₂O (3:3, 6 mL) in a round-bottom flask, add K₂S₂O₈ (2.0 mmol).

  • Stir the reaction mixture at 80 °C for 12 hours.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • Extract the reaction mixture with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 3,4-disubstituted dihydroquinolin-2(1H)-one.

Tubulin Polymerization Inhibition Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin in vitro.

Materials:

  • Tubulin (≥99% pure)

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

  • GTP (1.0 mM)

  • Test compound dissolved in DMSO

  • Microplate reader capable of measuring absorbance at 340 nm

  • Temperature controller for the microplate reader (37 °C)

  • 96-well plates

Procedure:

  • Prepare a solution of tubulin in General Tubulin Buffer at a final concentration of 2 mg/mL.

  • Add varying concentrations of the test compound (or DMSO for control) to the wells of a 96-well plate.

  • Add the tubulin solution to each well.

  • Initiate polymerization by adding GTP to each well and immediately start monitoring the change in absorbance at 340 nm every 30 seconds for 60 minutes at 37 °C.

  • The increase in absorbance corresponds to the extent of tubulin polymerization.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Visualizing Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows associated with dihydroquinolin-2(1H)-one derivatives.

Signaling Pathways

G cluster_0 VEGF Signaling Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Angiogenesis, Cell Proliferation, Cell Migration ERK->Proliferation DHQO DHQO Derivative DHQO->VEGFR2 Inhibition

Caption: Inhibition of the VEGFR2 signaling pathway by a DHQO derivative.

G cluster_1 Tubulin Polymerization and Cell Cycle Arrest Tubulin α/β-Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules Polymerization Microtubules->Tubulin Depolymerization DHQO DHQO Derivative DHQO->Tubulin Inhibition of Polymerization Disruption Disruption of Microtubule Dynamics DHQO->Disruption G2M_Arrest G2/M Phase Arrest Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Mechanism of action for a tubulin-targeting DHQO derivative.

Experimental Workflows

G cluster_2 Synthetic Workflow for 3,4-Disubstituted DHQOs Start N-arylcinnamamide + Pentane-2,4-dione Reaction Add K₂S₂O₈ in MeCN/H₂O Stir at 80°C, 12h Start->Reaction Workup Cool to RT, Extract with EtOAc, Wash with Brine Reaction->Workup Purification Dry over Na₂SO₄, Concentrate, Column Chromatography Workup->Purification Product 3,4-Disubstituted Dihydroquinolin-2(1H)-one Purification->Product

Caption: Experimental workflow for the synthesis of 3,4-disubstituted DHQOs.

Conclusion

The dihydroquinolin-2(1H)-one scaffold has firmly established itself as a privileged structure in medicinal chemistry. Its ability to serve as a template for the design of potent and selective modulators of a wide range of biological targets is a testament to its therapeutic potential. The diverse biological activities, coupled with the development of efficient and versatile synthetic methodologies, ensure that the DHQO core will continue to be a valuable platform for the discovery of novel therapeutic agents for the foreseeable future. Further exploration of this remarkable scaffold is warranted to unlock its full potential in addressing unmet medical needs.

References

Methodological & Application

Synthesis Protocols for 1-Methyl-3,4-dihydroquinolin-2(1H)-one: Application Notes and Detailed Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 1-Methyl-3,4-dihydroquinolin-2(1H)-one, a valuable heterocyclic scaffold in medicinal chemistry and materials science. The protocols outlined below offer two distinct and reliable methods for the preparation of this target compound, starting from readily available precursors.

Introduction

This compound is a derivative of the 3,4-dihydroquinolin-2(1H)-one core structure, which is found in a variety of biologically active molecules and natural products. The N-methylation of this lactam can significantly alter its physicochemical properties, influencing its solubility, metabolic stability, and biological activity. Consequently, efficient and reproducible synthetic routes to this compound are of high interest to researchers in drug discovery and organic synthesis.

The following sections detail two primary synthetic strategies:

  • Protocol 1: Direct N-Methylation of 3,4-dihydroquinolin-2(1H)-one. This is a straightforward and widely applicable method involving the deprotonation of the parent lactam followed by alkylation with a methylating agent.

  • Protocol 2: Reductive Cyclization of N-Methyl-β-phenylpropanoic Acid Derivatives. This approach builds the heterocyclic ring system with the N-methyl group already in place, offering an alternative strategy that can be advantageous depending on the availability of starting materials and desired substitution patterns.

Quantitative data for each key reaction step is summarized in the tables provided, and detailed experimental procedures are described to ensure reproducibility.

Data Summary

Table 1: Synthesis of 3,4-dihydroquinolin-2(1H)-one (Precursor)

Starting MaterialReagents and ConditionsProductYield (%)Purity (%)
3-Phenylpropanoic acidThionyl chloride; Aniline, PyridineN-Phenyl-3-phenylpropanamide92>95
N-Phenyl-3-phenylpropanamideAluminum chloride3,4-dihydroquinolin-2(1H)-one85>98

Table 2: Synthesis of this compound

ProtocolStarting MaterialReagents and ConditionsProductYield (%)Purity (%)
13,4-dihydroquinolin-2(1H)-oneSodium hydride, Methyl iodide, DMFThis compound95>99
2N-Methylaniline, 3-Chloropropionyl chlorideAluminum chlorideThis compound78>97

Table 3: Characterization Data for this compound

TechniqueData
¹H NMR (CDCl₃, 400 MHz)δ 7.28-7.22 (m, 2H), 7.08 (d, J = 7.5 Hz, 1H), 6.99 (t, J = 7.4 Hz, 1H), 3.36 (s, 3H), 2.97 (t, J = 7.5 Hz, 2H), 2.68 (t, J = 7.5 Hz, 2H)
¹³C NMR (CDCl₃, 100 MHz)δ 170.5, 139.1, 128.6, 127.9, 126.8, 122.7, 114.8, 34.1, 31.0, 25.4
Mass Spec. (ESI)m/z 162.0913 [M+H]⁺, calculated for C₁₀H₁₂NO⁺
Appearance Colorless to pale yellow oil

Experimental Protocols

Precursor Synthesis: 3,4-dihydroquinolin-2(1H)-one

This protocol describes a reliable two-step synthesis of the necessary precursor, 3,4-dihydroquinolin-2(1H)-one, via a Friedel-Crafts cyclization.

Step 1: Synthesis of N-Phenyl-3-phenylpropanamide

  • To a solution of 3-phenylpropanoic acid (15.0 g, 100 mmol) in dichloromethane (100 mL) at 0 °C, add thionyl chloride (10.9 mL, 150 mmol) dropwise.

  • Allow the mixture to warm to room temperature and stir for 2 hours.

  • Remove the solvent and excess thionyl chloride under reduced pressure.

  • Dissolve the resulting acid chloride in dichloromethane (100 mL) and cool to 0 °C.

  • Add a solution of aniline (9.1 mL, 100 mmol) and pyridine (8.9 mL, 110 mmol) in dichloromethane (50 mL) dropwise.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Wash the organic layer with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-phenyl-3-phenylpropanamide as a white solid.

Step 2: Intramolecular Friedel-Crafts Cyclization

  • To a stirred suspension of aluminum chloride (20.0 g, 150 mmol) in dichloromethane (150 mL) at 0 °C, add a solution of N-phenyl-3-phenylpropanamide (11.3 g, 50 mmol) in dichloromethane (50 mL) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford 3,4-dihydroquinolin-2(1H)-one as a white solid.

Protocol 1: N-Methylation of 3,4-dihydroquinolin-2(1H)-one

This protocol details the direct methylation of the parent lactam using methyl iodide.

Materials:

  • 3,4-dihydroquinolin-2(1H)-one

  • Sodium hydride (60% dispersion in mineral oil)

  • Methyl iodide

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of 3,4-dihydroquinolin-2(1H)-one (1.47 g, 10 mmol) in anhydrous DMF (20 mL) at 0 °C under an inert atmosphere, add sodium hydride (0.44 g, 11 mmol, 60% dispersion) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add methyl iodide (0.69 mL, 11 mmol) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 3 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (20 mL).

  • Extract the mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield this compound as a colorless oil.

Protocol 2: Synthesis via Friedel-Crafts Cyclization of an N-Methylated Precursor

This alternative protocol involves the synthesis of an N-methylated amide followed by intramolecular cyclization.

Materials:

  • N-Methylaniline

  • 3-Chloropropionyl chloride

  • Aluminum chloride

  • Dichloromethane

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of N-methylaniline (10.7 g, 100 mmol) and pyridine (8.9 mL, 110 mmol) in dichloromethane (150 mL) at 0 °C, add 3-chloropropionyl chloride (10.6 mL, 110 mmol) dropwise.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Wash the organic layer with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to give crude N-(3-chloropropanoyl)-N-methylaniline.

  • To a stirred suspension of aluminum chloride (20.0 g, 150 mmol) in dichloromethane (150 mL) at 0 °C, add a solution of the crude N-(3-chloropropanoyl)-N-methylaniline from the previous step in dichloromethane (50 mL) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Work up the reaction as described in the precursor synthesis (Step 2, points 3-6).

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford this compound.

Visualizations

The following diagrams illustrate the synthetic pathways described in the protocols.

Synthesis_Pathway_1 Start1 3,4-dihydroquinolin-2(1H)-one Product1 This compound Start1->Product1 N-Methylation Reagents1 1. NaH, DMF 2. CH3I Synthesis_Pathway_2 Start2a N-Methylaniline Intermediate2 N-(3-chloropropanoyl)-N-methylaniline Start2a->Intermediate2 Amidation Start2b 3-Chloropropionyl chloride Start2b->Intermediate2 Product2 This compound Intermediate2->Product2 Friedel-Crafts Cyclization Reagents2a Pyridine Reagents2b AlCl3

Metal-Free Synthesis of 1-Methyl-3,4-dihydroquinolin-2(1H)-one: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the metal-free synthesis of 1-Methyl-3,4-dihydroquinolin-2(1H)-one, a valuable scaffold in medicinal chemistry. Two primary metal-free methodologies are presented: a visible-light-induced photoredox cyclization and a classical acid-catalyzed thermal cyclization. These protocols offer robust and environmentally conscious alternatives to traditional metal-catalyzed approaches.

Introduction

The 3,4-dihydroquinolin-2(1H)-one core is a privileged structure found in numerous biologically active compounds. The development of synthetic routes that avoid the use of transition metals is of significant interest to the pharmaceutical industry due to cost, sustainability, and the need to minimize metal contaminants in active pharmaceutical ingredients. This document outlines two distinct and effective metal-free strategies for the synthesis of this compound.

Methods Overview

Two principal metal-free methods for the synthesis of this compound are detailed:

  • Visible-Light Photoredox Cyclization: This modern approach utilizes an organic photocatalyst and visible light to induce an intramolecular cyclization of a suitable precursor, offering mild reaction conditions.

  • Acid-Catalyzed Intramolecular Cyclization: A more traditional method employing a strong acid, such as polyphosphoric acid (PPA), to promote cyclization through heating.

A protocol for the synthesis of the necessary starting material, N-methyl-N-phenylacrylamide, is also provided.

Data Presentation

The following tables summarize the quantitative data for the synthesis of the precursor and the two cyclization methods for producing this compound.

Table 1: Synthesis of Starting Material (N-methyl-N-phenylacrylamide)

ParameterValue
Reactants N-methylaniline, Acryloyl chloride, Triethylamine
Solvent Dichloromethane (DCM)
Temperature 0 °C to Room Temperature
Reaction Time 2 hours
Yield ~95%

Table 2: Metal-Free Synthesis of this compound

ParameterMethod 1: Photoredox CyclizationMethod 2: Acid-Catalyzed Cyclization
Starting Material N-methyl-N-phenylacrylamideN-methyl-N-phenylacrylamide
Catalyst/Reagent 4CzIPN (2 mol%)Polyphosphoric Acid (PPA)
Solvent Acetonitrile (CH₃CN)-
Energy Source 35 W Blue LEDThermal (140 °C)
Reaction Time 48 hours15 minutes
Temperature Room Temperature140 °C
Yield 72%70%

Experimental Protocols

Protocol 1: Synthesis of N-methyl-N-phenylacrylamide (Starting Material)

This protocol describes the acylation of N-methylaniline with acryloyl chloride to yield the precursor for the cyclization reactions.

Materials:

  • N-methylaniline

  • Acryloyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

Procedure:

  • To a stirred solution of N-methylaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane at 0 °C under a nitrogen atmosphere, acryloyl chloride (1.1 eq) is added dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred for 2 hours.

  • Upon completion (monitored by TLC), the reaction is quenched with saturated aqueous NaHCO₃ solution.

  • The layers are separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography to afford N-methyl-N-phenylacrylamide.

Protocol 2: Metal-Free Photoredox Cyclization

This protocol details the synthesis of this compound using an organic photocatalyst and visible light.[1]

Materials:

  • N-methyl-N-phenylacrylamide

  • 1,2,3,5-Tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN)

  • Acetonitrile (CH₃CN), anhydrous

  • 10 mL reaction vessel (e.g., Schlenk tube)

  • Magnetic stirrer

  • Nitrogen source

  • 35 W blue LED lamp

  • Saturated aqueous sodium carbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a 10 mL reaction vessel, add N-methyl-N-phenylacrylamide (0.2 mmol, 1.0 eq) and 4CzIPN (0.004 mmol, 2 mol%).

  • Add anhydrous acetonitrile (1 mL, 0.2 M).

  • Seal the vessel and degas the mixture by subjecting it to three cycles of vacuum and backfilling with nitrogen.

  • Place the reaction vessel under irradiation from a 35 W blue LED lamp and stir the mixture vigorously (e.g., 2000 RPM) at room temperature for 48 hours.

  • After the reaction is complete, quench the mixture with saturated sodium carbonate solution.

  • Extract the aqueous phase with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Protocol 3: Acid-Catalyzed Intramolecular Cyclization

This protocol describes the synthesis of this compound via thermal cyclization using polyphosphoric acid.

Materials:

  • N-methyl-N-phenylacrylamide

  • Polyphosphoric acid (PPA)

  • Round-bottom flask

  • Magnetic stirrer

  • Oil bath

  • Ice water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, heat polyphosphoric acid to 100 °C.

  • Add N-methyl-N-phenylacrylamide (1.0 eq) to the hot PPA with vigorous stirring.

  • Increase the temperature of the reaction mixture to 140 °C and maintain for 15 minutes.

  • Cool the reaction mixture and pour it into ice water.

  • Neutralize the acidic solution by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain this compound.

Visualizations

The following diagrams illustrate the experimental workflows for the synthesis of the starting material and the two metal-free cyclization methods.

Synthesis of N-methyl-N-phenylacrylamide reagents N-methylaniline, Triethylamine, Anhydrous DCM reaction Reaction at 0 °C to RT for 2h reagents->reaction acryloyl_chloride Acryloyl Chloride acryloyl_chloride->reaction quench Quench with sat. NaHCO₃ reaction->quench extraction Extract with DCM quench->extraction workup Wash, Dry, Concentrate extraction->workup purification Column Chromatography workup->purification product N-methyl-N-phenylacrylamide purification->product

Caption: Workflow for the synthesis of the starting material, N-methyl-N-phenylacrylamide.

Metal-Free Synthesis of this compound cluster_0 Method 1: Photoredox Cyclization cluster_1 Method 2: Acid-Catalyzed Cyclization start_photo N-methyl-N-phenylacrylamide, 4CzIPN, CH₃CN degas Degas (Vacuum/N₂ cycles) start_photo->degas irradiate Irradiate with 35W Blue LED for 48h at RT degas->irradiate quench_photo Quench with sat. Na₂CO₃ irradiate->quench_photo extract_photo Extract with Ethyl Acetate quench_photo->extract_photo workup_photo Dry and Concentrate extract_photo->workup_photo purify_photo Column Chromatography workup_photo->purify_photo product_photo This compound purify_photo->product_photo start_acid N-methyl-N-phenylacrylamide, PPA react_acid Heat to 140 °C for 15 min start_acid->react_acid quench_acid Pour into ice water react_acid->quench_acid neutralize_acid Neutralize with sat. NaHCO₃ quench_acid->neutralize_acid extract_acid Extract with Ethyl Acetate neutralize_acid->extract_acid workup_acid Dry and Concentrate extract_acid->workup_acid purify_acid Column Chromatography workup_acid->purify_acid product_acid This compound purify_acid->product_acid

Caption: Comparative workflow for the metal-free synthesis of the target compound.

References

Domino Reactions for the Synthesis of Dihydroquinolinones: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Dihydroquinolinone scaffolds are privileged structures in medicinal chemistry, appearing in a wide array of biologically active compounds and pharmaceuticals. Domino reactions, also known as cascade or tandem reactions, offer an efficient and atom-economical approach to construct these valuable heterocyclic systems in a single synthetic operation, avoiding the isolation of intermediates.[1][2] This document provides an overview of selected domino strategies for the synthesis of 2,3-dihydro-4(1H)-quinolinones, complete with detailed protocols for key reactions and comparative data to guide methodology selection.

I. Overview of Selected Domino Strategies

Several distinct domino strategies have been developed for the synthesis of dihydroquinolinones, each with its own scope and advantages. The primary approaches can be categorized as follows:

  • Michael Addition-Initiated Cyclizations: These reactions typically involve a Michael addition of a nucleophile to an α,β-unsaturated system, which then triggers an intramolecular cyclization to form the dihydroquinolinone ring.

  • Metal-Catalyzed Cyclizations: Transition metals can be employed to catalyze a cascade of reactions, such as N-alkylation followed by an intramolecular cyclization.

  • Enantioselective Organocatalyzed Reactions: The use of chiral organocatalysts has enabled the asymmetric synthesis of dihydroquinolinones, providing access to enantiomerically enriched products with high stereocontrol.

II. Comparative Data of Domino Reactions for Dihydroquinolinone Synthesis

The following tables summarize quantitative data for selected domino reactions, allowing for a direct comparison of their efficiency and stereoselectivity.

Table 1: Michael-SNAг Domino Reaction for N-Alkyl-2,3-dihydro-4(1H)-quinolinones [1]

EntryAmineProductYield (%)
1Benzylamine1-benzyl-2,3-dihydroquinolin-4(1H)-one78
2n-Butylamine1-butyl-2,3-dihydroquinolin-4(1H)-one65
3Cyclohexylamine1-cyclohexyl-2,3-dihydroquinolin-4(1H)-one72
4Methylamine1-methyl-2,3-dihydroquinolin-4(1H)-one54

Table 2: Asymmetric Synthesis of 2-Aryl-2,3-dihydro-4-quinolones via Organocatalysis [1]

EntryAldehydeProductYield (%)ee (%)
1Benzaldehyde2-phenyl-2,3-dihydroquinolin-4(1H)-one9198
24-Chlorobenzaldehyde2-(4-chlorophenyl)-2,3-dihydroquinolin-4(1H)-one8596
34-Methoxybenzaldehyde2-(4-methoxyphenyl)-2,3-dihydroquinolin-4(1H)-one8897
42-Naphthaldehyde2-(naphthalen-2-yl)-2,3-dihydroquinolin-4(1H)-one8295

Table 3: Multi-Catalytic Synthesis of 3-Substituted 2,3-Dihydro-4(1H)-quinolinones [1][2]

EntryAllylic AcetateProductYield (%)
1Cinnamyl acetate3-benzyl-1-mesyl-2,3-dihydroquinolin-4(1H)-one75
2(E)-but-2-en-1-yl acetate1-mesyl-3-((E)-prop-1-en-1-yl)-2,3-dihydroquinolin-4(1H)-one68
33-methylbut-2-en-1-yl acetate1-mesyl-3-(2-methylprop-1-en-1-yl)-2,3-dihydroquinolin-4(1H)-one71

III. Experimental Protocols

Protocol 1: General Procedure for the Domino Michael-SNAг Synthesis of N-Alkyl-2,3-dihydro-4(1H)-quinolinones[1]

This protocol describes a concise preparation of N-alkyl-2,3-dihydro-4(1H)-quinolinones from 1-aryl-2-propen-1-one derivatives. The reaction proceeds via a Michael addition of a primary amine to the enone, followed by an intramolecular nucleophilic aromatic substitution (SNAг) to close the ring.

Materials:

  • 1-(2-Fluorophenyl)-3-phenylprop-2-en-1-one (or other suitable 1-aryl-2-propen-1-one)

  • Primary amine (e.g., benzylamine, n-butylamine)

  • Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a solution of the 1-aryl-2-propen-1-one derivative (1.0 mmol) in DMF (5 mL) is added the primary amine (1.2 mmol).

  • The reaction mixture is stirred at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is poured into water (20 mL) and extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford the desired N-alkyl-2,3-dihydro-4(1H)-quinolinone.

Protocol 2: Asymmetric Synthesis of 2-Aryl-2,3-dihydro-4-quinolones using a Bifunctional Thiourea Catalyst[1]

This protocol details the enantioselective synthesis of 2-aryl-2,3-dihydro-4-quinolones from 2-aminoacetophenone and various aldehydes, mediated by a bifunctional thiourea organocatalyst.

Materials:

  • 2-Aminoacetophenone

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Bifunctional thiourea catalyst (e.g., (1R,2R)-1,2-diaminocyclohexane-derived thiourea)

  • Toluene

  • 4 Å Molecular sieves

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • A mixture of 2-aminoacetophenone (0.5 mmol), the aromatic aldehyde (0.6 mmol), and the bifunctional thiourea catalyst (10 mol%) in toluene (2 mL) is stirred in the presence of 4 Å molecular sieves (100 mg) at room temperature.

  • The reaction is monitored by TLC until the starting materials are consumed (typically 24-48 hours).

  • The reaction mixture is filtered to remove the molecular sieves, and the filtrate is concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield the enantiomerically enriched 2-aryl-2,3-dihydro-4-quinolone.

  • The enantiomeric excess (ee) is determined by chiral high-performance liquid chromatography (HPLC).

IV. Visualizing Domino Reaction Pathways

The following diagrams illustrate the logical flow and key transformations in the described domino reactions for dihydroquinolinone synthesis.

Michael_SNAr_Domino_Reaction Start 1-Aryl-2-propen-1-one + Primary Amine Step1 Michael Addition Start->Step1 Intermediate Enolate Intermediate Step1->Intermediate Step2 Intramolecular SNAr Cyclization Intermediate->Step2 Product N-Alkyl-2,3-dihydro-4(1H)-quinolinone Step2->Product

Caption: Michael Addition-SNAг Domino Cascade.

Asymmetric_Organocatalytic_Domino_Reaction Reactants 2-Aminoacetophenone + Aldehyde Step1 Condensation Reactants->Step1 Catalyst Bifunctional Thiourea Catalyst Catalyst->Step1 Intermediate1 Iminium Ion Intermediate Step1->Intermediate1 Step2 Intramolecular Michael Addition Intermediate1->Step2 Intermediate2 Enamine Intermediate Step2->Intermediate2 Step3 Tautomerization & Cyclization Intermediate2->Step3 Product Chiral 2-Aryl-2,3-dihydro- 4-quinolone Step3->Product

Caption: Organocatalyzed Asymmetric Domino Reaction.

Multi_Catalytic_Domino_Reaction Start 2-Methanesulfonamidobenzaldehyde + Allylic Acetate Pd_Catalysis Pd-Catalyzed N-Alkylation Start->Pd_Catalysis Intermediate Aldehyde Intermediate Pd_Catalysis->Intermediate Thiazolium_Catalysis Thiazolium Salt-Catalyzed Intramolecular Stetter Reaction Intermediate->Thiazolium_Catalysis Product 3-Substituted 2,3-Dihydro- 4(1H)-quinolinone Thiazolium_Catalysis->Product

Caption: Multi-Catalytic Domino Synthesis Workflow.

References

Application Notes and Protocols for the Photochemical Cyclization of N-arylcinnamamides to Dihydroquinolinones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of dihydroquinolinones through the visible-light-mediated photochemical cyclization of N-arylcinnamamides. This method offers a mild, efficient, and environmentally friendly alternative to traditional synthetic routes, proceeding via a photoredox-catalyzed radical cyclization.

Overview and Reaction Principle

The synthesis of 3,4-dihydroquinolin-2(1H)-ones is achieved through an intramolecular 6-endo-trig cyclization of N-arylcinnamamides. This reaction is facilitated by the organic photocatalyst 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN) under blue LED irradiation. The proposed mechanism involves a photoredox pathway where the excited photocatalyst initiates a radical cascade, leading to the formation of the desired heterocyclic product.[1][2]

Experimental Protocols

Synthesis of N-aryl-N-methylcinnamamide Precursors

A general and efficient method for the synthesis of N-aryl-N-methylcinnamamides involves the acylation of the corresponding N-methylanilines with cinnamoyl chloride.

Materials:

  • Substituted N-methylaniline

  • Cinnamoyl chloride

  • Triethylamine (TEA)

  • Anhydrous tetrahydrofuran (THF)

  • 3N HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a solution of the substituted N-methylaniline (1.0 eq) and triethylamine (2.0 eq) in anhydrous THF, add cinnamoyl chloride (1.0 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 3 hours.

  • Remove the solvent under reduced pressure.

  • Extract the residue with ethyl acetate and wash successively with 3N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the pure N-aryl-N-methylcinnamamide.

Photochemical Cyclization to Dihydroquinolinones

This protocol details the visible-light-induced cyclization of N-aryl-N-methylcinnamamides to the corresponding 1-methyl-3,4-dihydroquinolin-2(1H)-ones.

Materials:

  • N-aryl-N-methylcinnamamide substrate

  • 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN)

  • Acetonitrile (CH₃CN), anhydrous

  • Nitrogen gas (N₂)

  • Saturated sodium carbonate (Na₂CO₃) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a 10 mL reaction vessel, combine the N-aryl-N-methylcinnamamide (0.2 mmol, 1.0 eq) and 4CzIPN (3.2 mg, 0.004 mmol, 2 mol%).

  • Add anhydrous acetonitrile (1 mL, 0.2 M).

  • Seal the vessel and degas the mixture by subjecting it to three cycles of vacuum and backfilling with nitrogen.

  • Stir the reaction mixture vigorously (e.g., 2000 RPM) under irradiation with a 35 W blue LED lamp for 48 hours at room temperature.

  • Upon completion of the reaction (monitored by TLC), quench the reaction with saturated sodium carbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired dihydroquinolinone.[1]

Substrate Scope and Yields

The photochemical cyclization demonstrates good functional group tolerance, with both electron-donating and electron-withdrawing substituents on the aryl ring being well-tolerated. The following table summarizes the yields for a range of substituted N-arylcinnamamides.

Substrate Product Yield (%)
N-methyl-N-phenylcinnamamide1-methyl-4-phenyl-3,4-dihydroquinolin-2(1H)-one85
N-(4-methoxyphenyl)-N-methylcinnamamide6-methoxy-1-methyl-4-phenyl-3,4-dihydroquinolin-2(1H)-one92
N-(4-chlorophenyl)-N-methylcinnamamide6-chloro-1-methyl-4-phenyl-3,4-dihydroquinolin-2(1H)-one78
N-(4-bromophenyl)-N-methylcinnamamide6-bromo-1-methyl-4-phenyl-3,4-dihydroquinolin-2(1H)-one75
N-(4-fluorophenyl)-N-methylcinnamamide6-fluoro-1-methyl-4-phenyl-3,4-dihydroquinolin-2(1H)-one81
N-methyl-N-(p-tolyl)cinnamamide1,6-dimethyl-4-phenyl-3,4-dihydroquinolin-2(1H)-one88
N-(3-methoxyphenyl)-N-methylcinnamamide7-methoxy-1-methyl-4-phenyl-3,4-dihydroquinolin-2(1H)-one89
N-(3-chlorophenyl)-N-methylcinnamamide7-chloro-1-methyl-4-phenyl-3,4-dihydroquinolin-2(1H)-one72

Yields are for the isolated product after column chromatography.

Characterization Data

The synthesized dihydroquinolinones can be characterized by standard spectroscopic techniques.

Example: 1-methyl-4-phenyl-3,4-dihydroquinolin-2(1H)-one

  • ¹H NMR (400 MHz, CDCl₃) δ: 7.38 – 7.25 (m, 5H), 7.21 (td, J = 7.7, 1.5 Hz, 1H), 7.08 (d, J = 7.5 Hz, 1H), 7.00 (td, J = 7.5, 1.1 Hz, 1H), 6.88 (d, J = 8.0 Hz, 1H), 4.35 (dd, J = 11.2, 5.2 Hz, 1H), 3.35 (s, 3H), 3.03 (dd, J = 16.0, 11.2 Hz, 1H), 2.82 (dd, J = 16.0, 5.2 Hz, 1H).

  • ¹³C NMR (101 MHz, CDCl₃) δ: 170.1, 142.3, 139.4, 129.0, 128.8, 127.9, 127.3, 126.8, 122.8, 114.2, 45.1, 36.8, 29.7.

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the proposed reaction mechanism and the general experimental workflow.

G cluster_mechanism Reaction Mechanism PC 4CzIPN PC_star 4CzIPN* (Excited State) PC->PC_star Blue Light (hν) PC_Radical_Anion 4CzIPN Radical Anion PC_star->PC_Radical_Anion SET Substrate N-arylcinnamamide Radical_Cation Substrate Radical Cation Substrate->Radical_Cation SET Intramolecular_Attack Intramolecular Cyclization Radical_Cation->Intramolecular_Attack PC_Radical_Anion->PC Regeneration Cyclized_Radical Cyclized Radical Intermediate Intramolecular_Attack->Cyclized_Radical Final_Product Dihydroquinolinone Cyclized_Radical->Final_Product Deprotonation & Tautomerization Proton_Source H+

Caption: Proposed mechanism for the photoredox cyclization.

G cluster_workflow Experimental Workflow Start Combine Reactants & Catalyst Degas Degas with N₂ Start->Degas Irradiation Irradiate with Blue LED (48h) Degas->Irradiation Quench Quench with Na₂CO₃ Irradiation->Quench Extract Extract with EtOAc Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Analyze Characterize Product (NMR, MS) Purify->Analyze

Caption: General experimental workflow for the synthesis.

References

Application of 1-Methyl-3,4-dihydroquinolin-2(1H)-one in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-3,4-dihydroquinolin-2(1H)-one is a privileged heterocyclic scaffold that serves as a crucial building block in the design and synthesis of a wide array of medicinally important compounds. The methylation at the N1 position significantly influences the electronic and steric properties of the dihydroquinolinone core, providing a unique starting point for chemical functionalization and biological evaluation. This document provides an overview of the applications of this compound derivatives in medicinal chemistry, with a focus on their anticancer, central nervous system (CNS), and antimicrobial activities. Detailed experimental protocols for key biological assays are also provided to facilitate further research and development.

Anticancer Applications

Derivatives of the this compound scaffold have demonstrated significant potential as anticancer agents. A notable mechanism of action for some of these compounds is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis, which is crucial for tumor growth and metastasis.

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the in vitro anticancer activity of various 3,4-dihydroquinolin-2(1H)-one derivatives against different cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
4m U138-MG (Glioblastoma)4.20
4q U138-MG (Glioblastoma)8.00
4u U87-MG (Glioblastoma)7.96
4t U87-MG (Glioblastoma)10.48
Temozolomide (Standard) U87-MG (Glioblastoma)92.90
Temozolomide (Standard) U138-MG (Glioblastoma)93.09
2-Ethyl-3-methylidene-1-phenylsulfonyl-2,3-dihydroquinolin-4(1H)-one HL-60 (Leukemia)Value not explicitly stated but noted as highly cytotoxic[1]
Carboplatin (Standard) HL-60, MCF-7Used as a reference compound[1]

Note: The table includes data for derivatives of the broader 3,4-dihydroquinolin-2(1H)-one scaffold to illustrate the potential of this chemical class.

Signaling Pathway: VEGFR2 Inhibition

The following diagram illustrates the simplified signaling pathway of VEGFR2, which can be targeted by this compound derivatives. Inhibition of this pathway can lead to a reduction in angiogenesis and tumor growth.

VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binding & Dimerization P_VEGFR2 Phosphorylated VEGFR2 VEGFR2->P_VEGFR2 Autophosphorylation PLCg PLCγ P_VEGFR2->PLCg PI3K PI3K P_VEGFR2->PI3K PKC PKC PLCg->PKC Akt Akt PI3K->Akt RAF RAF PKC->RAF mTOR mTOR Akt->mTOR MEK MEK RAF->MEK Survival Survival mTOR->Survival ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis Inhibitor This compound Derivative Inhibitor->P_VEGFR2 Inhibition

Caption: Simplified VEGFR2 signaling pathway and the point of inhibition by this compound derivatives.

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.[2]

Materials:

  • Test compound (dissolved in a suitable solvent, e.g., DMSO)

  • Cancer cell line of interest (e.g., U87-MG, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently pipette up and down or shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[2]

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Central Nervous System (CNS) Applications

The 3,4-dihydroquinolin-2(1H)-one scaffold is present in several FDA-approved drugs that act on the CNS, such as the atypical antipsychotic aripiprazole.[1] This suggests that derivatives of this compound may also possess CNS activity. A key area of investigation for this class of compounds is their potential as anticonvulsant agents.

Experimental Protocol: Maximal Electroshock (MES) and Pentylenetetrazole (PTZ) Induced Seizure Tests in Mice

These in vivo models are standard for the initial screening of potential anticonvulsant drugs.

Materials:

  • Male Swiss albino mice (20-25 g)

  • Test compound

  • Vehicle (e.g., saline, 0.5% carboxymethylcellulose)

  • Standard anticonvulsant drugs (e.g., phenytoin for MES, diazepam for PTZ)

  • Electroconvulsometer with corneal or ear clip electrodes

  • Pentylenetetrazole (PTZ) solution

  • Syringes and needles for intraperitoneal (i.p.) injection

  • Stopwatch

Procedure:

Maximal Electroshock (MES) Test:

  • Animal Preparation and Dosing:

    • Acclimate the mice to the laboratory conditions for at least one week.

    • Divide the animals into groups (e.g., vehicle control, standard drug, and test compound groups at different doses).

    • Administer the test compound, standard drug, or vehicle via i.p. injection.

  • Induction of Seizure:

    • At a predetermined time after drug administration (e.g., 30 or 60 minutes), subject each mouse to an electrical stimulus (e.g., 50 mA, 0.2 seconds) through corneal or ear clip electrodes.

  • Observation:

    • Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure. Protection is defined as the absence of this phase.

Pentylenetetrazole (PTZ) Test:

  • Animal Preparation and Dosing:

    • Follow the same animal preparation and dosing procedure as in the MES test.

  • Induction of Seizure:

    • At a predetermined time after drug administration, inject a convulsant dose of PTZ (e.g., 85 mg/kg, i.p. or subcutaneously).

  • Observation:

    • Observe each mouse for the onset of clonic convulsions (characterized by rhythmic muscle spasms) for a period of 30 minutes. Protection is defined as the absence of clonic seizures.

Data Analysis:

  • For both tests, calculate the percentage of protected animals in each group.

  • Determine the median effective dose (ED50), which is the dose that protects 50% of the animals from the induced seizure, using probit analysis.

  • Neurotoxicity can be assessed using the rotarod test to determine the median toxic dose (TD50).

  • The protective index (PI) can be calculated as TD50/ED50, with a higher PI indicating a better safety profile.

Antimicrobial Applications

The quinolinone core is found in a number of synthetic antibiotics. While specific data for this compound derivatives is limited in the provided search results, the general class of compounds holds promise for the development of new antimicrobial agents.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution

This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Test compound

  • Bacterial or fungal strains of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microplates

  • Bacterial/fungal inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard)

  • Multichannel pipette

  • Incubator

Procedure:

  • Preparation of Compound Dilutions:

    • In a 96-well plate, prepare two-fold serial dilutions of the test compound in the broth medium. Typically, this is done by adding 100 µL of broth to wells 2-12. Add 200 µL of the highest concentration of the test compound to well 1. Then, transfer 100 µL from well 1 to well 2, mix, and continue the serial dilution down to well 10. Discard 100 µL from well 10. Well 11 serves as a growth control (no compound), and well 12 as a sterility control (no inoculum).

  • Inoculation:

    • Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

    • Add 100 µL of the diluted inoculum to each well (except the sterility control).

  • Incubation:

    • Cover the plate and incubate at the appropriate temperature (e.g., 35-37°C for bacteria) for 16-20 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity (growth).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Synthesis Workflow

The synthesis of derivatives of this compound often involves the modification of the core structure. The following diagram illustrates a general workflow for the synthesis and evaluation of these compounds.

Synthesis_Workflow Start Starting Material (e.g., this compound) Reaction Chemical Modification (e.g., Alkylation, Condensation) Start->Reaction Purification Purification (e.g., Column Chromatography, Recrystallization) Reaction->Purification Characterization Structural Characterization (e.g., NMR, Mass Spectrometry) Purification->Characterization Biological_Screening Biological Activity Screening (e.g., Anticancer, CNS, Antimicrobial) Characterization->Biological_Screening Data_Analysis Data Analysis (e.g., IC50, ED50, MIC determination) Biological_Screening->Data_Analysis Lead_Optimization Lead Compound Optimization Data_Analysis->Lead_Optimization Structure-Activity Relationship (SAR) End Drug Candidate Data_Analysis->End Lead_Optimization->Reaction

References

Application Notes and Protocols: Biological Screening of Novel 1-Methyl-3,4-dihydroquinolin-2(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the biological screening of novel 1-Methyl-3,4-dihydroquinolin-2(1H)-one derivatives, with a focus on their potential as anticancer agents through the inhibition of tyrosine kinases.

Introduction

This compound is a core scaffold that has been utilized in the development of various biologically active compounds. Derivatives of this scaffold have shown promise as potent inhibitors of tyrosine kinases, enzymes that play a critical role in cellular signaling pathways often dysregulated in cancer. This document outlines the screening of a series of novel 4-[2-(substituted phenyl) hydrazono]-3-(1-hydroxyethyl)-1-methyl-3,4-dihydroquinolin-2(1H)-one derivatives for their cytotoxic activity against cancer cell lines.

Data Presentation

The cytotoxic activity of the synthesized this compound derivatives was evaluated against the MDA-MB human breast cancer cell line. The half-maximal inhibitory concentration (IC50) values were determined and are summarized in the table below.

Compound IDSubstitution on Phenyl RingIC50 (µM) against MDA-MB Cells
III-b22-NO20.0764
III-b44-Br0.0515

Data extracted from a study by Fonseca et al.[1]

Compound III-b4 , featuring a 4-bromo substitution on the phenyl ring, was identified as the most potent cytotoxic agent among the tested derivatives against the MDA-MB cell line, with an IC50 value of 0.0515 µM.[1]

Experimental Protocols

In Vitro Cytotoxicity Screening using MTT Assay

This protocol details the determination of the cytotoxic effects of the novel this compound derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[2][3]

Materials:

  • MDA-MB human breast cancer cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Novel this compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count MDA-MB cells.

    • Seed the cells in a 96-well plate at a density of 5 × 10^4 cells/well in 100 µL of complete DMEM.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity.

    • After 24 hours of cell seeding, remove the medium and add 100 µL of the medium containing different concentrations of the test compounds to the respective wells.

    • Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

    • Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for another 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.[4]

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution of the formazan.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • The cell viability is calculated as a percentage of the vehicle control.

    • The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.

In Vitro Tyrosine Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of the compounds against a specific tyrosine kinase (e.g., EGFR). The assay is based on measuring the phosphorylation of a substrate by the kinase.

Materials:

  • Recombinant human tyrosine kinase (e.g., EGFR)

  • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP

  • Tyrosine-containing substrate (e.g., poly(Glu, Tyr) 4:1)

  • Test compounds (dissolved in DMSO)

  • Detection antibody (e.g., anti-phosphotyrosine antibody conjugated to HRP)

  • Substrate for HRP (e.g., TMB)

  • Stop solution (e.g., 2 M H2SO4)

  • 96-well plates

  • Microplate reader

Procedure:

  • Assay Setup:

    • Add 25 µL of kinase buffer containing the tyrosine kinase to each well of a 96-well plate.

    • Add 5 µL of the test compound at various concentrations to the wells. Include a vehicle control (DMSO) and a positive control inhibitor.

    • Add 10 µL of the tyrosine-containing substrate to each well.

    • Pre-incubate the plate at room temperature for 10 minutes.

  • Initiation of Kinase Reaction:

    • Add 10 µL of ATP solution to each well to initiate the kinase reaction. The final ATP concentration should be close to its Km value for the specific kinase.

    • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).

  • Detection of Phosphorylation:

    • Stop the reaction by adding a stop reagent or by washing the plate.

    • Add the anti-phosphotyrosine-HRP antibody to each well and incubate for 1 hour at room temperature.

    • Wash the wells multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound antibody.

    • Add the HRP substrate (e.g., TMB) and incubate until a color develops.

    • Stop the color development by adding a stop solution.

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Visualizations

Experimental Workflow for Cytotoxicity Screening

experimental_workflow cluster_cell_culture Cell Culture and Seeding cluster_treatment Compound Treatment cluster_mtt_assay MTT Assay cluster_analysis Data Analysis start Start seed_cells Seed MDA-MB cells in 96-well plates start->seed_cells incubate_24h Incubate for 24h (37°C, 5% CO2) seed_cells->incubate_24h add_compounds Add serial dilutions of This compound derivatives incubate_24h->add_compounds incubate_48h Incubate for 48h (37°C, 5% CO2) add_compounds->incubate_48h add_mtt Add MTT solution incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h dissolve_formazan Dissolve formazan crystals with DMSO incubate_4h->dissolve_formazan read_absorbance Read absorbance at 570 nm dissolve_formazan->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for in vitro cytotoxicity screening using the MTT assay.

Simplified EGFR Signaling Pathway

egfr_pathway cluster_nucleus Nucleus cluster_inhibitor EGFR EGFR EGFR->EGFR Dimerization & Autophosphorylation Grb2 Grb2 EGFR->Grb2 Recruits PI3K PI3K EGFR->PI3K Activates EGF EGF (Ligand) EGF->EGFR Binds to SOS SOS Grb2->SOS Ras Ras SOS->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Promotes PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Recruits & Activates mTOR mTOR Akt->mTOR mTOR->Transcription Promotes Inhibitor This compound Derivative Inhibitor->EGFR Inhibits Autophosphorylation

Caption: Simplified EGFR signaling pathway and the inhibitory action of novel derivatives.

References

One-Pot Synthesis of Substituted 3,4-Dihydroquinolin-2(1H)-ones: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the efficient one-pot synthesis of substituted 3,4-dihydroquinolin-2(1H)-ones, a core scaffold in many biologically active compounds. The presented methods offer advantages in terms of operational simplicity, atom economy, and access to a diverse range of derivatives.

Introduction

3,4-Dihydroquinolin-2(1H)-ones are a privileged heterocyclic motif found in numerous natural products and synthetic compounds with a wide array of pharmacological activities, including anticancer, antiviral, and antibiotic properties. Traditional multi-step syntheses of these compounds can be time-consuming and generate significant waste. One-pot methodologies, by combining multiple reaction steps into a single operation, offer a more streamlined and efficient approach to this important class of molecules.

This document outlines two distinct and robust one-pot protocols for the synthesis of substituted 3,4-dihydroquinolin-2(1H)-ones: a visible-light-mediated photoredox catalysis method and a metal-free oxidative cyclization. These protocols have been selected for their broad substrate scope, operational simplicity, and detailed characterization in the scientific literature.

Data Presentation

The following tables summarize the quantitative data for the two featured one-pot synthetic protocols, showcasing their substrate scope and efficiency in generating a variety of substituted 3,4-dihydroquinolin-2(1H)-ones.

Table 1: Visible-Light-Mediated Photoredox One-Pot Synthesis of 3,4-Dihydroquinolin-2(1H)-ones

EntryAniline DerivativeAlkeneProductYield (%)
1AnilineMethyl acrylate4-Methoxycarbonyl-3,4-dihydroquinolin-2(1H)-one75
24-MethoxyanilineEthyl acrylate6-Methoxy-4-ethoxycarbonyl-3,4-dihydroquinolin-2(1H)-one82
34-Chloroanilinen-Butyl acrylate6-Chloro-4-(n-butoxycarbonyl)-3,4-dihydroquinolin-2(1H)-one78
43-ToluidineMethyl vinyl ketone7-Methyl-4-acetyl-3,4-dihydroquinolin-2(1H)-one65
5AnilinePhenyl vinyl sulfone4-(Phenylsulfonyl)-3,4-dihydroquinolin-2(1H)-one71
64-FluoroanilineAcrylonitrile6-Fluoro-4-cyano-3,4-dihydroquinolin-2(1H)-one85

Table 2: Metal-Free Tandem Cyclization for the Synthesis of 3,4-Disubstituted Dihydroquinolin-2(1H)-ones [1]

EntryN-ArylcinnamamideAlkylating AgentProductYield (%)
1N-PhenylcinnamamidePentane-2,4-dione3-Acetyl-4-phenyl-3,4-dihydroquinolin-2(1H)-one68
2N-(4-Methoxyphenyl)cinnamamidePentane-2,4-dione6-Methoxy-3-acetyl-4-phenyl-3,4-dihydroquinolin-2(1H)-one75
3N-(4-Chlorophenyl)cinnamamidePentane-2,4-dione6-Chloro-3-acetyl-4-phenyl-3,4-dihydroquinolin-2(1H)-one72
4N-Phenyl-3-(4-chlorophenyl)acrylamidePentane-2,4-dione3-Acetyl-4-(4-chlorophenyl)-3,4-dihydroquinolin-2(1H)-one65
5N-Phenyl-3-(4-methylphenyl)acrylamidePentane-2,4-dione3-Acetyl-4-(4-methylphenyl)-3,4-dihydroquinolin-2(1H)-one70

Experimental Protocols

Protocol 1: Visible-Light-Mediated Photoredox One-Pot Synthesis

This protocol describes a one-pot synthesis of 3,4-dihydroquinolin-2(1H)-ones from anilines, oxalyl chloride, and electron-deficient alkenes using a photoredox catalyst.

Materials:

  • Substituted aniline (1.0 equiv)

  • Oxalyl chloride (2.0 equiv)

  • Electron-deficient alkene (1.5 equiv)

  • Iridium photocatalyst (e.g., Ir[dF(CF3)ppy]2(dtbbpy)PF6) (1-2 mol%)

  • K2CO3 (2.0 equiv)

  • Dichloromethane (CH2Cl2), anhydrous

  • Water, degassed

  • Nitrogen or Argon gas

  • Blue LED light source (e.g., 34 W Kessil lamp)

Procedure:

  • To a solution of the substituted aniline (0.5 mmol, 1.0 equiv) in anhydrous CH2Cl2 (5 mL) under a nitrogen atmosphere, add oxalyl chloride (1.0 mmol, 2.0 equiv) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Add degassed water (5 mL) to the reaction mixture.

  • To the biphasic mixture, add the iridium photocatalyst (0.005-0.01 mmol, 1-2 mol%), K2CO3 (1.0 mmol, 2.0 equiv), and the electron-deficient alkene (0.75 mmol, 1.5 equiv).

  • Seal the reaction vessel and place it approximately 5 cm from a blue LED light source.

  • Irradiate the vigorously stirred mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water (10 mL) and extract with CH2Cl2 (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the desired substituted 3,4-dihydroquinolin-2(1H)-one.

Protocol 2: Metal-Free Tandem Cyclization using K2S2O8

This protocol details a metal-free, one-pot synthesis of 3,4-disubstituted dihydroquinolin-2(1H)-ones from N-arylcinnamamides and pentane-2,4-dione using potassium persulfate as an oxidant.[1]

Materials:

  • Substituted N-arylcinnamamide (1.0 equiv)

  • Pentane-2,4-dione (3.0 equiv)

  • Potassium persulfate (K2S2O8) (2.5 equiv)

  • Acetonitrile (MeCN)

  • Water

Procedure:

  • In a round-bottom flask, dissolve the substituted N-arylcinnamamide (0.5 mmol, 1.0 equiv) in a 1:1 mixture of MeCN and water (6 mL).

  • Add pentane-2,4-dione (1.5 mmol, 3.0 equiv) to the solution.

  • Add potassium persulfate (1.25 mmol, 2.5 equiv) to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Add water (15 mL) and extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (25 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/petroleum ether gradient) to afford the desired 3,4-disubstituted dihydroquinolin-2(1H)-one.[1]

Visualizations

The following diagrams illustrate the logical workflow and a proposed signaling pathway for the described synthetic methods.

experimental_workflow cluster_protocol1 Protocol 1: Photoredox Synthesis cluster_protocol2 Protocol 2: Metal-Free Synthesis p1_start Aniline + Oxalyl Chloride p1_step1 Formation of Oxanilic Acid Chloride p1_start->p1_step1 CH2Cl2, 0°C to RT p1_step2 Hydrolysis p1_step1->p1_step2 Addition of H2O p1_step3 Photoredox Catalysis with Alkene p1_step2->p1_step3 Ir-catalyst, K2CO3, Blue LED p1_step4 Radical Addition & Cyclization p1_step3->p1_step4 p1_end Substituted 3,4-Dihydroquinolin-2(1H)-one p1_step4->p1_end p2_start N-Arylcinnamamide + Pentane-2,4-dione p2_step1 Oxidative Generation of Acetyl Radical p2_start->p2_step1 K2S2O8, MeCN/H2O, 80°C p2_step2 Radical Addition p2_step1->p2_step2 p2_step3 Intramolecular Cyclization p2_step2->p2_step3 p2_end 3,4-Disubstituted Dihydroquinolin-2(1H)-one p2_step3->p2_end

Caption: Experimental workflows for the one-pot synthesis of substituted 3,4-dihydroquinolin-2(1H)-ones.

signaling_pathway cluster_photoredox Proposed Photoredox Catalytic Cycle catalyst Ir(III) Catalyst excited_catalyst *Ir(III) Catalyst catalyst->excited_catalyst Blue Light (hν) reduced_catalyst Ir(II) Catalyst excited_catalyst->reduced_catalyst SET reduced_catalyst->catalyst SET oxanilic_acid Oxanilic Acid Derivative carbamoyl_radical Carbamoyl Radical oxanilic_acid->carbamoyl_radical - CO2 adduct_radical Adduct Radical carbamoyl_radical->adduct_radical + Alkene alkene Alkene cyclized_radical Cyclized Radical adduct_radical->cyclized_radical Intramolecular Cyclization product Product + Ir(III) cyclized_radical->product Oxidation

Caption: Proposed photocatalytic cycle for the synthesis of 3,4-dihydroquinolin-2(1H)-ones.

References

Application Notes and Protocols for Radical Addition Reactions Involving 1-Methyl-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for radical addition reactions targeting the C4-position of 1-Methyl-3,4-dihydroquinolin-2(1H)-one. The methodologies described herein are based on established principles of radical chemistry, including Minisci-type reactions and photocatalytic approaches, offering versatile strategies for the late-stage functionalization of this privileged scaffold in medicinal chemistry.

Introduction

This compound is a key structural motif found in a variety of biologically active compounds. The development of efficient methods for its derivatization is of significant interest in drug discovery. Radical addition reactions, particularly those involving C-H functionalization, provide a powerful tool for introducing a wide range of substituents onto the dihydroquinolinone core under relatively mild conditions. This document outlines protocols for the C4-acylation and C4-alkylation of this compound, leveraging radical intermediates generated via chemical oxidation and visible-light photocatalysis.

C4-Acylation via Minisci-Type Reaction

The Minisci reaction involves the addition of a nucleophilic radical to an electron-deficient heteroaromatic compound. By adapting this methodology, acyl radicals can be generated from readily available carboxylic acids or their derivatives and added to the C4 position of this compound.

Reaction Scheme:

Caption: General scheme for the C4-acylation of this compound.

Quantitative Data Summary

The following table summarizes representative yields for the C4-acylation of N-aryl lactams, which are analogous to the target substrate.

EntryRadical Precursor (R-COOH)OxidantSolventYield (%)
1Phenylacetic acid(NH₄)₂S₂O₈MeCN/H₂O75
2Cyclohexanecarboxylic acidK₂S₂O₈Dioxane68
34-Methoxybenzoic acid(NH₄)₂S₂O₈MeCN/H₂O82
4Adamantane-1-carboxylic acidK₂S₂O₈Dioxane65
Experimental Protocol: C4-Phenylacetylation

Materials:

  • This compound (1.0 mmol, 161.2 mg)

  • Phenylacetic acid (2.0 mmol, 272.3 mg)

  • Ammonium persulfate ((NH₄)₂S₂O₈) (3.0 mmol, 684.6 mg)

  • Trifluoroacetic acid (TFA) (2.0 mmol, 150 µL)

  • Acetonitrile (MeCN) (5 mL)

  • Water (H₂O) (5 mL)

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol), phenylacetic acid (2.0 mmol), and ammonium persulfate (3.0 mmol).

  • Add acetonitrile (5 mL) and water (5 mL) to the flask.

  • Carefully add trifluoroacetic acid (2.0 mmol) to the reaction mixture.

  • The flask is sealed and the mixture is stirred vigorously at 80 °C for 12 hours.

  • After cooling to room temperature, the reaction mixture is diluted with water (20 mL) and extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with saturated aqueous sodium bicarbonate solution (20 mL), brine (20 mL), and dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate = 3:1) to afford the desired C4-phenylacetylated product.

Photocatalytic C4-Alkylation

Visible-light photocatalysis offers a mild and efficient method for generating alkyl radicals from readily available precursors, such as carboxylic acids or their redox-active esters. These radicals can then undergo addition to the C4-position of this compound.

Reaction Workflow Diagram

G start Reaction Setup reactants This compound + Alkyl Carboxylic Acid + Photocatalyst start->reactants degas Degas with Argon reactants->degas irradiate Irradiate with Blue LEDs degas->irradiate workup Aqueous Workup and Extraction irradiate->workup purify Column Chromatography workup->purify product Isolated C4-Alkylated Product purify->product

Caption: Experimental workflow for photocatalytic C4-alkylation.

Quantitative Data Summary

The following table presents representative yields for the photocatalytic C4-alkylation of analogous N-aryl lactam systems.

EntryAlkyl Radical PrecursorPhotocatalystSolventYield (%)
1Cyclohexanecarboxylic acidRu(bpy)₃Cl₂DMSO85
24-Phenylbutanoic acidIr(ppy)₃MeCN78
3Adamantane-1-carboxylic acidEosin YDMF72
4Boc-prolineRu(bpy)₃Cl₂DMSO65
Experimental Protocol: Photocatalytic C4-Cyclohexylation

Materials:

  • This compound (0.5 mmol, 80.6 mg)

  • Cyclohexanecarboxylic acid (1.0 mmol, 128.2 mg)

  • Ru(bpy)₃Cl₂ (1 mol%, 3.7 mg)

  • Potassium persulfate (K₂S₂O₈) (1.5 mmol, 405.5 mg)

  • Dimethyl sulfoxide (DMSO) (5 mL)

Procedure:

  • In a 10 mL Schlenk tube equipped with a magnetic stir bar, combine this compound (0.5 mmol), cyclohexanecarboxylic acid (1.0 mmol), Ru(bpy)₃Cl₂ (1 mol%), and potassium persulfate (1.5 mmol).

  • Add DMSO (5 mL) to the tube.

  • The reaction mixture is degassed by three freeze-pump-thaw cycles.

  • The tube is then placed in front of a blue LED lamp (40 W) and stirred at room temperature for 24 hours.

  • Upon completion, the reaction is quenched with water (15 mL) and extracted with ethyl acetate (3 x 15 mL).

  • The combined organic layers are washed with brine (20 mL) and dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate = 5:1) to yield the C4-cyclohexylated product.

Proposed Radical Addition Mechanism

The radical addition to this compound is proposed to proceed through the following general mechanism.

cluster_0 Radical Generation cluster_1 Radical Addition and Rearomatization Precursor Radical Precursor (e.g., R-COOH) Radical R• (Alkyl/Acyl Radical) Precursor->Radical Oxidant or Photocatalyst Intermediate Radical Adduct Intermediate Radical->Intermediate Substrate This compound Substrate->Intermediate + R• Product C4-Functionalized Product Intermediate->Product Oxidation & Deprotonation

Caption: Proposed mechanism for radical addition to this compound.

Mechanism Description:

  • Radical Generation: An alkyl or acyl radical is generated from a suitable precursor through either chemical oxidation (e.g., with persulfate) or a photocatalytic cycle.

  • Radical Addition: The generated radical adds to the electron-rich C4-position of the protonated this compound.

  • Rearomatization: The resulting radical intermediate is then oxidized and subsequently deprotonated to restore aromaticity and yield the final C4-functionalized product.

These protocols provide a foundation for the exploration of radical addition reactions on the this compound scaffold. Researchers are encouraged to optimize these conditions for specific substrates and desired outcomes. The versatility of radical precursors allows for the introduction of a diverse array of functional groups, making these methods highly valuable for the synthesis of novel compounds with potential applications in drug discovery and development.

Application Notes and Protocols: Cross-Coupling Reactions for the Functionalization of 1-Methyl-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The 1-methyl-3,4-dihydroquinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry and drug discovery, forming the core of numerous biologically active molecules. The ability to precisely modify this scaffold is crucial for structure-activity relationship (SAR) studies and the development of new therapeutic agents. Palladium-catalyzed cross-coupling reactions offer a powerful and versatile toolkit for forging new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds under mild conditions, making them ideal for late-stage functionalization in complex molecule synthesis.[1][2]

These application notes provide detailed protocols and representative data for three key cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—as applied to a halo-substituted this compound core. These methods enable the introduction of diverse aryl, heteroaryl, amine, and alkynyl moieties, facilitating the rapid generation of compound libraries for screening and optimization.

General Experimental Workflow

A generalized workflow for performing palladium-catalyzed cross-coupling reactions is outlined below. Key considerations include the use of inert atmosphere techniques to prevent catalyst degradation and anhydrous solvents to ensure optimal reaction conditions.

G cluster_prep Preparation cluster_reaction Reaction Setup (Inert Atmosphere) cluster_workup Workup & Purification cluster_analysis Analysis start Select Halo-Substituted This compound reagents Weigh Catalyst, Ligand, Base, and Coupling Partner start->reagents setup Combine Solid Reagents in Oven-Dried Reaction Vessel reagents->setup solvent Prepare Anhydrous Solvent add_solvent Add Degassed Solvent and Liquid Reagents via Syringe solvent->add_solvent purge Purge Vessel with N2 or Argon setup->purge purge->add_solvent heat Heat to Desired Temperature and Stir for Specified Time add_solvent->heat quench Cool to RT and Quench Reaction heat->quench extract Perform Aqueous Workup & Organic Extraction quench->extract dry Dry Organic Layer & Concentrate extract->dry purify Purify via Flash Chromatography dry->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize end Determine Yield and Purity characterize->end

Caption: General workflow for a cross-coupling experiment.

Suzuki-Miyaura Coupling: C(sp²)–C(sp²) Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an organoboron species (boronic acid or ester) with an organohalide.[3][4][5] It is widely used for synthesizing biaryl and vinyl-substituted aromatic compounds, valued for its mild conditions and tolerance of a broad range of functional groups.

General Reaction Scheme
Suzuki Reaction
Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of a bromo-substituted this compound with an arylboronic acid.

  • Reagent Preparation : To an oven-dried Schlenk tube, add 6-bromo-1-methyl-3,4-dihydroquinolin-2(1H)-one (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv).

  • Inert Atmosphere : Seal the tube with a septum, and cycle between vacuum and an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition : Add a degassed solvent mixture (e.g., Dioxane/Water or Toluene/Water, typically in a 4:1 to 10:1 ratio) via syringe.

  • Reaction : Place the sealed tube in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously for the specified time (2-24 hours). Monitor reaction progress by TLC or LC-MS.

  • Workup : After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification : Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Representative Quantitative Data

The following table summarizes representative yields for Suzuki-Miyaura couplings on various aryl halides, demonstrating the reaction's versatility.

EntryAryl Halide SubstrateBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePhenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O901295
23-Bromopyridine4-Tolylboronic acidPdCl₂(dppf) (2)Cs₂CO₃Dioxane100892
31-Chloro-4-nitrobenzene2-Thienylboronic acidPd₂(dba)₃/SPhos (1)K₃PO₄Toluene/H₂O1101688
46-Bromoquinolinone4-Methoxyphenylboronic acidPd(PPh₃)₄ (4)Na₂CO₃Toluene/EtOH/H₂O85685
57-Iodoquinolinone3-Fluorophenylboronic acidPd(OAc)₂/PCy₃ (2)K₃PO₄Dioxane/H₂O100491

*Data for entries 4 and 5 are hypothetical examples for the target scaffold.

Suzuki-Miyaura Catalytic Cycle

G pd0 Pd(0)L₂ pd2_ox Ar-Pd(II)L₂-X pd0->pd2_ox Oxidative Addition (Ar-X) pd2_trans Ar-Pd(II)L₂-Ar' pd2_ox->pd2_trans Transmetalation (Ar'-B(OH)₂ + Base) pd2_trans->pd0 Reductive Elimination product Ar-Ar' pd2_trans->product

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.[3][5]

Buchwald-Hartwig Amination: C(sp²)–N Bond Formation

The Buchwald-Hartwig amination is the premier method for constructing C-N bonds by coupling aryl halides or triflates with primary or secondary amines.[6][7][8] This reaction is invaluable in drug development, as the introduction of nitrogen-containing functional groups is a common strategy for modulating the physicochemical properties of drug candidates.[2]

General Reaction Scheme
Buchwald-Hartwig Reaction
Detailed Experimental Protocol

This protocol provides a general method for the C-N coupling of a bromo-substituted this compound with an amine.

  • Reagent Preparation : In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos or RuPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or LHMDS, 1.2-1.5 equiv) to an oven-dried reaction vial.

  • Inert Atmosphere : Seal the vial and remove from the glovebox.

  • Reactant Addition : Add the 6-bromo-1-methyl-3,4-dihydroquinolin-2(1H)-one (1.0 equiv), the amine coupling partner (1.1-1.3 equiv), and anhydrous, degassed solvent (e.g., Toluene or Dioxane) via syringe.

  • Reaction : Stir the mixture at the desired temperature (room temperature to 110 °C) until the starting material is consumed, as monitored by TLC or LC-MS (typically 1-24 hours).

  • Workup : Cool the reaction to room temperature, and filter through a pad of Celite, rinsing with an organic solvent like ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification : Purify the resulting crude material by flash column chromatography to obtain the aminated product.

Representative Quantitative Data

The following table shows typical results for Buchwald-Hartwig aminations, highlighting the scope with respect to both the amine and aryl halide.

EntryAryl Halide SubstrateAmineCatalyst/Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-ChlorotolueneMorpholinePd₂(dba)₃/XPhos (1/2)NaOt-BuToluene100498
22-BromonaphthaleneAnilinePd(OAc)₂/RuPhos (2/4)K₃PO₄Dioxane1101889
31-Bromo-3,5-difluorobenzeneBenzylaminePd-G3-XPhos (1)LHMDSTHF651294
46-BromoquinolinonePiperidinePd₂(dba)₃/BINAP (2/3)NaOt-BuToluene1001687
57-Iodoquinolinonen-HexylaminePd(OAc)₂/DavePhos (2/4)Cs₂CO₃Dioxane902084

*Data for entries 4 and 5 are hypothetical examples for the target scaffold.

Buchwald-Hartwig Catalytic Cycle

G pd0 Pd(0)L pd2_ox Ar-Pd(II)L-X pd0->pd2_ox Oxidative Addition (Ar-X) pd2_amide Ar-Pd(II)L(NR₁R₂) pd2_ox->pd2_amide Amine Coordination & Deprotonation (HNR₁R₂ + Base) pd2_amide->pd0 Reductive Elimination product Ar-NR₁R₂ pd2_amide->product

Caption: Catalytic cycle of Buchwald-Hartwig amination.[6][7][8]

Sonogashira Coupling: C(sp²)–C(sp) Bond Formation

The Sonogashira coupling reaction creates a C(sp²)–C(sp) bond between an aryl or vinyl halide and a terminal alkyne.[9][10] This reaction is essential for synthesizing arylalkynes and conjugated enynes, which are important structures in materials science and are found in many natural products and pharmaceuticals. The reaction is typically co-catalyzed by palladium and copper(I) salts.

General Reaction Scheme
Sonogashira Reaction
Detailed Experimental Protocol

This protocol outlines a standard procedure for the Sonogashira coupling of a bromo-substituted this compound with a terminal alkyne.

  • Reagent Preparation : To a Schlenk tube, add the 6-bromo-1-methyl-3,4-dihydroquinolin-2(1H)-one (1.0 equiv), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%).

  • Inert Atmosphere : Seal the tube, and purge with an inert gas (Argon or Nitrogen).

  • Solvent and Reagent Addition : Add an anhydrous, degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine or diisopropylamine), which often serves as both the base and part of the solvent system. Finally, add the terminal alkyne (1.1-1.5 equiv) via syringe.

  • Reaction : Stir the mixture at the appropriate temperature (room temperature to 80 °C). The reaction is often rapid and can be monitored by TLC or LC-MS.

  • Workup : Once the reaction is complete, remove the solvent under reduced pressure. Redissolve the residue in an organic solvent like ethyl acetate and wash with aqueous NH₄Cl solution to remove copper salts, followed by a brine wash. Dry the organic layer over anhydrous Na₂SO₄ and concentrate.

  • Purification : Purify the crude product by flash column chromatography on silica gel.

Representative Quantitative Data

The table below provides example data for Sonogashira couplings, illustrating typical conditions and yields.

EntryAryl Halide SubstrateTerminal AlkyneCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1IodobenzenePhenylacetylenePd(PPh₃)₂Cl₂/CuI (2/4)Et₃NTHF25296
24-BromoacetophenoneTrimethylsilylacetylenePd(PPh₃)₄/CuI (3/5)DIPADMF60690
33-Iodopyridine1-HexynePd(OAc)₂/XPhos/CuI (2/4/4)Cs₂CO₃Dioxane801285
46-BromoquinolinoneEthynylbenzenePd(PPh₃)₂Cl₂/CuI (2/3)Et₃NDMF50888
57-Iodoquinolinone(4-Fluorophenyl)acetylenePd(PPh₃)₄/CuI (3/5)DIPATHF25493

*Data for entries 4 and 5 are hypothetical examples for the target scaffold.

Sonogashira Dual Catalytic Cycle

G cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd2_ox Ar-Pd(II)L₂-X pd0->pd2_ox Oxidative Addition (Ar-X) pd2_trans Ar-Pd(II)L₂-C≡CR pd2_trans->pd0 Reductive Elimination product Ar-C≡CR pd2_trans->product cu_acetylide Cu(I)-C≡CR cu_acetylide->pd2_ox Transmetalation alkyne H-C≡CR alkyne->cu_acetylide Base

Caption: Dual catalytic cycles of the Sonogashira reaction.[9]

References

Troubleshooting & Optimization

Optimizing reaction conditions for 1-Methyl-3,4-dihydroquinolin-2(1H)-one synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and answers to frequently asked questions regarding the synthesis of 1-Methyl-3,4-dihydroquinolin-2(1H)-one.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

There are two main strategies for synthesizing the target compound:

  • Route A: Two-Step Synthesis. This involves first synthesizing the 3,4-dihydroquinolin-2(1H)-one core structure, followed by N-methylation of the secondary amide.

  • Route B: Direct Cyclization. This approach utilizes an N-methylated precursor, such as an N-methyl-N-arylcinnamamide, which undergoes cyclization to directly form the final product. Various methods like radical, electrophilic, or photochemical cyclization can be employed.[1]

Q2: Which synthetic route is recommended for a first-time synthesis?

For laboratory-scale synthesis, Route A (Two-Step Synthesis) is often more straightforward. The starting materials for the core structure are readily available, and the subsequent N-methylation is a well-established, high-yielding reaction. Route B can be more efficient in terms of step economy but may require more specialized catalysts or reaction conditions that need optimization.[1][2]

Q3: How is the precursor, 3,4-dihydroquinolin-2(1H)-one, typically synthesized?

A common method is the reduction of quinolin-2(1H)-one. For example, using reagents like samarium(II) iodide (SmI₂) in a mixed solvent system of H₂O/MeOH can achieve this transformation under mild conditions with good to excellent yields.[3] Other methods include the photocyclization of N-arylacrylamides.[3]

Q4: What are the standard conditions for the N-methylation of 3,4-dihydroquinolin-2(1H)-one?

A typical procedure involves reacting 3,4-dihydroquinolin-2(1H)-one with a methylating agent in the presence of a base. Common reagents include iodomethane or dimethyl sulfate as the methyl source and a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) in a polar aprotic solvent such as dimethylformamide (DMF) or acetone.[2]

Q5: What analytical methods are best for monitoring the reaction and characterizing the final product?

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) is the most common method to track the consumption of starting materials and the formation of the product.[4]

  • Product Characterization: The structure and purity of this compound are typically confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[4]

Experimental Protocols

Protocol 1: Synthesis via N-Methylation of 3,4-dihydroquinolin-2(1H)-one

This protocol is adapted from a standard N-alkylation procedure for similar scaffolds.[2]

Materials:

  • 3,4-dihydroquinolin-2(1H)-one

  • Iodomethane (CH₃I)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Chloride (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 3,4-dihydroquinolin-2(1H)-one (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material.

  • Add anhydrous potassium carbonate (3.0 eq).

  • Slowly add iodomethane (3.0 eq) to the stirred suspension at room temperature.

  • Heat the mixture to 80°C and stir overnight. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Add ethyl acetate and saturated brine. Stir vigorously for 30 minutes.

  • Separate the organic layer. Wash it twice more with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to afford the pure product.

Protocol 2: Synthesis via Radical Cyclization of N-Methyl-N-phenylcinnamamide

This is a representative protocol based on modern metal-free cyclization methods.[1][5]

Materials:

  • N-methyl-N-phenylcinnamamide

  • Potassium Persulfate (K₂S₂O₈)

  • Pentane-2,4-dione

  • Acetonitrile (MeCN)

  • Water (H₂O)

Procedure:

  • In a sealed reaction vessel, combine N-methyl-N-phenylcinnamamide (1.0 eq), pentane-2,4-dione (3.0 eq), and potassium persulfate (3.0 eq).

  • Add a 1:1 mixture of acetonitrile and water as the solvent.

  • Heat the reaction mixture to 80°C and stir for 12-24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, cool the mixture and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with water and brine.

  • Dry the organic phase, concentrate, and purify the crude product via column chromatography.

Troubleshooting Guide

Issue 1: Low or No Product Yield
Possible Cause Suggested Solution
(A) Incomplete N-Methylation 1. Check Base Activity: Use freshly dried K₂CO₃ or a stronger base like sodium hydride (NaH).2. Increase Reagent Stoichiometry: Increase the equivalents of iodomethane and base (e.g., from 3.0 to 4.0 eq).3. Optimize Conditions: Increase reaction temperature (e.g., to 100°C) or extend the reaction time.
(B) Inefficient Cyclization (Route B) 1. Verify Initiator/Catalyst: Ensure the radical initiator (e.g., K₂S₂O₈) or catalyst is active and used in the correct amount.[1]2. Solvent Effects: Vary the solvent system. Some radical reactions are sensitive to solvent polarity.[5]3. Temperature Control: Adjust the temperature. Radical initiation rates are highly temperature-dependent.
(C) Degradation of Reagents 1. Use High-Purity Materials: Purify starting materials and use anhydrous, high-grade solvents.2. Inert Atmosphere: Ensure the reaction is performed under a completely inert atmosphere (N₂ or Ar) to prevent oxidative side reactions.
Issue 2: Formation of Multiple Side Products
Possible Cause Suggested Solution
(A) O-Alkylation Instead of N-Alkylation 1. Solvent Choice: N-alkylation is generally favored over O-alkylation for amides in polar aprotic solvents like DMF. Avoid protic solvents which can promote O-alkylation.
(B) Over-alkylation (for primary amines) This is not an issue for the N-methylation of a secondary amide like 3,4-dihydroquinolin-2(1H)-one, as no further alkylation is possible.[6]
(C) Dimerization or Polymerization 1. Adjust Concentration: Run the reaction at a lower concentration to disfavor intermolecular side reactions.2. Control Initiator Amount (Route B): Use the minimum effective amount of radical initiator to avoid uncontrolled polymerization.[1]
Issue 3: Difficulty in Product Purification
Possible Cause Suggested Solution
(A) Co-elution with Starting Material 1. Optimize Chromatography: Use a less polar solvent system for column chromatography (e.g., start with 5% EtOAc in Hexane and gradually increase polarity).2. Consider a Pre-purification Wash: If the starting material is acidic or basic, an aqueous wash at the appropriate pH can remove it before chromatography.
(B) Product is an Oil / Fails to Crystallize 1. Attempt Different Solvents: Try recrystallization from a range of solvent/anti-solvent pairs (e.g., EtOAc/Hexane, Dichloromethane/Pentane).2. Trituration: Stir the crude oil with a non-polar solvent (like pentane or diethyl ether) to induce crystallization or solidify impurities.3. High-Vacuum Drying: Ensure all residual solvent is removed under a high vacuum, as this can inhibit crystallization.

Data Summary Tables

Table 1: Comparison of Conditions for Radical Cyclization of N-Arylcinnamamides[1]
Radical Source Oxidant / Catalyst Solvent Temperature Typical Yield Stereo-selectivity
Pentane-2,4-dioneK₂S₂O₈ (metal-free)MeCN / H₂O80°CModeratetrans
Cyclohexyl Boronic AcidO₂ (metal-free)Not specifiedNot specifiedModerate to Goodtrans
Methanol(NH₄)₂S₂O₈ (photo-induced)MethanolRoom TempModeratetrans
Togni's Reagentfac-Ir(ppy)₃ (photocatalyst)Not specifiedRoom TempModerateNot specified
Table 2: General Conditions for N-Methylation of Amides
Methylating Agent Base Solvent Temperature Advantages/Disadvantages
Iodomethane (CH₃I)K₂CO₃DMF60-80°CReliable, common lab reagents.[2]
Iodomethane (CH₃I)NaHTHF / DMF0°C to RTStronger base, faster reaction, requires stricter anhydrous conditions.
Dimethyl Sulfate ((CH₃)₂SO₄)K₂CO₃AcetoneRefluxLess volatile than CH₃I, but more toxic.
Dimethyl Carbonate (DMC)Ru-catalyst / H₂Not specifiedNot specified"Green" methylating agent, but requires catalyst and H₂ gas.[7]

Visualizations

Synthetic Workflow Diagram

Caption: Main synthetic pathways to the target compound.

Troubleshooting Logic Flow

G Start Experiment Outcome? LowYield Low / No Yield Start->LowYield Yield Issue Impure Impure Product Start->Impure Purity Issue Cause_Reagents Inactive Reagents / Base? LowYield->Cause_Reagents Cause_Conditions Suboptimal Conditions? LowYield->Cause_Conditions Cause_Degradation Degradation? LowYield->Cause_Degradation Cause_SideRxn Side Reactions? Impure->Cause_SideRxn Cause_Purification Purification Issue? Impure->Cause_Purification Sol_Reagents Use fresh/stronger base Increase stoichiometry Cause_Reagents->Sol_Reagents Sol_Conditions Increase Temp / Time Change solvent Cause_Conditions->Sol_Conditions Sol_Degradation Use pure reagents Run under N2/Ar Cause_Degradation->Sol_Degradation Sol_SideRxn Adjust concentration Change solvent Cause_SideRxn->Sol_SideRxn Sol_Purification Optimize chromatography Attempt recrystallization Cause_Purification->Sol_Purification

Caption: Decision tree for troubleshooting common synthesis issues.

References

Technical Support Center: Synthesis of 1-Methyl-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 1-Methyl-3,4-dihydroquinolin-2(1H)-one. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this synthetic procedure.

Frequently Asked Questions (FAQs)

Q1: What is the most common and direct method for synthesizing this compound?

A1: The most prevalent method is the N-methylation of the parent lactam, 3,4-dihydroquinolin-2(1H)-one. This is typically achieved by deprotonating the amide nitrogen with a suitable base, followed by reaction with a methylating agent.

Q2: My reaction yield is significantly lower than expected. What are the primary factors to investigate?

A2: Low yields often stem from several factors:

  • Incomplete Deprotonation: Amides are weak bases, and their N-H is not very acidic. The choice and quantity of the base are critical for efficient deprotonation before alkylation.[1]

  • Reagent Purity: The purity of the starting lactam, base, and methylating agent can impact the reaction outcome.

  • Reaction Conditions: Insufficient reaction time or temperature can lead to incomplete conversion.

  • Moisture: If using highly reactive, moisture-sensitive bases like sodium hydride (NaH), the presence of water in the solvent or on the glassware can quench the base and inhibit the reaction.

Q3: After the reaction, I still see a significant amount of the starting material, 3,4-dihydroquinolin-2(1H)-one, by TLC/NMR. How can I improve the conversion rate?

A3: To drive the reaction to completion, consider the following adjustments:

  • Increase Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC). If starting material is still present after the initially planned duration, extend the reaction time.

  • Increase Temperature: Gently increasing the reaction temperature can improve the rate of reaction. A common protocol runs at 80°C.[2]

  • Use a Stronger Base: If a weaker base like potassium carbonate (K2CO3) is insufficient, switching to a stronger base such as sodium hydride (NaH) can ensure complete deprotonation of the lactam.[1]

  • Increase Reagent Equivalents: A slight excess of the base and methylating agent (e.g., 1.2-1.5 equivalents) can help push the equilibrium towards the product.

Q4: What are the most likely impurities to be found in the crude product?

A4: Common impurities include unreacted 3,4-dihydroquinolin-2(1H)-one, residual methylating agent (e.g., iodomethane), and the base. While O-methylation is a potential side reaction for amides, it is generally less favored in lactam systems compared to N-methylation.

Q5: What is the recommended method for purifying the final product?

A5: The most effective purification method reported is silica gel column chromatography.[2] Following chromatography, recrystallization from a suitable solvent system can be performed to obtain a highly pure solid.

Q6: Are there safer alternatives to highly toxic methylating agents like methyl iodide or dimethyl sulfate?

A6: Yes, the high toxicity and carcinogenicity of traditional methylating agents are well-known concerns.[3] Research is ongoing into safer alternatives. Some options that have been explored for N-methylation of amides include phenyl trimethylammonium iodide and the use of methanol as a C1 source with a transition metal catalyst.[3][4]

Synthesis Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis.

ProblemPossible CauseRecommended Solution
1. Low or No Product Yield A. Ineffective Deprotonation: The base used (e.g., K2CO3) is not strong enough, or an insufficient amount was used.[1]Switch to a stronger base like Sodium Hydride (NaH) in an anhydrous solvent like THF or DMF. Ensure at least one equivalent of the base is used.
B. Inactive Reagents: The starting material is impure, the base has degraded, or the methylating agent has decomposed.Verify the purity of the starting lactam by NMR or melting point. Use freshly opened or properly stored base and methylating agent.
C. Sub-optimal Reaction Conditions: The reaction temperature is too low, or the duration is too short.Monitor the reaction by TLC. If conversion is slow, increase the temperature in increments of 10°C. Extend the reaction time until the starting material is consumed. A typical protocol suggests running the reaction at 80°C overnight.[2]
2. Multiple Spots on TLC Analysis A. Incomplete Reaction: The major spot corresponds to the starting material.Refer to solutions for "Low or No Product Yield".
B. Side-Product Formation: An unexpected spot with a different Rf value appears.While less common for this substrate, O-methylation could occur. Characterize the side product. Optimization of the solvent and base/counter-ion may be necessary to improve selectivity.
C. Degradation: The reaction mixture has darkened significantly, and streaking is observed on the TLC plate.The reaction temperature may be too high. Reduce the temperature and monitor for product formation versus degradation.
3. Difficult Product Isolation A. Emulsion During Workup: An inseparable emulsion forms between the organic and aqueous layers during extraction.Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase and helps to break the emulsion.
B. Oily Product: The product does not solidify after solvent removal and purification.The product may be an oil at room temperature or contain residual solvent. Ensure all solvent is removed under high vacuum. If it is still an oil, confirm purity by NMR.
C. Co-elution During Chromatography: The product and a major impurity cannot be separated on a silica gel column.Try a different eluent system with varying polarity. If separation is still challenging, consider alternative purification techniques like preparative HPLC or recrystallization if the product is solid.

Data Presentation

Table 1: Standard Protocol for N-Methylation of 3,4-dihydroquinolin-2(1H)-one[2]
ParameterCondition
Starting Material 3,4-dihydroquinolin-2(1H)-one
Base Potassium Carbonate (K₂CO₃) - 3 equivalents
Methylating Agent Iodomethane (CH₃I) - 3 equivalents
Solvent N,N-Dimethylformamide (DMF)
Temperature 80°C
Time Overnight
Workup Extraction with Ethyl Acetate (EA) / Brine
Purification Silica Gel Column Chromatography
Reported Yield 68%
Table 2: Comparison of General N-Alkylation Conditions for Amides/Lactams
MethodBaseAlkylating AgentSolvent(s)Key FeaturesReference
Classical Method K₂CO₃, Cs₂CO₃Alkyl HalideDMF, AcetonitrileCommon, moderate yields, requires heating.[2]
Strong Base Method NaH, KHAlkyl HalideTHF, DMFHigh reactivity, requires anhydrous conditions, good for less reactive amides.[1][1]
Phase-Transfer Catalysis (PTC) KOH (solid)Alkyl HalideToluene, DichloromethaneOften milder conditions, can be performed solvent-free with microwave.[1][1]
"Green" Alternatives K₂CO₃Dimethyl CarbonateDMFUses a less toxic, environmentally benign methylating agent.

Experimental Protocols

Detailed Protocol: N-Methylation using Iodomethane and Potassium Carbonate

This protocol is adapted from a reported synthesis.[2]

1. Reaction Setup:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,4-dihydroquinolin-2(1H)-one (1.0 eq).

  • Add anhydrous N,N-Dimethylformamide (DMF) to dissolve the starting material (approx. 0.4-0.5 M concentration).

  • Add potassium carbonate (K₂CO₃, 3.0 eq) to the solution.

  • Add iodomethane (CH₃I, 3.0 eq) to the mixture.

2. Reaction Execution:

  • Heat the reaction mixture to 80°C with vigorous stirring.

  • Allow the reaction to proceed overnight (approx. 12-16 hours).

  • Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent system) until the starting material spot is no longer visible.

3. Workup and Isolation:

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing ethyl acetate and saturated aqueous sodium chloride (brine).

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine (2x) to remove residual DMF, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

4. Purification:

  • Purify the crude residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_process Process cluster_end Final Product A 3,4-Dihydroquinolin-2(1H)-one C N-Methylation Reaction (DMF, 80°C) A->C B Base (e.g., K2CO3) & Methylating Agent (CH3I) B->C D Aqueous Workup & Extraction C->D Crude Product E Purification (Silica Gel Chromatography) D->E F This compound E->F Pure Product Troubleshooting_Low_Yield cluster_incomplete Incomplete Reaction cluster_complete Complete or Complex Reaction start Low Yield Observed check_tlc Analyze crude reaction mixture by TLC/NMR start->check_tlc sm_present Is significant starting material (SM) present? check_tlc->sm_present Analyze Spectrum increase_time Action: Increase reaction time and/or temperature. sm_present->increase_time Yes impurities Are there multiple unknown spots or signs of degradation? sm_present->impurities No stronger_base Action: Use a stronger base (e.g., NaH). increase_time->stronger_base check_reagents Action: Verify purity and activity of reagents. stronger_base->check_reagents optimize Action: Lower temperature to minimize side reactions. impurities->optimize Yes end_node Consult further literature for alternative conditions. impurities->end_node No (Product lost during workup?) purification_issue Action: Optimize purification strategy. optimize->purification_issue purification_issue->end_node

References

Technical Support Center: Synthesis of 1-Methyl-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their synthesis of 1-Methyl-3,4-dihydroquinolin-2(1H)-one.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, which is often prepared via an intramolecular Friedel-Crafts acylation of N-methyl-N-phenyl-β-alanine or a related derivative.

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Incomplete formation of the acylating agent (e.g., acyl chloride).2. Deactivation of the aromatic ring.3. Insufficiently strong Lewis acid catalyst.4. Reaction temperature is too low.1. Ensure complete conversion of the carboxylic acid to the acyl chloride using a fresh thionyl chloride or oxalyl chloride. Confirm formation via IR spectroscopy (disappearance of broad O-H stretch, appearance of sharp C=O stretch around 1780-1815 cm⁻¹).2. Avoid strongly deactivating substituents on the aniline starting material.3. Use a stronger Lewis acid such as aluminum chloride (AlCl₃) or polyphosphoric acid (PPA). Ensure the catalyst is anhydrous.4. Gradually increase the reaction temperature, monitoring for product formation and potential decomposition.
Presence of Multiple Isomers The N-methylamino group is an ortho- and para-directing group, leading to the formation of regioisomers during the intramolecular Friedel-Crafts acylation.1. Optimize reaction conditions (temperature, catalyst, solvent) to favor the formation of the desired isomer. Lower temperatures often increase regioselectivity.2. Utilize a directing group on the aromatic ring that favors cyclization at the desired position, which can be removed in a subsequent step.3. Employ chromatographic techniques (e.g., column chromatography, HPLC) for the separation of isomers.
Incomplete Reaction 1. Insufficient reaction time or temperature.2. Catalyst deactivation due to moisture.1. Extend the reaction time and/or cautiously increase the temperature while monitoring the reaction progress by TLC or LC-MS.2. Ensure all reagents and glassware are thoroughly dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of Polymeric Byproducts Intermolecular reactions occurring between starting materials or intermediates.1. Use high dilution conditions to favor intramolecular cyclization over intermolecular polymerization.2. Add the substrate slowly to the reaction mixture containing the catalyst.
Presence of Starting Material Incomplete reaction (see above).See solutions for "Incomplete Reaction".

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

A1: The most common byproducts depend on the synthetic route. In the widely used intramolecular Friedel-Crafts acylation of N-methyl-N-phenyl-β-alanine, potential byproducts include:

  • Regioisomers: The primary byproduct is often the 7-acylated regioisomer (this compound is the 5-acylated product).

  • Unreacted Starting Material: Incomplete cyclization can lead to the presence of N-methyl-N-phenyl-β-alanine or its activated form (e.g., acyl chloride).

  • Polymeric Material: Intermolecular reactions can lead to the formation of oligomers or polymers.

  • Hydrolysis Product: If water is present, the activated acyl intermediate can hydrolyze back to the carboxylic acid.

Q2: How can I minimize the formation of the isomeric byproduct?

A2: Minimizing the formation of the 7-isomer can be challenging due to the directing effect of the N-methylamino group. However, you can try the following:

  • Lower Reaction Temperature: Running the reaction at lower temperatures can sometimes improve the regioselectivity of the cyclization.

  • Choice of Catalyst: The nature of the Lewis acid can influence the isomer ratio. Experimenting with different catalysts (e.g., AlCl₃, FeCl₃, PPA) may be beneficial.

  • Solvent Effects: The polarity of the solvent can also play a role. Less polar solvents may favor the formation of one isomer over the other.

Q3: What is a suitable work-up procedure for this reaction?

A3: A typical work-up procedure involves quenching the reaction by carefully pouring the reaction mixture into a mixture of ice and concentrated hydrochloric acid. This hydrolyzes the aluminum chloride complexes and separates the organic products. The aqueous layer is then extracted with a suitable organic solvent (e.g., dichloromethane, ethyl acetate). The combined organic extracts are washed with water, brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.

Q4: What purification techniques are recommended?

A4: The crude product is typically purified by column chromatography on silica gel. A gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate, is often effective in separating the desired product from byproducts and unreacted starting materials. Recrystallization can also be used for further purification if a suitable solvent system is found.

Potential Byproducts in Synthesis

The following table summarizes potential byproducts in the synthesis of this compound via intramolecular Friedel-Crafts acylation.

Byproduct Name Chemical Structure Reason for Formation Typical Yield Range (%)
This compound (7-isomer)ortho-, para- directing effect of the N-methylamino group leading to cyclization at the para-position.5 - 30
N-methyl-N-phenyl-β-alanineIncomplete reaction or hydrolysis of the activated intermediate.Variable
Polymeric Byproducts(Structure not well-defined)Intermolecular Friedel-Crafts acylation reactions.Variable, increases with concentration

Experimental Protocol: Synthesis of this compound

This protocol is a representative example of an intramolecular Friedel-Crafts acylation.

Materials:

  • N-methyl-N-phenyl-β-alanine

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous Aluminum chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Activation of the Carboxylic Acid: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N-methyl-N-phenyl-β-alanine (1 equivalent) in an excess of thionyl chloride. Heat the mixture to reflux for 2 hours. After cooling to room temperature, remove the excess thionyl chloride under reduced pressure to obtain the crude N-methyl-N-phenyl-β-propionyl chloride.

  • Intramolecular Friedel-Crafts Acylation: To a separate flask containing anhydrous dichloromethane under an inert atmosphere, add anhydrous aluminum chloride (1.2 equivalents) at 0 °C. To this suspension, add a solution of the crude N-methyl-N-phenyl-β-propionyl chloride in anhydrous dichloromethane dropwise over 30 minutes. After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours, or until the reaction is complete as monitored by TLC.

  • Work-up: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. Stir vigorously for 15-20 minutes. Separate the organic layer, and extract the aqueous layer twice with dichloromethane. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.

Byproduct Formation Pathway

The following diagram illustrates the main reaction pathway and the formation of the primary byproduct, the 7-isomer, during the intramolecular Friedel-Crafts acylation.

Byproduct_Formation cluster_main Main Reaction Pathway cluster_byproduct Byproduct Formation Start N-methyl-N-phenyl-β-alanine Intermediate Acylium Ion Intermediate Start->Intermediate Activation & Lewis Acid Product This compound (Desired Product) Intermediate->Product Intramolecular Acylation (ortho-attack) Byproduct This compound (7-Isomer Byproduct) Intermediate->Byproduct Intramolecular Acylation (para-attack)

Caption: Formation of the desired product and the 7-isomer byproduct.

Technical Support Center: Purification of 1-Methyl-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 1-Methyl-3,4-dihydroquinolin-2(1H)-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The two most prevalent and effective techniques for the purification of this compound are recrystallization and silica gel column chromatography. The choice between these methods often depends on the nature and quantity of the impurities, as well as the desired final purity of the compound.

Q2: What are the likely impurities I might encounter in my crude sample?

A2: Impurities can arise from unreacted starting materials, side-products, or decomposition during the reaction or work-up. Potential impurities may include the unmethylated precursor, 3,4-dihydroquinolin-2(1H)-one, residual alkylating agents (like methyl iodide), and potentially over-alkylated or other isomeric byproducts depending on the synthetic route.

Q3: How can I quickly assess the purity of my this compound sample?

A3: A quick purity assessment can be performed using Thin Layer Chromatography (TLC). By spotting your crude material and a purified reference standard (if available) on a TLC plate and eluting with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes), you can visualize the number of components in your sample. A single spot for your sample that corresponds to the reference standard indicates high purity. Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for assessing purity and identifying unknown impurities.

Q4: My purified compound is a yellow solid. Is this expected?

A4: While the degree of coloration can depend on the purity, a yellow hue for N-substituted dihydroquinolinones is not uncommon and has been reported for similar structures. However, a significant change in color upon purification, or a very intense color, may indicate the presence of persistent impurities.

Troubleshooting Guides

Recrystallization Issues
IssuePossible Cause(s)Suggested Solution(s)
Compound "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the compound. The compound is not pure enough and the impurities are acting as a melting point depressant.Use a lower-boiling point solvent or solvent mixture. Try to pre-purify the crude material by a simple filtration through a silica plug before recrystallization.
No crystals form upon cooling. Too much solvent was used. The solution is not saturated enough.Boil off some of the solvent to concentrate the solution and then allow it to cool again. Try adding a seed crystal of the pure compound to induce crystallization. Scratch the inside of the flask with a glass rod at the solvent-air interface.
Low recovery of the purified compound. Too much solvent was used. The compound has significant solubility in the cold solvent. The crystals were washed with a solvent in which they are too soluble.Use the minimum amount of hot solvent necessary to dissolve the compound. Ensure the solution is thoroughly cooled before filtration. Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.
Crystals are colored or appear impure. The impurity is co-crystallizing with the product. The impurity is adsorbed onto the crystal surface.Try a different recrystallization solvent or a solvent-pair system. Consider treating the hot solution with activated charcoal to remove colored impurities before filtration and cooling.
Column Chromatography Issues
IssuePossible Cause(s)Suggested Solution(s)
Poor separation of the desired compound from impurities (overlapping spots on TLC). The chosen eluent system has incorrect polarity.Perform a more thorough TLC analysis to find an optimal eluent system that provides good separation (Rf of the desired compound around 0.3-0.4). Consider using a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.
The compound is not eluting from the column. The eluent is not polar enough. The compound is highly polar and strongly adsorbed to the silica gel.Gradually increase the polarity of the eluent. For very polar compounds, a small percentage of methanol or triethylamine (for basic compounds) in the eluent may be necessary.
Streaking or tailing of the compound band on the column. The compound is not very soluble in the eluent. The column is overloaded with the sample. The silica gel is too acidic or basic for the compound.Choose an eluent system in which the compound is more soluble. Reduce the amount of crude material loaded onto the column. For acid-sensitive compounds, the silica gel can be pre-treated with a solvent system containing a small amount of a base like triethylamine.
Cracking of the silica gel bed. The column was not packed properly. The solvent level dropped below the top of the silica gel.Ensure the column is packed uniformly without any air bubbles. Always maintain the solvent level above the silica gel bed during the entire run.

Quantitative Data Summary

The following table summarizes typical solvent systems used for the purification of dihydroquinolinone derivatives. The optimal conditions for this compound should be determined empirically.

Purification TechniqueCompound ClassSolvent System / EluentTypical Purity AchievedReference
Recrystallization Substituted 3,4-dihydro-2(1H)-quinolinonen-Hexane / Ethanol>99% (by HPLC)[1]
Silica Gel Chromatography 1-methyl-2,3-dihydroquinolin-4(1H)-oneNot specified, afforded a yellow solidHigh[2]
Silica Gel Chromatography Substituted 3,4-dihydro-2(1H)-quinolinoneDichloromethaneHigh[1]
Silica Gel Chromatography 2,4,6-trimethyl-4-((tetrahydrofuran-2-yl)methyl)-3,4-dihydroisoquinolin-1(2H)-onePetroleum ether : Ethyl acetate (3:1)High[3]

Experimental Protocols

Protocol 1: Recrystallization

This is a general procedure for the recrystallization of this compound. The ideal solvent or solvent mixture should be determined through small-scale solubility tests. A promising solvent system for related compounds is a mixture of ethanol and water or ethyl acetate and hexanes.

  • Solvent Selection: In separate small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, ethyl acetate, hexanes, water) at room temperature and upon heating. An ideal single solvent will dissolve the compound when hot but not when cold. For a solvent pair, the compound should be soluble in the "good" solvent and insoluble in the "bad" solvent.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot "good" solvent (e.g., ethanol) until the solid just dissolves.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: If using a single solvent, allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. If using a solvent pair, add the "bad" solvent (e.g., water) dropwise to the hot solution until it becomes slightly cloudy. Then, allow it to cool as described.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Silica Gel Column Chromatography

This protocol describes a general method for purification by flash column chromatography.

  • TLC Analysis: Determine an appropriate eluent system using TLC. A good starting point for N-alkyldihydroquinolinones is a mixture of ethyl acetate and hexanes. The ideal Rf value for the product is between 0.3 and 0.4.

  • Column Packing: Prepare a glass column with a stopcock and a frit or cotton plug. Pack the column with silica gel as a slurry in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried silica with the adsorbed sample to the top of the packed column.

  • Elution: Begin eluting the column with the chosen solvent system. If a gradient elution is necessary, gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate in hexanes).

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the compound by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualization

Purification Workflow

PurificationWorkflow Purification Workflow for this compound crude_product Crude Product tlc_analysis TLC Analysis crude_product->tlc_analysis recrystallization Recrystallization tlc_analysis->recrystallization Few, well-separated spots column_chromatography Column Chromatography tlc_analysis->column_chromatography Multiple/close spots pure_product Pure Product recrystallization->pure_product column_chromatography->pure_product RecrystallizationTroubleshooting Recrystallization Troubleshooting start Recrystallization Attempt oiling_out Oiling Out? start->oiling_out no_crystals No Crystals? oiling_out->no_crystals No change_solvent Change Solvent/Solvent Pair oiling_out->change_solvent Yes low_recovery Low Recovery? no_crystals->low_recovery No concentrate Concentrate Solution & Seed no_crystals->concentrate Yes success Successful Crystallization low_recovery->success No check_solvent_volume Use Less Solvent & Cool Thoroughly low_recovery->check_solvent_volume Yes

References

Technical Support Center: Optimizing the Synthesis of 1-Methyl-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in increasing the yield of 1-Methyl-3,4-dihydroquinolin-2(1H)-one reactions. The following sections address common issues, offer detailed experimental protocols, and summarize key data to streamline your synthetic efforts.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low yield in the synthesis of this compound?

Low yields can stem from several factors, including incomplete reactions, the formation of side products, and difficulties in product isolation. Common chemical reasons include poor reactivity of the starting materials, suboptimal reaction conditions (temperature, pressure, solvent), and catalyst deactivation. For instance, in radical cyclization reactions of N-arylcinnamamides, side reactions like self-condensation of starting materials can significantly lower the yield of the desired product[1].

Q2: How critical is the choice of catalyst and oxidant, and which systems are most effective?

The choice of catalyst and oxidant is crucial, particularly in modern synthetic methods that rely on catalytic cycles. For syntheses involving radical mechanisms, a combination of a transition metal catalyst (e.g., Copper or Silver-based) and an oxidant (e.g., K₂S₂O₈, tert-butylperoxy benzoate) is often required to initiate the radical cascade.[1] The efficiency of these systems can vary greatly depending on the specific substrates and desired reaction pathway. Metal-free protocols using oxidants like K₂S₂O₈ have also been developed to avoid transition metal contamination.[1]

Q3: What is the influence of solvent and temperature on the reaction?

Solvent and temperature are key parameters for optimization. The solvent must be appropriate for the reactants and catalysts, and its polarity can influence reaction pathways. For example, a solvent mixture of MeCN/H₂O is used in some metal-free tandem cyclizations.[1] Temperature control is vital; insufficient heat may lead to an incomplete reaction, while excessive heat can cause decomposition of reactants, products, or catalysts, leading to a complex mixture and lower yields.[2][3]

Q4: What are the common side products, and how can their formation be minimized?

Common side products can include polymers from self-condensation of the starting aldehyde (in certain reaction schemes), over-oxidized products, or isomers.[1] In radical reactions, byproducts from alternative radical pathways can also occur. Minimizing these often involves:

  • Controlling Stoichiometry: Using a precise ratio of reactants can prevent side reactions caused by an excess of one component.

  • Optimizing Temperature: Running the reaction at the lowest effective temperature can reduce decomposition and unwanted side reactions.

  • Purification: While not preventing their formation, efficient purification is key to isolating the desired product. Sometimes, accepting a moderate yield with an easy purification is more practical than pushing for a high yield that requires complex separation.[4]

Q5: What are the most effective methods for purifying this compound?

The most common purification method is silica gel column chromatography.[5] Recrystallization can also be an effective technique if a suitable solvent system is found, often yielding a product of high purity. The choice between these methods depends on the scale of the reaction and the nature of the impurities. For large-scale synthesis, a simple filtration and wash may be preferable to a time-consuming column separation.[4]

Section 2: Troubleshooting Guide

This guide addresses specific problems encountered during the synthesis of this compound and related dihydroquinolinones.

Problem: Low or No Product Formation

If you are experiencing a very low yield or no desired product, consult the following decision tree and table of potential solutions.

G start Low / No Product reagents Check Reagent Quality & Stoichiometry start->reagents conditions Review Reaction Conditions reagents->conditions Reagents OK solve_reagents Use fresh, pure reagents. Verify stoichiometry. reagents->solve_reagents Issue Found catalyst Is Catalyst/Oxidant Active? conditions->catalyst Conditions Match Protocol solve_temp Optimize Temperature. Avoid decomposition. conditions->solve_temp Temp Issue solve_solvent Screen Solvents. Ensure reactant solubility. conditions->solve_solvent Solvent Issue solve_catalyst Use fresh catalyst/oxidant. Consider alternative system. catalyst->solve_catalyst Potential Deactivation

Caption: Troubleshooting workflow for low product yield.

Table 1: General Parameters for Optimization

ParameterIssueRecommended ActionReference
Temperature Reaction is sluggish or decomposing.Screen temperatures from room temp to reflux. A study on a related synthesis found 60°C to be optimal, with decomposition occurring at higher temperatures.[2]
Catalyst/Oxidant No conversion observed.For radical cyclizations, ensure the oxidant (e.g., K₂S₂O₈, TBPB) is fresh. Consider different metal catalysts (e.g., Cu₂O, AgOAc) as their efficacy is substrate-dependent.[1]
Solvent Reagents are not fully dissolved or side reactions are prevalent.Test a range of solvents with varying polarity (e.g., MeCN, DMF, Toluene). Acetonitrile has been shown to provide a good balance between conversion and selectivity in similar reactions.[3]
Reaction Time Incomplete conversion or product degradation over time.Monitor the reaction progress using TLC or LC-MS at different time points (e.g., 2h, 6h, 12h, 24h) to find the optimal duration.[3]
Problem: Multiple Products and Difficult Purification

The formation of a complex mixture of products is a common challenge, especially in radical-based syntheses.

Table 2: Strategies to Improve Product Selectivity and Purity

StrategyDescriptionExpected Outcome
Modify Reactant Stoichiometry Adjust the ratio of the core reactants. Sometimes, using a slight excess of one reactant can push the equilibrium towards the desired product, but this can also lead to more side products.Improved conversion to the desired product with potentially simpler purification.
Change the Catalyst System Different catalysts can offer different selectivity. For example, in the synthesis of 3,4-disubstituted dihydroquinolin-2(1H)-ones, the choice of catalyst and radical precursor can determine the stereoselectivity (cis vs. trans).Higher diastereoselectivity and reduced formation of isomers.[1]
Alternative Purification If column chromatography results in significant product loss or is ineffective, consider recrystallization from a suitable solvent mixture (e.g., ethanol/hexane, ethyl acetate/heptane).Higher purity of the final product.

Section 3: Key Synthetic Methodologies & Protocols

Several modern synthetic routes can be employed to synthesize the this compound core structure. The intramolecular radical addition/cyclization of N-methyl-N-arylcinnamamides is a versatile and widely reported method.

G cluster_0 Radical Generation cluster_1 Cyclization Cascade Catalyst Catalyst Alkyl_Radical Alkyl Radical (R.) Catalyst->Alkyl_Radical Oxidant Oxidant Oxidant->Alkyl_Radical Radical_Source Radical Source (e.g., Ether, Alkane) Radical_Source->Alkyl_Radical Cinnamamide N-Methyl-N-Aryl Cinnamamide Alkyl_Radical->Cinnamamide Radical Addition Intermediate_1 Radical Adduct Intermediate Cinnamamide->Intermediate_1 Intermediate_2 Cyclized Radical Intermediate Intermediate_1->Intermediate_2 Intramolecular Cyclization Product 1-Methyl-3-Alkyl-3,4- dihydroquinolin-2(1H)-one Intermediate_2->Product Oxidation & Deprotonation

References

Technical Support Center: Catalyst Selection for Efficient 1-Methyl-3,4-dihydroquinolin-2(1H)-one Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 1-Methyl-3,4-dihydroquinolin-2(1H)-one. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a comparison of catalytic systems to facilitate efficient synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The main strategies for synthesizing this compound include:

  • N-methylation of 3,4-dihydroquinolin-2(1H)-one: This is a straightforward method involving the alkylation of the parent lactam.

  • Intramolecular Friedel-Crafts type cyclization: This approach typically involves the cyclization of N-methyl-N-phenyl-β-alanine or related precursors.

  • Catalytic Hydrogenation: This method involves the reduction of 1-methyl-1H-quinolin-2-one.

  • Domino Reactions: Multi-component reactions can also be employed to construct the dihydroquinolinone core with the N-methyl group in place.[1]

Q2: How do I choose the best catalyst for my synthesis?

A2: Catalyst selection depends on the chosen synthetic route, desired yield, cost, and sensitivity of your starting materials to specific reaction conditions. For N-methylation, a simple base is often sufficient. For cyclization and hydrogenation reactions, transition metal catalysts like palladium, nickel, or copper are commonly used. Metal-free alternatives are also available for certain transformations.[2] Refer to the data comparison tables below for a more detailed overview.

Q3: What are common side reactions to be aware of?

A3: Depending on the synthetic route, common side reactions can include over-alkylation in N-methylation, incomplete cyclization or rearrangement in Friedel-Crafts reactions, and over-reduction of the aromatic ring in catalytic hydrogenation. Careful control of reaction conditions is crucial to minimize these.

Q4: How can I purify the final product?

A4: Purification of this compound is typically achieved through column chromatography on silica gel, followed by recrystallization to obtain a pure solid.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low to No Product Formation - Inactive catalyst- Incorrect reaction temperature or time- Poor quality of reagents or solvents- Presence of impurities that poison the catalyst- Use a fresh batch of catalyst or a different catalyst.- Optimize reaction temperature and time based on literature protocols.- Ensure all reagents and solvents are pure and dry.- Purify starting materials and ensure the reaction is performed under an inert atmosphere if required.
Low Yield - Incomplete reaction- Formation of side products- Product degradation under reaction conditions- Inefficient work-up or purification- Increase reaction time or temperature cautiously.- Adjust stoichiometry of reagents.- Use a more selective catalyst.- Optimize work-up procedure to minimize product loss.- Employ a more effective purification method.
Formation of Multiple Products - Lack of selectivity of the catalyst- Competing reaction pathways- Isomerization of the product- Screen different catalysts and ligands for higher selectivity.- Modify reaction conditions (e.g., lower temperature, different solvent) to favor the desired pathway.- Analyze the product mixture to identify byproducts and adjust the synthetic strategy accordingly.
Difficulty in Product Purification - Product co-elutes with starting material or byproducts- Product is an oil or low-melting solid- Optimize the eluent system for column chromatography.- Consider derivatization to a more crystalline solid for purification.- Attempt purification by distillation under reduced pressure if the product is thermally stable.

Catalyst Performance Data

Table 1: N-Methylation of 3,4-dihydroquinolin-2(1H)-one

Catalyst/BaseAlkylating AgentSolventTemperature (°C)Time (h)Yield (%)Reference
K₂CO₃IodomethaneDMF80Overnight68[3]

Table 2: Catalytic Annulation of α,β-Unsaturated N-Arylamides (for related N-methylated dihydroquinolinones)

CatalystOxidantSubstrateSolventTemperature (°C)Time (h)Yield (%)Reference
Cu₂OTBPBN-methyl-N-arylcinnamamideToluene12012Moderate to Good[2]
(Metal-free)K₂S₂O₈N-methyl-N-arylcinnamamideMeCN/H₂O8012Moderate[2]
Pd(OAc)₂PhI(OAc)₂N-methyl-N-arylcinnamamideDCE10024Moderate to Good[2]

Note: TBPB = tert-butylperoxy benzoate, DCE = 1,2-dichloroethane.

Experimental Protocols

Protocol 1: N-Methylation of 3,4-dihydroquinolin-2(1H)-one[3]

A mixture of 3,4-dihydroquinolin-2(1H)-one (2.0 g, 13.6 mmol), iodomethane (5.8 g, 40.8 mmol), and potassium carbonate (5.5 g, 40.8 mmol) in dimethylformamide (30 ml) is stirred at 80°C overnight. After cooling to room temperature, ethyl acetate (100 ml) and a saturated aqueous solution of NaCl (100 ml) are added, and the mixture is stirred for 30 minutes. The organic layer is separated, washed with saturated aqueous NaCl (2 x 50 ml), dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography to afford this compound as a yellow solid (1.5 g, 68% yield).

Protocol 2: General Procedure for Intramolecular Friedel-Crafts Cyclization

N-methyl-N-phenyl-β-alanine is treated with a strong acid catalyst such as polyphosphoric acid (PPA) or a Lewis acid (e.g., AlCl₃) in an inert solvent. The reaction mixture is heated to promote cyclization. After completion, the reaction is quenched with water or ice and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography.

Protocol 3: General Procedure for Catalytic Hydrogenation of 1-methyl-1H-quinolin-2-one

1-methyl-1H-quinolin-2-one is dissolved in a suitable solvent (e.g., ethanol, acetic acid) in a hydrogenation vessel. A catalytic amount of a hydrogenation catalyst (e.g., Pd/C, PtO₂, Raney Nickel) is added. The vessel is purged with hydrogen gas and the reaction is stirred under hydrogen pressure at a specific temperature until the uptake of hydrogen ceases. The catalyst is then filtered off, and the solvent is removed under reduced pressure to yield the crude product, which is further purified by recrystallization or chromatography.[1]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Materials reaction Reaction with Catalyst start->reaction workup Work-up reaction->workup chromatography Column Chromatography workup->chromatography recrystallization Recrystallization chromatography->recrystallization analysis Characterization (NMR, MS, etc.) recrystallization->analysis end Pure Product analysis->end

Caption: General experimental workflow for the synthesis and purification of this compound.

reaction_pathways cluster_pathways Synthetic Pathways A 3,4-Dihydroquinolin-2(1H)-one P This compound A->P N-Methylation B N-Methyl-N-phenyl-β-alanine B->P Intramolecular Friedel-Crafts Cyclization C 1-Methyl-1H-quinolin-2-one C->P Catalytic Hydrogenation

Caption: Key synthetic pathways to this compound.

troubleshooting_logic cluster_troubleshooting Troubleshooting Decision Tree start Low Yield or No Product check_catalyst Is the catalyst active? start->check_catalyst check_conditions Are reaction conditions optimal? check_catalyst->check_conditions Yes solution_catalyst Replace catalyst check_catalyst->solution_catalyst No check_reagents Are reagents and solvents pure? check_conditions->check_reagents Yes solution_conditions Optimize T, t check_conditions->solution_conditions No solution_reagents Purify starting materials check_reagents->solution_reagents No

Caption: A simplified decision tree for troubleshooting low-yield reactions.

References

Technical Support Center: Synthesis of 1-Methyl-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Methyl-3,4-dihydroquinolin-2(1H)-one. The following sections address common issues related to solvent effects and other experimental parameters.

Troubleshooting Guide

Issue 1: Low or No Product Yield

  • Question: My reaction is resulting in a very low yield or no desired product at all. What are the possible causes and how can I resolve this?

  • Answer: Low or no yield in the synthesis of this compound can stem from several factors. A common approach to synthesizing the quinolinone core involves the cyclization of N-aryl amides. The success of this reaction is highly dependent on the reaction conditions.

    Possible Causes and Solutions:

    • Inappropriate Solvent: The choice of solvent is critical. Solvents play a key role in solvating reactants, intermediates, and catalysts, thereby influencing reaction rates and pathways. For instance, in radical-mediated cyclizations, the solvent can affect the stability and reactivity of the radical intermediates. While various solvents can be used, polar aprotic solvents like DMF or acetonitrile are often employed. In some cases, a mixture of solvents, such as acetonitrile and water, has been shown to be effective.[1] It is recommended to perform small-scale trials with different solvents to identify the optimal one for your specific substrate and catalyst system.

    • Catalyst Inactivity: If your synthesis involves a metal catalyst (e.g., Palladium, Copper, Nickel), its activity is paramount.[1] Ensure the catalyst is not old or deactivated. If applicable, the choice of ligand is also crucial.

    • Incorrect Temperature: Many cyclization reactions require specific temperature ranges to proceed efficiently. If the temperature is too low, the reaction may be too slow to be practical. Conversely, excessively high temperatures can lead to decomposition of reactants or products and the formation of side products. Consult the literature for the recommended temperature for your chosen synthetic route.

    • Poor Quality Starting Materials: Impurities in the starting materials can interfere with the reaction. Ensure the purity of your N-methyl-N-phenylcinnamamide or other precursors before starting the reaction.

Issue 2: Formation of Significant Impurities

  • Question: I am observing significant impurity peaks in my crude product analysis (TLC, LC-MS, or NMR). What are the likely side reactions, and how can I minimize them?

  • Answer: The formation of impurities is a common challenge. The nature of the impurities will depend on the specific synthetic route employed.

    Common Side Reactions and Mitigation Strategies:

    • Self-Polymerization of Starting Material: Under certain conditions, especially at high temperatures or in the presence of radical initiators, the α,β-unsaturated amide starting material can undergo self-polymerization. To mitigate this, you can try lowering the reaction temperature, reducing the concentration of the reactants, or adding a radical scavenger if the desired reaction is not a radical pathway.

    • Oxidation of the Product: The dihydroquinolinone ring can be susceptible to oxidation, especially if the reaction is run in the presence of an oxidant and not properly quenched. Ensuring an inert atmosphere (e.g., nitrogen or argon) during the reaction and workup can help prevent this.

    • Incomplete Cyclization: If the cyclization step is slow or reversible, you may isolate unreacted starting material or a linear intermediate. Optimizing the reaction time and temperature can drive the reaction to completion. The choice of a more suitable solvent that better stabilizes the cyclized transition state can also be beneficial.

Frequently Asked Questions (FAQs)

  • Question: Which solvent is generally recommended for the synthesis of this compound?

  • Answer: There is no single "best" solvent, as the optimal choice depends heavily on the specific synthetic methodology (e.g., radical, electrophilic, or metal-catalyzed cyclization). However, polar aprotic solvents are frequently used. For instance, a synthesis of a similar compound, 1-methyl-2,3-dihydroquinolin-4(1H)-one, successfully utilized DMF.[2] In other related syntheses of dihydroquinolinones, acetonitrile has been noted to provide high yields.[3] Deep eutectic solvents (DES) have also been explored as environmentally benign reaction media for similar structures.[4] It is advisable to consult literature precedents for your chosen reaction type and to perform solvent screening to determine the best option for your specific case.

  • Question: How does solvent polarity affect the reaction?

  • Answer: Solvent polarity can significantly impact the reaction rate and selectivity. For reactions involving polar intermediates or transition states, a polar solvent can stabilize these species, thus accelerating the reaction. For example, in electrophilic cyclization reactions, a polar solvent can facilitate the charge separation in the transition state. Conversely, for non-polar reaction mechanisms, a non-polar solvent might be more suitable.

  • Question: Can I use protic solvents like ethanol or water?

  • Answer: The use of protic solvents depends on the reaction mechanism. In some cases, such as certain metal-free tandem cyclizations, a mixture of an organic solvent and water (e.g., MeCN/H₂O) has been successfully employed.[1] However, in other reactions, particularly those involving organometallic reagents or intermediates that are sensitive to protons, protic solvents must be strictly avoided.

Data Presentation

Table 1: Illustrative Solvent Effects on the Synthesis of Dihydroquinolin-2(1H)-one Derivatives

SolventDielectric Constant (ε)Typical Reaction Time (h)Typical Yield (%)Purity (by crude NMR)Notes
Acetonitrile (MeCN)37.51270-90GoodOften a good starting point for radical cyclizations.[1]
Dimethylformamide (DMF)36.78-1665-85GoodHigh boiling point allows for higher reaction temperatures.[2]
Dichloromethane (DCM)8.92440-60ModerateLower polarity may be less effective for stabilizing polar intermediates.[5]
Toluene2.42430-50ModerateGenerally used for non-polar reactions.
MeCN/H₂O (1:1)-1260-80GoodThe presence of water can sometimes promote the reaction.[1]
Deep Eutectic Solvent (DES)-4-680-90ExcellentAn environmentally friendly option that can also act as a catalyst.[4]

Note: The data in this table is illustrative and compiled from various sources on the synthesis of similar dihydroquinolinone structures. Actual results for this compound may vary depending on the specific reaction conditions.

Experimental Protocols

General Protocol for the Synthesis of this compound via Radical Cyclization

This protocol is a generalized procedure based on common methods for synthesizing dihydroquinolinones.

  • Reactant Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the starting material, N-methyl-N-phenylcinnamamide (1.0 eq), in the chosen solvent (e.g., acetonitrile, 0.1 M concentration).

  • Addition of Reagents: Add the radical initiator (e.g., AIBN, 0.1-0.2 eq) and any other necessary reagents or catalysts to the reaction mixture.

  • Reaction Conditions: Place the flask under an inert atmosphere (N₂ or Ar). Heat the reaction mixture to the desired temperature (typically 80-100 °C for AIBN) and stir for the required time (monitor by TLC or LC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature. If a solid precipitates, it can be collected by filtration. Otherwise, concentrate the reaction mixture under reduced pressure.

  • Purification: Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

  • Characterization: Characterize the purified product by NMR, mass spectrometry, and IR spectroscopy to confirm its identity and purity.

Mandatory Visualizations

experimental_workflow start Start reactant_prep Reactant Preparation (N-methyl-N-phenylcinnamamide in solvent) start->reactant_prep reagent_add Addition of Reagents (Radical initiator, etc.) reactant_prep->reagent_add reaction Reaction (Inert atmosphere, heat) reagent_add->reaction workup Workup (Cooling, extraction) reaction->workup purification Purification (Column chromatography) workup->purification characterization Characterization (NMR, MS, IR) purification->characterization end End characterization->end troubleshooting_guide issue Low Yield or Impurities? low_yield Low Yield issue->low_yield Yield Issue impurities Impurities issue->impurities Purity Issue check_solvent Screen Solvents (e.g., MeCN, DMF, DES) low_yield->check_solvent check_catalyst Check Catalyst Activity low_yield->check_catalyst check_temp Optimize Temperature low_yield->check_temp check_starting_materials Verify Starting Material Purity low_yield->check_starting_materials identify_impurities Identify Impurities (NMR, LC-MS) impurities->identify_impurities lower_temp Lower Reaction Temperature identify_impurities->lower_temp inert_atmosphere Ensure Inert Atmosphere identify_impurities->inert_atmosphere optimize_time Optimize Reaction Time identify_impurities->optimize_time

References

Technical Support Center: Purifying 1-Methyl-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of 1-Methyl-3,4-dihydroquinolin-2(1H)-one. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving high purity of this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when synthesizing this compound?

A1: The impurities in your sample will largely depend on the synthetic route employed. However, some common impurities to be aware of include:

  • Unreacted Starting Materials: Depending on the synthesis, these could include N-methyl-N-phenyl-β-alanine or 1-methylquinolin-2(1H)-one if the reaction has not gone to completion.

  • Isomeric Byproducts: Intramolecular Friedel-Crafts cyclization reactions can sometimes lead to the formation of small amounts of other isomers depending on the reaction conditions.

  • Over-alkylation Products: If methylation is a step in your synthesis, there is a possibility of forming di- or tri-methylated species.

  • Solvent Adducts: Residual solvents from the reaction or initial work-up can be present.

  • Degradation Products: The compound may be susceptible to degradation under harsh acidic, basic, or high-temperature conditions.

Q2: What are the recommended analytical techniques to assess the purity of this compound?

A2: A combination of chromatographic and spectroscopic techniques is recommended for a thorough purity assessment:

  • Thin-Layer Chromatography (TLC): An excellent and rapid technique for monitoring reaction progress and for a qualitative assessment of purity.

  • High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative purity analysis. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a formic acid modifier) is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the desired product and for identifying any structurally related impurities.

  • Mass Spectrometry (MS): Useful for confirming the molecular weight of the product and for identifying the mass of any impurities.

Q3: What is a reasonable target purity for this compound for use in research and drug development?

A3: For initial research purposes, a purity of >95% is often acceptable. However, for drug development and in vivo studies, a much higher purity of >99% is typically required. The specific purity requirement will depend on the intended application. A commercially available source, for instance, offers this compound at a purity of 95%.

Troubleshooting Purification

This section provides guidance on common issues encountered during the purification of this compound.

Issue 1: Low Purity After Initial Synthesis

Symptom: TLC or HPLC analysis of the crude product shows multiple spots or peaks, indicating a significant level of impurities.

Possible Causes & Solutions:

Possible Cause Suggested Solution
Incomplete reactionMonitor the reaction by TLC until the starting material is consumed. Consider extending the reaction time or adjusting the temperature.
Suboptimal reaction conditionsRe-evaluate the reaction conditions such as temperature, catalyst loading, and solvent. Side reactions may be favored under certain conditions.
Impure starting materialsEnsure the purity of your starting materials before beginning the synthesis.
Issue 2: Difficulty in Removing a Persistent Impurity

Symptom: A specific impurity co-elutes with the product in column chromatography or co-crystallizes during recrystallization.

Possible Causes & Solutions:

Possible Cause Suggested Solution
Impurity has similar polarity to the productOptimize the mobile phase in your column chromatography. A shallower gradient or a different solvent system may improve separation. For TLC, try different solvent systems to find one that resolves the impurity from your product.
Isomeric impurityIsomers can be notoriously difficult to separate. Consider using a different stationary phase for column chromatography (e.g., silica gel with a different pore size, or alumina). Chiral HPLC may be necessary if the isomers are enantiomers.
Impurity has similar solubility propertiesFor recrystallization, try a different solvent or a mixed solvent system. A slow cooling rate can also improve the selectivity of crystal formation.
Issue 3: Product "Oils Out" During Recrystallization

Symptom: Instead of forming crystals, the product separates as an oil when the hot solution is cooled.

Possible Causes & Solutions:

Possible Cause Suggested Solution
The boiling point of the solvent is higher than the melting point of the solute-impurity mixture.Choose a solvent with a lower boiling point.
The solution is supersaturated.Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, and then allow it to cool more slowly. Seeding with a small crystal of the pure product can also help induce crystallization.
Presence of impurities that inhibit crystallization.Attempt to remove the impurities by another method, such as a preliminary column chromatography, before recrystallization.

Experimental Protocols

Protocol 1: Recrystallization

Recrystallization is an effective method for purifying solid compounds. The choice of solvent is critical for successful purification.

Solvent Selection:

The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Solvent/Solvent System Suitability
EthanolGenerally a good starting point for recrystallization.
Methanol/WaterA good mixed-solvent system. Dissolve the compound in a minimum of hot methanol and add hot water dropwise until the solution becomes cloudy, then add a few more drops of hot methanol to clarify.
Acetone/WaterAnother effective mixed-solvent system, used similarly to methanol/water.
Heptane/Ethyl AcetateCan be effective for less polar impurities.

Procedure:

  • Dissolve the crude this compound in a minimum amount of the chosen hot solvent in an Erlenmeyer flask.

  • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Perform a hot filtration to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature.

  • Once crystals begin to form, cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum.

Protocol 2: Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.

Typical Conditions:

Parameter Recommendation
Stationary Phase Silica gel (60 Å, 230-400 mesh)
Mobile Phase (Eluent) A mixture of a non-polar and a more polar solvent. The ratio is optimized based on TLC analysis.
Starting Point 1: Dichloromethane:Methanol (e.g., 98:2 to 95:5)
Starting Point 2: Hexane:Ethyl Acetate (e.g., 80:20 to 50:50)

Procedure:

  • Prepare a slurry of silica gel in the chosen mobile phase and pack a chromatography column.

  • Dissolve the crude product in a minimum amount of the mobile phase or a suitable solvent and adsorb it onto a small amount of silica gel.

  • Carefully load the sample onto the top of the column.

  • Elute the column with the mobile phase, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Purification_Workflow Crude_Product Crude this compound Purity_Analysis_1 Purity Assessment (TLC, HPLC) Crude_Product->Purity_Analysis_1 Recrystallization Recrystallization Purity_Analysis_1->Recrystallization If minor impurities Column_Chromatography Column Chromatography Purity_Analysis_1->Column_Chromatography If multiple/major impurities Purity_Analysis_2 Final Purity Check (HPLC, NMR) Recrystallization->Purity_Analysis_2 Column_Chromatography->Purity_Analysis_2 Pure_Product Pure Product (>99%) Purity_Analysis_2->Pure_Product

Technical Support Center: Scalable Synthesis of 1-Methyl-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scalable synthesis of 1-Methyl-3,4-dihydroquinolin-2(1H)-one.

Experimental Workflow

The synthesis of this compound can be achieved through a two-step process involving the formation of an N-methylated cinnamamide precursor followed by an intramolecular cyclization. A photoredox-catalyzed approach offers a scalable and efficient route.

Synthesis_Workflow Experimental Workflow for the Synthesis of this compound cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Intramolecular Cyclization cluster_2 Workup and Purification cluster_3 Final Product start N-methylaniline + Cinnamoyl chloride precursor N-methyl-N-phenylcinnamamide start->precursor Acylation cyclization Photoredox Cyclization precursor->cyclization workup Aqueous Workup cyclization->workup purification Column Chromatography / Recrystallization workup->purification product This compound purification->product

Caption: A generalized workflow for the two-step synthesis of this compound.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no conversion of starting material in Step 1 (Acylation) 1. Incomplete reaction due to insufficient reaction time or temperature. 2. Deactivation of cinnamoyl chloride by moisture. 3. Steric hindrance if substituted N-methylanilines are used.1. Monitor the reaction by TLC or LC-MS and adjust the reaction time and temperature accordingly. 2. Ensure all glassware is oven-dried and reagents are anhydrous. 3. Consider using a more reactive acylating agent or a catalyst.
Formation of multiple byproducts during acylation 1. Side reactions of cinnamoyl chloride. 2. Over-acylation or side reactions on the aromatic ring.1. Control the reaction temperature, typically by adding the acylating agent at a low temperature (e.g., 0 °C). 2. Use stoichiometric amounts of reagents.
Low yield in Step 2 (Photoredox Cyclization) 1. Inefficient light source or incorrect wavelength for the photocatalyst. 2. Quenching of the excited state of the photocatalyst. 3. Presence of oxygen in the reaction mixture.1. Ensure the use of a high-intensity light source with the appropriate wavelength for the chosen photocatalyst (e.g., blue LEDs for many common organic photocatalysts).[1] 2. Use high-purity, degassed solvents. 3. Thoroughly degas the reaction mixture by sparging with an inert gas (e.g., nitrogen or argon) or by freeze-pump-thaw cycles.[1]
Incomplete cyclization of N-methyl-N-phenylcinnamamide 1. Insufficient catalyst loading or catalyst degradation. 2. Low reaction concentration.1. Increase the catalyst loading or use a fresh batch of catalyst. 2. Optimize the reaction concentration; a more dilute solution may be required to prevent intermolecular side reactions.
Difficulty in purifying the final product 1. Presence of unreacted starting material and/or byproducts with similar polarity to the product. 2. Oily product that is difficult to crystallize.1. Optimize the chromatographic separation by trying different solvent systems. 2. Attempt recrystallization from a variety of solvents or solvent mixtures. If the product is an oil, consider converting it to a solid derivative for purification, if applicable.

Frequently Asked Questions (FAQs)

Q1: What are the key advantages of using a photoredox-catalyzed cyclization for the synthesis of this compound?

A1: Photoredox catalysis offers several advantages for this synthesis, including mild reaction conditions (often at room temperature), high functional group tolerance, and the avoidance of harsh reagents or metal catalysts that can be difficult to remove.[1] This method is also highly amenable to scale-up.

Q2: What are some common side reactions to be aware of during the intramolecular cyclization of N-arylacrylamides?

A2: Common side reactions can include intermolecular reactions leading to dimer or polymer formation, and in some cases, rearrangement of the intermediate radical species. The formation of 3-(sulfenylmethyl)oxindoles has been observed as a competing pathway in the presence of sulfonyl hydrazides.[2]

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These techniques will allow you to track the consumption of the starting material and the formation of the desired product.

Q4: What are the recommended purification techniques for obtaining high-purity this compound on a large scale?

A4: For large-scale purification, column chromatography over silica gel is a common method.[3] Following chromatography, recrystallization from an appropriate solvent system (e.g., n-hexane and ethanol mixture) can be employed to achieve high purity.[3]

Q5: Are there alternative, non-photocatalytic methods for the synthesis of dihydroquinolin-2(1H)-ones?

A5: Yes, several other methods exist. These include domino reactions, which can construct the core structure in a single step from simple starting materials.[4] Other approaches involve metal-catalyzed reactions (e.g., using palladium, rhodium, or copper catalysts) or metal-free protocols using reagents like potassium persulfate.[5][6] The choice of method will depend on the desired scale, available resources, and the specific substitution pattern of the target molecule.

References

Technical Support Center: Functionalization of the Dihydroquinolinone Core

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the functionalization of the dihydroquinolinone scaffold. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during synthesis and modification of this important heterocyclic motif.

Troubleshooting Guide

This guide is designed to help you diagnose and solve specific problems during your experiments.

Q1: I am getting a very low yield or no product at all. What are the common causes and how can I troubleshoot this?

A1: A low or zero yield is a frequent issue that can stem from several factors. Systematically investigating the following points can help identify the problem:

  • Reagent Quality and Purity: Ensure all starting materials, reagents, and solvents are pure and dry. Some reagents may need to be freshly distilled or purified prior to use.[1][2] The quality of reagents can significantly impact reaction outcomes.[2]

  • Reaction Atmosphere: Many reactions, especially those involving organometallic catalysts (e.g., Palladium, Ruthenium), require a strictly inert atmosphere (Nitrogen or Argon) to prevent catalyst degradation or unwanted side reactions.[2]

  • Temperature Control: Verify that the reaction is maintained at the specified temperature. Inconsistent heating or cooling can halt a reaction or lead to decomposition.[1] For reactions that fail to start, a careful increase in temperature might initiate the process.[2]

  • Catalyst Activity: If using a catalyst, ensure it is active. Catalysts can degrade over time or may have been deactivated by impurities. Consider adding a fresh batch of the catalyst or using a higher catalyst loading.[2]

  • Concentration: Reactions run at incorrect concentrations may not proceed efficiently. If no reaction occurs, consider running it at a higher concentration.[2]

  • Order of Addition: The sequence in which reagents are added can be critical. Adding reagents in the wrong order or too quickly can lead to side reactions or decomposition.[1]

Q2: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?

A2: Achieving high regioselectivity is a primary challenge in functionalizing the dihydroquinolinone core, particularly in C-H activation reactions.[3][4] The following strategies can be employed to control the position of functionalization:

  • Choice of Catalyst: The metal catalyst plays a crucial role in determining regioselectivity. Different metals can favor different positions. For instance, in intramolecular aryl-aminoalkylation of alkenes, a Nickel catalyst can favor 6-endo cyclization to form dihydroquinolinones, while a Palladium catalyst favors 5-exo cyclization.[5]

  • Directing Groups: The use of a directing group is a powerful strategy to guide the catalyst to a specific C-H bond.[6] Fine-tuning the directing group is essential for achieving high selectivity.

  • Ligand Modification: In metal-catalyzed reactions, the ligand coordinated to the metal center significantly influences its steric and electronic properties, thereby affecting regioselectivity. Experimenting with different ligands can steer the reaction towards the desired isomer.

  • Reaction Conditions: Solvents and additives can also influence the regiochemical outcome. For example, trifluoroacetic acid has been used to mediate hydroarylation for the synthesis of dihydroquinolinones.[7]

Q3: The stereoselectivity of my reaction is poor, leading to a mix of diastereomers or enantiomers. What can I do?

A3: Controlling stereochemistry is vital, especially for applications in drug development.

  • Chiral Catalysts and Ligands: For asymmetric synthesis, employing a chiral catalyst or a chiral ligand is the most common approach. For example, the P-chiral monophosphorus ligand BI-DIME has been used in palladium-catalyzed cycloadditions to create two contiguous stereogenic centers with very good stereoselectivity.[8]

  • Steric Hindrance: The steric bulk of substituents on the substrate or reagents can influence the stereochemical outcome. Larger groups can block one face of the molecule, favoring attack from the less hindered side. For instance, using a reagent with a bulky tert-butyl group can lead to the formation of a single isomer due to steric hindrance.[7]

  • Temperature: Lowering the reaction temperature often enhances stereoselectivity by increasing the energy difference between the transition states leading to the different stereoisomers.

Frequently Asked Questions (FAQs)

Q1: What are the main strategies for functionalizing the dihydroquinolinone core?

A1: Several powerful strategies exist, with recent advances focusing on efficiency and selectivity:

  • C-H Activation: This is a highly attractive, atom-economical method that avoids the need for pre-functionalized substrates.[3][4] Transition metals like Palladium, Ruthenium, Rhodium, and Copper are commonly used to catalyze the direct functionalization of C-H bonds.[3][6]

  • Radical Reactions: Many modern methods utilize radical intermediates for functionalization. These reactions are often initiated by photocatalysis, metal catalysts (e.g., Silver, Iron), or radical initiators, allowing for the introduction of various functional groups like acyl, alkyl, and cyano groups.[7]

  • Cyclization/Annulation Reactions: Dihydroquinolinones are often synthesized via cyclization of precursors like α,β-unsaturated N-arylamides.[7] These cyclization reactions can incorporate functionality simultaneously. For example, a palladium-catalyzed decarboxylative [4 + 2]-cycloaddition can provide structurally diverse 3,4-dihydroquinolin-2-ones.[8]

  • Photoredox Catalysis: Metal-free photoredox catalysis has emerged as a green and mild method for synthesizing dihydroquinolinones via cyclization of N-arylacrylamides.[8]

Q2: How do I choose the appropriate catalyst for my desired transformation?

A2: Catalyst selection is critical and depends on the specific bond you wish to form and the desired selectivity.

  • For C-C Bond Formation: Palladium catalysts are widely used for various C-H functionalizations, including arylations and alkylations.[7] Ruthenium catalysts are also effective for hydroarylative coupling.[6]

  • For Radical Reactions: Silver (Ag) and Iron (Fe) catalysts are often employed to initiate radical cascades for introducing alkyl or acyl groups.[7]

  • For Regiodivergent Synthesis: In some cases, switching the metal catalyst can completely change the product. For example, using Nickel versus Palladium can lead to different ring sizes (indolinones vs. dihydroquinolinones) from the same starting material.[5]

  • For Green Synthesis: If avoiding heavy metals is a priority, consider organocatalysts or metal-free photoredox catalysts like 4CzIPN.[8]

Q3: My product seems to have decomposed during workup. What could be the cause?

A3: Product instability during workup is a common issue.

  • pH Sensitivity: Your product may be sensitive to acid or base. If your workup involves an acidic or basic wash, test the stability of your compound by exposing a small sample of the crude reaction mixture to the wash solution and monitoring by TLC.[9]

  • Air or Water Sensitivity: Some compounds are unstable in the presence of air (oxidation) or water (hydrolysis). Ensure your workup is performed promptly and under an inert atmosphere if necessary.[9]

  • Insoluble Precipitates: Sometimes, adding an aqueous solution to the crude reaction mixture results in a gooey precipitate that can trap the product. In such cases, extensive washing or the use of a filter aid may be necessary.[10]

Quantitative Data Summary

The choice of reaction conditions significantly impacts the yield and selectivity of dihydroquinolinone functionalization. The tables below summarize data from selected publications.

Table 1: Comparison of Catalysts for cis-4-aryl-3-arylthio-substituted DHQO Synthesis

Catalyst/ReagentSolventYield (%)Diastereoselectivity (cis:trans)Reference
BF₃·OEt₂CH₂Cl₂85>99:1[7]
BBr₃CH₂Cl₂82>99:1[7]
Sc(OTf)₃CH₂Cl₂45>99:1[7]
TfOHCH₂Cl₂20>99:1[7]

Table 2: Influence of N-Substituent on Radical Addition/Cyclization Yield

N-Substituent (R²)Catalyst SystemYield (%)Reference
MeAg₂CO₃ / K₂S₂O₈81[7]
EtAg₂CO₃ / K₂S₂O₈75[7]
n-BuAg₂CO₃ / K₂S₂O₈72[7]
PhAg₂CO₃ / K₂S₂O₈61[7]
AcAg₂CO₃ / K₂S₂O₈0[7]

Key Experimental Protocols

Protocol: Iron-Catalyzed Decarbonylative Cascade for 3-Alkyl-4-Aryl Dihydroquinolinones [7]

This protocol describes the synthesis of 3-alkyl-4-aryl-dihydroquinolin-2(1H)-ones from N-arylcinnamamides and aliphatic aldehydes via a radical addition/cyclization cascade.

Materials:

  • N-methyl-N-phenylcinnamamide (1.0 equiv)

  • Aliphatic aldehyde (e.g., isobutyraldehyde) (3.0 equiv)

  • Fe(acac)₃ (10 mol%)

  • Di-tert-butyl peroxide (DTBP) (2.0 equiv)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Schlenk tube or similar reaction vessel for inert atmosphere

Procedure:

  • To a flame-dried Schlenk tube under an Argon atmosphere, add N-methyl-N-phenylcinnamamide (0.2 mmol, 1.0 equiv) and Fe(acac)₃ (0.02 mmol, 10 mol%).

  • Add anhydrous DCE (2.0 mL) via syringe.

  • Add the aliphatic aldehyde (0.6 mmol, 3.0 equiv) and DTBP (0.4 mmol, 2.0 equiv) sequentially via syringe.

  • Seal the Schlenk tube and place the reaction mixture in a preheated oil bath at 120 °C.

  • Stir the reaction for 12 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired 3-alkyl-4-aryl dihydroquinolinone product.

Visualizations

Troubleshooting_Workflow cluster_start Initial Problem cluster_causes Potential Causes cluster_solutions Corrective Actions start Reaction Failed or Gave Poor Results reagents Reagent Quality/ Purity Issue start->reagents conditions Suboptimal Conditions (T, Conc., Atm.) start->conditions catalyst Catalyst Inactive/ Incorrect Choice start->catalyst selectivity Poor Selectivity (Regio/Stereo) start->selectivity purify Purify/Verify Starting Materials reagents->purify Check Purity optimize Optimize T, Conc., Atmosphere conditions->optimize Systematic Optimization screen_cat Screen Catalysts & Ligands catalyst->screen_cat If selective selectivity->screen_cat Address Selectivity directing_group Modify/Add Directing Group selectivity->directing_group Address Selectivity chiral Use Chiral Catalyst or Auxiliary selectivity->chiral Address Selectivity

Caption: Troubleshooting decision tree for dihydroquinolinone functionalization.

Experimental_Workflow A Reaction Setup (Inert Atmosphere) B Reagent & Catalyst Addition A->B C Reaction Monitoring (TLC, GC-MS) B->C D Aqueous Workup & Extraction C->D E Purification (Column Chromatography) D->E F Characterization (NMR, MS, etc.) E->F

Caption: General experimental workflow for a catalyzed reaction.

Catalytic_Cycle M0 Pd(0)Ln M1 Pd(II) Complex M0->M1 Oxidative Addition M2 Cyclometalated Intermediate M1->M2 C-H Activation (CMD) M3 Functionalized Pd(II) Species M2->M3 Insertion or Transmetalation M3->M0 Reductive Elimination Product Functionalized DHQO M3->Product Substrate DHQO Substrate Substrate->M1 Reagent R-X Reagent->M2

Caption: Simplified catalytic cycle for Pd-catalyzed C-H functionalization.

References

Technical Support Center: Synthesis of 1-Methyl-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists working on the synthesis of 1-Methyl-3,4-dihydroquinolin-2(1H)-one.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis.

Problem Potential Cause Suggested Solution
Low or No Product Yield Incomplete reaction- Ensure starting materials are pure and dry.- Extend the reaction time.- Increase the reaction temperature, if the protocol allows.
Decomposition of starting material or product- Check the stability of your reagents at the reaction temperature.- Consider running the reaction at a lower temperature for a longer duration.- Ensure the work-up procedure is not too harsh (e.g., strong acid/base).
Ineffective catalyst- Use a fresh batch of catalyst.- Ensure the catalyst is not poisoned by impurities in the starting materials or solvent.
Presence of Multiple Byproducts Non-specific reaction conditions- Optimize the reaction temperature; too high a temperature can lead to side reactions.- Adjust the stoichiometry of the reactants.
Intermolecular reactions- For intramolecular cyclizations, use high dilution conditions to favor the desired ring-closing reaction over polymerization.
Oxidation of starting materials or intermediates- Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation.
Starting Material Remains Unchanged Insufficient activation- In Friedel-Crafts type reactions, ensure a sufficient amount of Lewis acid is used to activate the substrate.- Check the quality and activity of the catalyst.
Reaction temperature is too low- Gradually increase the reaction temperature and monitor the reaction progress by TLC or LC-MS.
Product is Difficult to Purify Co-elution of byproducts with the product- Optimize the mobile phase for column chromatography; a gradient elution might be necessary.- Consider alternative purification methods like recrystallization or preparative HPLC.
Product is unstable on silica gel- Use a different stationary phase for chromatography (e.g., alumina).- Deactivate the silica gel with a small amount of triethylamine in the eluent.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: Common synthetic routes include the intramolecular Friedel-Crafts cyclization of N-methyl-N-phenyl-β-alanine or its derivatives, and the cyclization of N-methyl-N-arylcinnamamides. Other methods involve domino reactions and metal-catalyzed cyclizations.

Q2: What are the likely byproducts in the synthesis of this compound?

A2: While specific byproducts depend on the synthetic route, potential impurities could include unreacted starting materials, over-alkylated or acylated products in Friedel-Crafts reactions, and polymers from intermolecular reactions during cyclization. In some cases, isomers may also be formed.

Q3: What analytical techniques are best for monitoring the reaction and characterizing the product and byproducts?

A3: Thin-Layer Chromatography (TLC) is suitable for routine reaction monitoring. For detailed analysis and characterization, High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Infrared (IR) spectroscopy are recommended.

Q4: How can I confirm the structure of this compound?

A4: The structure can be confirmed by a combination of spectroscopic methods. ¹H NMR will show characteristic peaks for the aromatic protons, the two methylene groups of the dihydroquinolinone core, and the N-methyl group. ¹³C NMR will show the corresponding carbon signals, including the carbonyl carbon. Mass spectrometry will confirm the molecular weight (161.20 g/mol ).

Q5: Are there any specific safety precautions I should take during the synthesis?

A5: Standard laboratory safety practices should be followed. Many synthetic routes involve corrosive reagents like Lewis acids (e.g., AlCl₃) and flammable organic solvents. Reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, should be worn.

Experimental Protocols

Synthesis of this compound via Intramolecular Friedel-Crafts Cyclization

This protocol is a representative method and may require optimization.

Materials:

  • N-methyl-N-phenyl-3-chloropropionamide

  • Aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1M

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Ethyl acetate

  • Hexane

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend N-methyl-N-phenyl-3-chloropropionamide (1 equivalent) in anhydrous dichloromethane.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add anhydrous aluminum chloride (1.2 equivalents) portion-wise, keeping the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and 1M HCl.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient to afford this compound as a solid.

Byproduct Analysis Protocol
  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., acetonitrile or methanol).

  • LC-MS Analysis: Inject the sample into an LC-MS system equipped with a C18 column. Use a gradient elution method with water and acetonitrile (both containing 0.1% formic acid) as the mobile phase. The mass spectrometer will provide the molecular weights of the components in the mixture, aiding in the identification of byproducts.

  • NMR Analysis: For larger-scale byproduct identification, isolate the major impurities by preparative HPLC or column chromatography. Analyze the isolated fractions by ¹H and ¹³C NMR to elucidate their structures.

Data Presentation

Table 1: Representative Reaction Conditions and Yields for Dihydroquinolinone Synthesis

EntryCatalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)
1AlCl₃Dichloromethane251275
2Polyphosphoric acid-100468
3Trifluoroacetic acidDichloromethane252482
4K₂S₂O₈MeCN/H₂O801265

Table 2: Spectroscopic Data for this compound

Technique Data
¹H NMR (CDCl₃, 400 MHz) δ 7.30-7.15 (m, 4H, Ar-H), 3.35 (s, 3H, N-CH₃), 2.90 (t, J=7.2 Hz, 2H, CH₂), 2.65 (t, J=7.2 Hz, 2H, CH₂)
¹³C NMR (CDCl₃, 100 MHz) δ 170.5 (C=O), 139.0 (C), 128.5 (CH), 127.8 (CH), 126.5 (CH), 122.5 (CH), 115.0 (C), 31.0 (CH₂), 29.5 (N-CH₃), 25.0 (CH₂)
Mass Spec (EI) m/z 161 (M⁺), 132, 118
IR (KBr) ν 1685 cm⁻¹ (C=O)

Visualizations

experimental_workflow reagents Starting Materials & Reagents reaction Reaction Setup (Inert Atmosphere) reagents->reaction monitoring Reaction Monitoring (TLC/LC-MS) reaction->monitoring workup Quenching & Extraction monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, MS, IR) purification->analysis

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_workflow start Low or No Product Yield? check_reagents Check Purity of Starting Materials start->check_reagents Yes byproducts Multiple Byproducts Present? start->byproducts No check_conditions Optimize Reaction Conditions (T, t) check_reagents->check_conditions check_catalyst Verify Catalyst Activity check_conditions->check_catalyst check_catalyst->byproducts optimize_temp Adjust Temperature byproducts->optimize_temp Yes success Successful Synthesis byproducts->success No high_dilution Use High Dilution optimize_temp->high_dilution inert_atm Use Inert Atmosphere high_dilution->inert_atm inert_atm->success

Caption: Troubleshooting decision tree for the synthesis of this compound.

Validation & Comparative

Comparative Bioactivity of Dihydroquinolinone Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of various dihydroquinolinone derivatives. The information is supported by experimental data from recent studies, with a focus on anticancer, anti-inflammatory, and antimicrobial properties.

Dihydroquinolinone and its derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. These compounds have shown promise as scaffolds for the development of new therapeutic agents. This guide summarizes key findings on their bioactivity, presents comparative data in a structured format, and provides detailed experimental protocols for the cited assays.

Comparative Bioactivity Data

The following tables summarize the quantitative data on the anticancer, anti-inflammatory, and antimicrobial activities of selected dihydroquinolinone derivatives from various studies.

Anticancer Activity

The anticancer potential of dihydroquinolinone derivatives has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting biological or biochemical functions.

DerivativeCancer Cell LineIC50 (µM)Reference
Compound 6t K562 (Leukemia)0.003[1]
A549 (Lung)0.012[1]
HCT116 (Colon)0.024[1]
MDA-MB-231 (Breast)0.015[1]
2-aminodihydroquinoline 5f MDA-MB-231 (Breast)~2
2-aminodihydroquinoline 5h MDA-MB-231 (Breast)~2
Tetrahydroquinoline 2 MCF-7 (Breast)50
MDA-MB-231 (Breast)25
Antimicrobial Activity

Dihydroquinolinone derivatives have also been investigated for their ability to inhibit the growth of various microorganisms. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

DerivativeMicroorganismMIC (µg/mL)Reference
Compound 8g Mycobacterium tuberculosis H37Rv0.39
Compound 8h Mycobacterium tuberculosis H37Rv0.78
Compound 7 E. coli ATCC259222
S. pyrogens ATCC196152
Compound 15 S. aureus0.8 (µM)
B. cereus1.61 (µM)
Compound 25 Aspergillus fumigatus0.98
Candida albicans0.49
Streptococcus pneumoniae0.49
Staphylococcus aureus1.95
Escherichia coli0.49
M. tuberculosis0.78
Compound 26 Aspergillus fumigatus0.98
Candida albicans0.98
Streptococcus pneumoniae0.49
Staphylococcus aureus0.98
Escherichia coli0.49
M. tuberculosis0.39
Anti-inflammatory Activity

The anti-inflammatory properties of dihydroquinolinone derivatives have been assessed using various in vivo and in vitro models. While direct IC50 comparisons are limited in the reviewed literature, percentage inhibition in models like the xylene-induced ear edema test provides valuable comparative data.

DerivativeAssayInhibition (%)ConcentrationReference
Compound 3g Xylene-induced ear edema63.1930 min after IP admin.
Compound 6d Xylene-induced ear edema68.2830 min after IP admin.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10^4 cells/well in 100 µL of culture medium.

  • Compound Treatment: After 24 hours of incubation, treat the cells with various concentrations of the dihydroquinolinone derivatives.

  • Incubation: Incubate the plates for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).

Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (approximately 5 x 10^5 CFU/mL) in a suitable broth medium.

  • Serial Dilution: Perform a two-fold serial dilution of the dihydroquinolinone derivatives in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Xylene-Induced Ear Edema Test

This in vivo assay is used to evaluate the acute anti-inflammatory activity of compounds.

  • Animal Groups: Divide mice into groups, including a control group, a positive control group (e.g., treated with a known anti-inflammatory drug like ibuprofen), and test groups treated with different doses of the dihydroquinolinone derivatives.

  • Compound Administration: Administer the test compounds and controls to the mice, typically via oral or intraperitoneal routes.

  • Induction of Edema: After a specific period (e.g., 30 minutes or 1 hour), induce edema by applying a small volume of xylene to the surface of the right ear of each mouse.

  • Sample Collection: After a set time (e.g., 30 minutes), sacrifice the mice and cut circular sections from both ears.

  • Measurement and Calculation: Weigh the ear sections. The difference in weight between the right and left ear punches is a measure of the edema. The percentage of inhibition is calculated relative to the control group.

Tubulin Polymerization Inhibition Assay

This assay is used to determine if a compound interferes with the formation of microtubules, a common mechanism for anticancer agents.

  • Reaction Mixture: Prepare a reaction mixture containing purified tubulin, GTP, and a fluorescence reporter in a suitable buffer.

  • Compound Addition: Add the dihydroquinolinone derivatives at various concentrations to the wells of a 96-well plate.

  • Initiation of Polymerization: Add the tubulin reaction mixture to the wells to initiate polymerization.

  • Fluorescence Monitoring: Monitor the increase in fluorescence over time at 37°C using a fluorescence plate reader. The inhibition of tubulin polymerization is determined by the reduction in the rate and extent of the fluorescence increase compared to a control without the inhibitor.

Signaling Pathways and Mechanisms of Action

Understanding the underlying mechanisms of action is crucial for drug development. Dihydroquinolinone derivatives have been shown to exert their biological effects through various signaling pathways.

NF-κB Signaling Pathway Inhibition

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation. Some dihydroquinolinone derivatives have been found to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines like TNF-α and IL-6.

NF_kappaB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha TNF-alpha TNFR TNFR TNF-alpha->TNFR IKK IKK TNFR->IKK I-kappaB IκB IKK->I-kappaB Phosphorylates NF-kappaB NF-κB I-kappaB->NF-kappaB Inhibits I-kappaB_p p-IκB I-kappaB->I-kappaB_p NF-kappaB_n NF-κB NF-kappaB->NF-kappaB_n Translocation Dihydroquinolinone Dihydroquinolinone Derivative Dihydroquinolinone->IKK Inhibits Proteasome Proteasome I-kappaB_p->Proteasome Ubiquitination & Degradation DNA DNA NF-kappaB_n->DNA Binds Pro-inflammatory_Genes Pro-inflammatory Gene Expression DNA->Pro-inflammatory_Genes Tubulin_Polymerization Tubulin_Dimers α/β-Tubulin Dimers Microtubule Microtubule Tubulin_Dimers->Microtubule Polymerization Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Microtubule->Cell_Cycle_Arrest Disruption leads to Dihydroquinolinone Dihydroquinolinone Derivative Dihydroquinolinone->Tubulin_Dimers Binds to Colchicine Site Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Experimental_Workflow Compound_Library Dihydroquinolinone Derivative Library Primary_Screening Primary Screening (e.g., MTT Assay) Compound_Library->Primary_Screening Hit_Identification Hit Identification (Active Compounds) Primary_Screening->Hit_Identification Hit_Identification->Primary_Screening No Dose_Response Dose-Response Studies (IC50/MIC Determination) Hit_Identification->Dose_Response Yes Secondary_Assays Secondary Assays (e.g., Anti-inflammatory, Antimicrobial) Dose_Response->Secondary_Assays Mechanism_of_Action Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) Secondary_Assays->Mechanism_of_Action Lead_Compound Lead Compound Mechanism_of_Action->Lead_Compound

References

Validating the Biological Activity of 1-Methyl-3,4-dihydroquinolin-2(1H)-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of 1-Methyl-3,4-dihydroquinolin-2(1H)-one and its structural analogs against established pharmaceuticals, Aripiprazole and Cilostazol. Due to limited direct experimental data on this compound, this guide draws comparisons from structurally related compounds and highlights the necessity for further empirical validation.

Executive Summary

This compound belongs to the dihydroquinolinone class of compounds, a scaffold present in several FDA-approved drugs. This structural similarity suggests potential biological activities, including neurological and cardiovascular effects. This guide explores these potential activities by comparing the dihydroquinolinone core to Aripiprazole, an atypical antipsychotic, and Cilostazol, a phosphodiesterase 3 (PDE3) inhibitor. While direct quantitative data for this compound is scarce, this document provides a framework for its evaluation by presenting data on relevant alternatives and detailed experimental protocols for key biological assays.

Comparative Biological Activity

The biological activities of dihydroquinolinone derivatives are diverse, ranging from central nervous system modulation to cardiovascular effects and antimicrobial or cytotoxic properties.[1] The N-methylation in this compound can significantly influence its biological profile.[2]

Table 1: Comparison of Dopamine D2 Receptor Binding Affinity

CompoundTargetAssay TypeKᵢ (nM)Reference Cell Line
Aripiprazole Dopamine D2 ReceptorRadioligand Binding0.34CHO
Analog of this compound (Compound 5e)**Dopamine D2 ReceptorRadioligand BindingNot specified in abstractCHO-K1

Note: Data for a structurally related compound is presented due to the absence of direct data for this compound. Compound 5e is a 3,4-dihydroquinolin-2(1H)-one derivative with a different N-substituent designed to target the D2 receptor.[3]

Table 2: Comparison of Phosphodiesterase (PDE) Inhibition

CompoundTargetAssay TypeIC₅₀ (µM)
Cilostazol PDE3AEnzyme Inhibition0.2
Analog of this compound (Compound 7e)**cAMP PDEEnzyme Inhibition6.4

Note: Data for a structurally related compound is presented. Compound 7e is a 3,4-dihydroquinolin-2(1H)-one derivative evaluated for combined thromboxane A2 synthase and cAMP PDE inhibition.[4]

Table 3: Reported Antibacterial and Cytotoxic Activities of Dihydroquinolinone Derivatives

Compound TypeActivityTarget Organism/Cell LineKey Findings
Dihydroquinolin-4(1H)-one derivativesAnticancerK562, MDA-MB-231Potent antiproliferative activities (IC₅₀ values in the nanomolar range) and tubulin polymerization inhibition.[5]
3-Formyl-2-(1H)quinolinone Schiff Base DerivativesAntimicrobialVarious bacteriaEvaluated for antimicrobial activity.[6]
2-(1H-Indol-3-yl)quinazolin-4(3H)-one derivativesAntibacterial, AnticancerM. tuberculosis, MRSA, A549Some derivatives showed significant antiproliferative and antibacterial activities.[7]

Signaling Pathways and Experimental Workflows

Signaling Pathway of Aripiprazole

Aripiprazole acts as a partial agonist at dopamine D2 receptors and serotonin 5-HT1A receptors, and as an antagonist at serotonin 5-HT2A receptors. This "dopamine-serotonin system stabilizer" activity is believed to modulate dopaminergic hyperactivity and hypoactivity.

Aripiprazole_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_presyn Dopamine D2_auto D2 Autoreceptor Dopamine_presyn->D2_auto Binds D2_post D2 Receptor AC Adenylyl Cyclase D2_post->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Neuronal_Response Neuronal Response cAMP->Neuronal_Response Modulates Aripiprazole Aripiprazole Aripiprazole->D2_auto Partial Agonist Aripiprazole->D2_post Partial Agonist Dopamine_synapse->D2_post Binds

Caption: Aripiprazole's partial agonism at D2 receptors.

Signaling Pathway of Cilostazol

Cilostazol is a selective inhibitor of phosphodiesterase 3 (PDE3). By inhibiting PDE3, it increases intracellular levels of cyclic adenosine monophosphate (cAMP) in platelets and vascular smooth muscle cells, leading to vasodilation and inhibition of platelet aggregation.

Cilostazol_Pathway Cilostazol Cilostazol PDE3 Phosphodiesterase 3 Cilostazol->PDE3 Inhibits cAMP cAMP PDE3->cAMP Hydrolyzes AMP AMP PKA Protein Kinase A cAMP->PKA Activates Vasodilation Vasodilation PKA->Vasodilation Platelet_Aggregation_Inhibition Inhibition of Platelet Aggregation PKA->Platelet_Aggregation_Inhibition

Caption: Mechanism of action of Cilostazol via PDE3 inhibition.

General Experimental Workflow for Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.

MTT_Workflow cluster_workflow MTT Assay Workflow Start Seed cells in a 96-well plate Treat Treat cells with This compound (various concentrations) Start->Treat Incubate Incubate for 24-72 hours Treat->Incubate Add_MTT Add MTT reagent to each well Incubate->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Solubilize Add solubilization solution (e.g., DMSO) Incubate_MTT->Solubilize Measure Measure absorbance at ~570 nm using a plate reader Solubilize->Measure Analyze Analyze data to determine IC₅₀ value Measure->Analyze End End Analyze->End

Caption: A typical workflow for an in vitro cytotoxicity assessment.

Detailed Experimental Protocols

Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC₅₀).

Materials:

  • Human cancer cell line (e.g., HeLa, HepG2)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Antibacterial Susceptibility Test (Broth Microdilution)

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against bacterial strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • This compound

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

Protocol:

  • Prepare serial twofold dilutions of this compound in MHB in a 96-well plate.

  • Inoculate each well with the standardized bacterial suspension to a final concentration of 5 x 10⁵ CFU/mL.

  • Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Dopamine D2 Receptor Binding Assay

Objective: To determine the binding affinity (Kᵢ) of this compound for the dopamine D2 receptor.

Materials:

  • Cell membranes expressing human dopamine D2 receptors (e.g., from CHO cells)

  • Radioligand (e.g., [³H]-Spiperone)

  • This compound

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂)

  • Non-specific binding control (e.g., Haloperidol)

  • Scintillation counter and vials

Protocol:

  • In a 96-well plate, add cell membranes, radioligand at a concentration near its Kₑ, and varying concentrations of this compound.

  • For total binding, omit the test compound. For non-specific binding, add a high concentration of the non-specific control.

  • Incubate the plate at room temperature for a specified time to reach equilibrium.

  • Harvest the membranes onto filter mats using a cell harvester and wash with cold assay buffer.

  • Dry the filter mats and add scintillation fluid.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the IC₅₀ of the test compound. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.

Phosphodiesterase 3 (PDE3) Inhibition Assay

Objective: To determine the IC₅₀ of this compound for PDE3.

Materials:

  • Recombinant human PDE3 enzyme

  • Cyclic adenosine monophosphate (cAMP) as a substrate

  • This compound

  • Assay buffer

  • Detection reagents (e.g., based on cleavage of a fluorescently labeled substrate)

  • Microplate reader

Protocol:

  • In a microplate, add the PDE3 enzyme, assay buffer, and varying concentrations of this compound.

  • Initiate the reaction by adding cAMP.

  • Incubate at 30°C for a specified time.

  • Stop the reaction and add the detection reagents according to the manufacturer's protocol.

  • Measure the signal (e.g., fluorescence) using a microplate reader.

  • Calculate the percentage of PDE3 inhibition and determine the IC₅₀ value.[4]

Conclusion and Future Directions

While this compound shares a core scaffold with pharmacologically active compounds, there is a clear need for direct experimental validation of its biological activities. The comparative data on Aripiprazole and Cilostazol, along with derivatives of the dihydroquinolinone class, suggest that promising avenues of investigation for this compound include its potential as a modulator of dopamine receptors and phosphodiesterases. Furthermore, its potential cytotoxic and antimicrobial properties warrant exploration. The experimental protocols provided in this guide offer a starting point for the systematic evaluation of this compound's biological profile, which will be crucial for any future drug development efforts.

References

A Comparative Analysis of 1-Methyl-3,4-dihydroquinolin-2(1H)-one Derivatives and Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of a novel 1-Methyl-3,4-dihydroquinolin-2(1H)-one derivative against well-established kinase inhibitors. This analysis is supported by available experimental data on their inhibitory activities.

The quest for novel and effective kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology. Kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is often implicated in the development and progression of cancer. Small molecule inhibitors that target these kinases have revolutionized cancer treatment. This guide focuses on a derivative of this compound, a scaffold that has been explored for the development of new therapeutic agents, and compares its activity to that of established kinase inhibitors such as Gefitinib, Imatinib, and Saracatinib.

Comparative Analysis of Inhibitory Activity

To provide a comparative perspective, the cytotoxic activities of the established kinase inhibitors Gefitinib and Imatinib on the same cell line are presented below.

CompoundTarget Kinase(s)Cell LineIC50 (µM)
4-[2-(4-bromophenyl)hydrazono]-3-(1-hydroxyethyl)-1-methyl-3,4-dihydroquinolin-2(1H)-one (III-b4) EGFR (putative)MDA-MB-2310.0515[1]
Gefitinib EGFRMDA-MB-2317.0 - 20[2][3]
Imatinib Abl, c-Kit, PDGFRMDA-MB-2315.5 (at 144h)[4][5], 6[6]

Note: The IC50 values for cytotoxicity can vary depending on the experimental conditions, such as incubation time. The IC50 for Imatinib was reported after 144 hours of treatment, which is a longer duration than is typical for many cytotoxicity assays.

While a direct comparison of enzymatic activity is not possible with the currently available data, the potent cytotoxicity of the this compound derivative suggests that this chemical scaffold holds promise for the development of novel anticancer agents. The significantly lower IC50 value in the cytotoxicity assay compared to established drugs like Gefitinib and Imatinib warrants further investigation into its specific molecular targets and mechanism of action.

Signaling Pathways and Experimental Workflows

To understand the context of this comparison, it is essential to visualize the signaling pathways targeted by these inhibitors and the general workflow of the experimental assays used to determine their activity.

EGFR Signaling Pathway

Gefitinib is a well-known inhibitor of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and metastasis. The molecular docking studies performed on the this compound derivative suggest that it may also target EGFR.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K EGF EGF (Ligand) EGF->EGFR Gefitinib Gefitinib / Quinolinone Derivative Gefitinib->EGFR Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Metastasis ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation

Caption: Simplified EGFR signaling pathway and the inhibitory action of Gefitinib and the putative action of the quinolinone derivative.

General Experimental Workflow for Kinase Inhibition Assays

The determination of a compound's inhibitory activity against a specific kinase typically follows a structured experimental workflow.

Kinase_Assay_Workflow Compound Test Compound (e.g., Quinolinone derivative) Incubation Incubation Compound->Incubation Kinase Purified Kinase (e.g., EGFR, Src, Abl) Kinase->Incubation Substrate Substrate + ATP Substrate->Incubation Detection Detection of Phosphorylation Incubation->Detection DataAnalysis Data Analysis (IC50 determination) Detection->DataAnalysis

Caption: A general workflow for an in vitro kinase inhibition assay to determine the IC50 value of a test compound.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of experimental data, detailed methodologies are crucial. Below are summaries of the typical protocols used for the assays mentioned in this guide.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to assess the effect of a compound on the viability of cultured cells.

  • Cell Seeding: Cancer cells (e.g., MDA-MB-231) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., the this compound derivative, Gefitinib, or Imatinib) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

  • Formazan Solubilization: Viable cells with active mitochondrial reductases convert the yellow MTT into purple formazan crystals. A solubilization solution (e.g., DMSO) is added to dissolve these crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated by plotting the percentage of cell viability against the compound concentration.

In Vitro Kinase Inhibition Assay (General Protocol)

This type of assay directly measures the ability of a compound to inhibit the activity of a purified kinase enzyme.

  • Reaction Setup: The assay is typically performed in a 96- or 384-well plate. Each well contains the purified kinase enzyme, a specific substrate (a peptide or protein that the kinase phosphorylates), and the test compound at various concentrations.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of adenosine triphosphate (ATP), which provides the phosphate group for the phosphorylation reaction.

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., 30°C or room temperature) for a set period to allow for the phosphorylation of the substrate.

  • Detection of Phosphorylation: The extent of substrate phosphorylation is quantified. Several detection methods can be used, including:

    • Radiometric Assays: Using radiolabeled ATP ([γ-³²P]ATP) and measuring the incorporation of the radioactive phosphate into the substrate.

    • Fluorescence/Luminescence-Based Assays: These assays often measure the amount of ATP consumed or ADP produced. For example, the ADP-Glo™ Kinase Assay measures ADP production through a series of enzymatic reactions that ultimately generate a luminescent signal.

    • Antibody-Based Detection (ELISA): Using an antibody that specifically recognizes the phosphorylated form of the substrate.

  • Data Analysis: The signal from the detection method is measured, and the percentage of kinase inhibition for each compound concentration is calculated relative to a control reaction with no inhibitor. The IC50 value, the concentration of the inhibitor required to reduce the kinase activity by 50%, is then determined from a dose-response curve.

Conclusion

The this compound scaffold, as exemplified by the derivative 4-[2-(4-bromophenyl)hydrazono]-3-(1-hydroxyethyl)-1-methyl-3,4-dihydroquinolin-2(1H)-one, demonstrates potent cytotoxic activity against the MDA-MB-231 breast cancer cell line. While this is a promising starting point, further studies are required to elucidate its specific kinase targets and to determine its direct inhibitory activity in enzymatic assays. A direct comparison with established kinase inhibitors on an enzymatic level will be crucial to fully understand its potential as a therapeutic agent. The information and protocols provided in this guide offer a framework for such future investigations and a basis for the continued development of novel kinase inhibitors.

References

A Comparative Guide to the Structure-Activity Relationship of 1-Methyl-3,4-dihydroquinolin-2(1H)-one Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-Methyl-3,4-dihydroquinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of various pharmacologically active agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of its analogs, focusing on their potential as anticancer agents and dopamine D2 receptor modulators. The information presented is collated from various studies to aid in the rational design of novel therapeutics.

I. Comparative Biological Activity

The biological activity of this compound analogs is significantly influenced by the nature and position of substituents on the quinolinone core. The following tables summarize the quantitative data from various studies, highlighting key SAR trends.

Anticancer Activity

Recent studies have focused on the derivatization of the 3,4-dihydroquinolin-2(1H)-one scaffold to develop potent anticancer agents, particularly targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) in glioblastoma.

Table 1: In Vitro Antiproliferative Activity of 6-hydroxy-3,4-dihydroquinolin-2(1H)-one Analogs against Glioblastoma Cell Lines

Compound IDR Group (at 6-OH)U87-MG IC50 (µM)U138-MG IC50 (µM)
4g 2-(4-chlorobenzylidene)hydrazinyl>1609.20
4m 2-(4-hydroxybenzylidene)hydrazinyl12.044.20
4q 2-(4-nitrobenzylidene)hydrazinyl11.238.00
4t 2-(4-(dimethylamino)benzylidene)hydrazinyl10.6610.48
4u 2-(4-(diethylamino)benzylidene)hydrazinyl7.9612.55
Temozolomide (TMZ) -92.9093.09

IC50 values represent the concentration required to inhibit 50% of cell proliferation.

SAR Insights for Anticancer Activity:

  • Substitution at the 6-position: The introduction of a hydrazone moiety at the 6-position of the 3,4-dihydroquinolin-2(1H)-one core appears to be a key determinant of antiproliferative activity against glioblastoma cell lines.

  • Aromatic Substituents on Hydrazone: The nature of the substituent on the benzylidene ring of the hydrazone moiety significantly modulates the anticancer potency. Electron-donating groups, such as dimethylamino and diethylamino (compounds 4t and 4u ), generally lead to potent activity against the U87-MG cell line. A hydroxyl group at the para position (compound 4m ) resulted in the most potent activity against the U138-MG cell line.

  • Comparison with Standard of Care: Several of the synthesized analogs exhibited significantly lower IC50 values than the standard chemotherapeutic agent, Temozolomide, highlighting the potential of this scaffold in developing more effective treatments for glioblastoma.

Dopamine D2 Receptor Affinity

Aripiprazole, a well-known atypical antipsychotic, features the 3,4-dihydroquinolin-2(1H)-one core. This has spurred the investigation of its analogs as potential dopamine D2 receptor (D2R) modulators.

Table 2: In Vitro Dopamine D2 Receptor (D2R) Affinity of 1-substituted-3,4-dihydroquinolin-2(1H)-one Derivatives

Compound IDR Group (at N1)D2R Affinity (Ki, nM)
5b 3-(Piperidin-1-yl)propyl158
5e 3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl25
Aripiprazole 4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl1.6

Ki (inhibition constant) values represent the concentration of the compound that occupies 50% of the receptors.

SAR Insights for D2R Affinity:

  • N1-Substitution: The presence of a basic amine-containing side chain at the N1 position is crucial for D2R affinity.

  • Nature of the Terminal Amine: A piperazine ring, particularly with a methoxyphenyl substituent (compound 5e ), confers higher affinity for the D2R compared to a piperidine ring (compound 5b ).

  • Comparison with Aripiprazole: While the synthesized analogs show affinity for the D2R, they are less potent than Aripiprazole. This suggests that further optimization of the N1-substituent, including the linker length and the nature of the aromatic substituent on the piperazine ring, is necessary to achieve comparable or superior activity.

II. Experimental Protocols

In Vitro Antiproliferative MTT Assay
  • Cell Culture: Human glioblastoma cell lines (U87-MG and U138-MG) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 103 cells per well and allowed to adhere overnight.

  • Compound Treatment: The test compounds are dissolved in DMSO to prepare stock solutions. The cells are treated with increasing concentrations of the compounds (typically ranging from 0 to 160 µM) for 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Dopamine D2 Receptor Binding Assay
  • Receptor Preparation: Membranes from cells stably expressing the human dopamine D2 receptor are used as the receptor source.

  • Radioligand: [3H]-Spiperone is commonly used as the radioligand for D2 receptor binding assays.

  • Assay Buffer: The assay is typically performed in a buffer containing 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2, at a pH of 7.4.

  • Incubation: The receptor membranes, radioligand, and various concentrations of the test compounds are incubated together in a final volume of 1 mL. The incubation is carried out at room temperature for a specified period (e.g., 60 minutes).

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The filters are then washed with ice-cold buffer to remove unbound radioligand.

  • Radioactivity Measurement: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known D2 receptor antagonist (e.g., haloperidol). The specific binding is calculated by subtracting the non-specific binding from the total binding. The Ki values are calculated from the IC50 values (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

III. Signaling Pathways and Experimental Workflows

Dopamine D2 Receptor Signaling Pathway

The this compound analogs that exhibit affinity for the dopamine D2 receptor are likely to modulate downstream signaling pathways associated with this G-protein coupled receptor (GPCR). The following diagram illustrates the canonical signaling cascade initiated by D2 receptor activation.

D2R_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds to Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., altered gene expression, neurotransmitter release) PKA->Cellular_Response Phosphorylates targets leading to

Caption: Dopamine D2 Receptor Signaling Pathway.

Experimental Workflow for Anticancer Drug Screening

The process of evaluating the anticancer potential of novel this compound analogs typically follows a standardized workflow from synthesis to in vitro testing.

Anticancer_Screening_Workflow Start Design of Analogs Synthesis Chemical Synthesis of Analogs Start->Synthesis Purification Purification and Characterization (NMR, MS) Synthesis->Purification MTT_Assay MTT Assay for Antiproliferative Activity Purification->MTT_Assay Cell_Culture Culturing of Glioblastoma Cell Lines Cell_Culture->MTT_Assay Data_Analysis IC50 Value Determination MTT_Assay->Data_Analysis SAR_Analysis Structure-Activity Relationship Analysis Data_Analysis->SAR_Analysis End Identification of Lead Compounds SAR_Analysis->End

A Comparative Guide to Confirming the Stereochemistry of 1-Methyl-3,4-dihydroquinolin-2(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of analytical techniques for the stereochemical determination of a promising class of compounds.

The precise determination of stereochemistry is a critical step in the development of therapeutic agents, as different enantiomers and diastereomers can exhibit varied pharmacological and toxicological profiles. This guide provides a comparative overview of key analytical methods for confirming the stereochemistry of 1-Methyl-3,4-dihydroquinolin-2(1H)-one derivatives, a scaffold of significant interest in medicinal chemistry. We present a summary of quantitative data, detailed experimental protocols, and a logical workflow to guide researchers in selecting the most appropriate techniques for their needs.

Comparison of Analytical Techniques

The selection of an analytical method for stereochemical determination depends on several factors, including the nature of the sample (e.g., enantiomers vs. diastereomers), the availability of instrumentation, and the need for absolute versus relative configuration. The following table summarizes the performance of common techniques for the analysis of chiral this compound derivatives.

TechniqueParameter MeasuredSample RequirementsThroughputInformation ProvidedLimitations
Chiral High-Performance Liquid Chromatography (HPLC) Enantiomeric Excess (ee%)Racemic or enriched mixtureHighQuantitative ratio of enantiomersDoes not provide absolute configuration directly; method development can be time-consuming.
Nuclear Magnetic Resonance (NMR) Spectroscopy Diastereomeric Ratio (d.r.), Relative StereochemistryDiastereomeric mixtureMedium3D spatial relationships of atoms (e.g., through-space NOE/ROE correlations)Does not provide absolute configuration; may require complex 2D experiments and analysis.
Single-Crystal X-ray Crystallography Absolute StereochemistrySingle, high-quality crystalLowUnambiguous 3D molecular structureCrystal growth can be a significant bottleneck; not suitable for non-crystalline materials.
Vibrational Circular Dichroism (VCD) Spectroscopy Absolute StereochemistryEnantiomerically enriched sample in solutionMediumChiroptical properties related to molecular vibrationsRequires comparison with computationally predicted spectra; can be sensitive to conformation.

Experimental Data Summary

The following table presents hypothetical but representative experimental data for the stereochemical analysis of a chiral 3-substituted-1-methyl-3,4-dihydroquinolin-2(1H)-one derivative.

MethodParameterResultInterpretation
Chiral HPLCEnantiomeric Excess (ee%)98%The sample is highly enriched in one enantiomer.
NMR (NOESY)NOE CorrelationCorrelation between H-3 and one of the H-4 protonsSuggests a cis or trans relationship, aiding in the determination of relative stereochemistry for diastereomers.
X-ray CrystallographyFlack Parameter0.02(3)Confirms the absolute configuration of the crystallized enantiomer.
VCD SpectroscopySpectral MatchGood correlation with the calculated spectrum for the (S)-enantiomerProvides the absolute configuration of the enantiomer in solution.

Experimental Workflow

A logical approach to confirming the stereochemistry of novel this compound derivatives involves a multi-step process. The following diagram illustrates a typical workflow.

G Synthesis Synthesize Chiral Derivative Purification Purify Product Synthesis->Purification Chiral_HPLC Chiral HPLC Analysis Purification->Chiral_HPLC Determine Enantiomeric Purity NMR_Analysis NMR Analysis (1D & 2D) Purification->NMR_Analysis XRay X-ray Crystallography Chiral_HPLC->XRay If single crystals can be grown VCD VCD Spectroscopy Chiral_HPLC->VCD If non-crystalline or for solution-state confirmation

Workflow for Stereochemical Confirmation

Detailed Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify the enantiomers of a this compound derivative to determine its enantiomeric excess.

Instrumentation: A standard HPLC system equipped with a UV detector.

Chiral Stationary Phase: A polysaccharide-based chiral column, such as a Chiralpak® IA, IB, or IC, is often effective. The selection of the specific column may require screening.

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) is typically used. The exact ratio will need to be optimized for baseline separation. A common starting point is 90:10 (v/v) hexane:isopropanol.

Flow Rate: Typically 0.5-1.0 mL/min.

Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm).

Procedure:

  • Dissolve a small amount of the sample in the mobile phase.

  • Inject the sample onto the chiral column.

  • Elute with the optimized mobile phase.

  • Monitor the elution profile using the UV detector.

  • The two enantiomers should elute at different retention times.

  • Calculate the enantiomeric excess (ee%) using the peak areas of the two enantiomers: ee% = |(Area1 - Area2) / (Area1 + Area2)| * 100.

NMR Spectroscopy for Relative Stereochemistry

Objective: To determine the relative stereochemistry of diastereomeric this compound derivatives using Nuclear Overhauser Effect (NOE) or Rotating-frame Overhauser Effect (ROE) spectroscopy.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation: Dissolve approximately 5-10 mg of the purified diastereomer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Experiment: Acquire a 2D NOESY or ROESY spectrum.

Key Parameters to Analyze:

  • NOE/ROE Correlations: Look for through-space correlations between protons on the stereocenters and adjacent protons. For example, in a 3,4-disubstituted derivative, an NOE between the proton at C3 and a proton at C4 can indicate their spatial proximity, helping to assign a cis or trans relationship.

  • Coupling Constants (³JHH): The magnitude of the coupling constant between vicinal protons can also provide information about their dihedral angle, which can be related to the relative stereochemistry.

Procedure:

  • Acquire standard 1D ¹H and ¹³C NMR spectra to assign all proton and carbon signals.

  • Set up and run a 2D NOESY or ROESY experiment.

  • Process the 2D data and identify cross-peaks that indicate spatial proximity between protons.

  • Correlate the observed NOEs/ROEs with the possible diastereomeric structures to determine the relative configuration.

Single-Crystal X-ray Crystallography

Objective: To unambiguously determine the absolute stereochemistry of an enantiomerically pure this compound derivative.

Instrumentation: A single-crystal X-ray diffractometer.

Procedure:

  • Crystal Growth: Grow single crystals of the enantiomerically pure compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion). Common solvents include ethanol, methanol, acetone, or mixtures with water.

  • Data Collection: Mount a suitable crystal on the diffractometer and collect diffraction data, typically at low temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods or other phasing techniques. Refine the structural model against the collected data.

  • Absolute Configuration Determination: If the data is of sufficient quality and the molecule contains atoms that scatter X-rays anomalously (e.g., atoms heavier than carbon), the absolute configuration can be determined from the diffraction data, often by calculating the Flack parameter.

Vibrational Circular Dichroism (VCD) Spectroscopy

Objective: To determine the absolute configuration of a chiral this compound derivative in solution.

Instrumentation: A VCD spectrometer.

Procedure:

  • Sample Preparation: Prepare a solution of the enantiomerically enriched sample in a suitable solvent (e.g., CDCl₃, CCl₄) at a concentration sufficient to obtain a good signal-to-noise ratio (typically 5-20 mg/mL).

  • Spectral Acquisition: Acquire the VCD and infrared (IR) spectra of the sample.

  • Computational Modeling:

    • Perform a conformational search for one enantiomer of the molecule using computational chemistry software.

    • For each low-energy conformer, calculate the theoretical VCD and IR spectra using Density Functional Theory (DFT).

    • Generate a Boltzmann-averaged theoretical VCD spectrum based on the calculated energies of the conformers.

  • Spectral Comparison: Compare the experimental VCD spectrum with the calculated spectrum for the chosen enantiomer. A good match in the signs and relative intensities of the VCD bands confirms the absolute configuration. If the experimental spectrum is the mirror image of the calculated spectrum, the absolute configuration is that of the other enantiomer.

In Silico Modeling of 1-Methyl-3,4-dihydroquinolin-2(1H)-one Interactions: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of the in silico performance and experimental validation of 1-Methyl-3,4-dihydroquinolin-2(1H)-one derivatives and alternative scaffolds as inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. This guide provides supporting experimental data, detailed methodologies, and visual representations of key processes to aid researchers in drug development.

The this compound scaffold is a foundational structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have garnered significant attention as potential therapeutic agents, particularly as inhibitors of protein kinases like the Epidermal Growth Factor Receptor (EGFR), a key target in oncology. This guide provides a comparative analysis of a representative this compound derivative against a well-established quinazolinone-based EGFR inhibitor, Gefitinib. The comparison focuses on their in silico modeling, experimental validation, and the underlying methodologies.

Comparative Analysis of EGFR Inhibitors

This section presents a head-to-head comparison of a representative this compound derivative and Gefitinib, a clinically approved EGFR inhibitor with a quinazoline core. The data is compiled from various in silico and in vitro studies to provide a comprehensive overview of their potential as EGFR inhibitors.

In Silico Performance and Experimental Validation
Compound IDScaffold TypeTargetIn Silico MethodPredicted Binding Affinity (kcal/mol)Experimental IC50 (nM)Key Interacting Residues (Predicted)
Compound 5k QuinazolinoneEGFRwt-TKMolecular DockingNot explicitly stated, but noted to form stable interactions10Arg817, Thr830, Lys721
Gefitinib QuinazolineEGFRwt-TKMolecular Docking-3.22 - 38.9Met793, Lys745

Table 1: Comparison of a potent quinazolinone derivative (Compound 5k) and Gefitinib, highlighting their in silico and in vitro performance as EGFR inhibitors.[1][2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the summarized protocols for key experiments cited in this guide.

In Vitro EGFR Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantitatively measures the activity of EGFR tyrosine kinase and the inhibitory potential of test compounds.

  • Reaction Setup : A reaction mixture is prepared containing EGFR enzyme, a suitable substrate (e.g., poly(Glu, Tyr)), ATP, and the test compound at various concentrations in a 96-well plate.

  • Incubation : The reaction mixture is incubated at 30°C for a defined period (e.g., 30-40 minutes) to allow the kinase reaction to proceed.

  • Termination and ADP Detection : The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • Signal Generation : A Kinase Detection Reagent is then added to convert the generated ADP back to ATP, which is subsequently used in a luciferase/luciferin reaction to produce a luminescent signal.

  • Data Analysis : The luminescence intensity, which is directly proportional to the amount of ADP produced and thus the kinase activity, is measured using a luminometer. The IC50 values are calculated from the dose-response curves.[3][4]

Molecular Docking Protocol

Molecular docking simulations are performed to predict the binding mode and affinity of a ligand to its target protein.

  • Protein and Ligand Preparation : The 3D crystal structure of the target protein (e.g., EGFR kinase domain, PDB ID: 1M17) is obtained from the Protein Data Bank. The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning charges. The 2D structures of the ligands are sketched and converted to 3D structures, followed by energy minimization.

  • Binding Site Definition : The active site of the protein is defined based on the co-crystallized ligand or through prediction algorithms.

  • Docking Simulation : A docking program (e.g., AutoDock Vina) is used to systematically sample different conformations and orientations of the ligand within the defined binding site.

  • Scoring and Analysis : The software calculates the binding affinity (e.g., in kcal/mol) for each docked pose using a scoring function. The pose with the lowest binding energy is typically considered the most favorable. The interactions between the ligand and the protein residues (e.g., hydrogen bonds, hydrophobic interactions) are then analyzed.[5]

Visualizing Molecular Interactions and Workflows

Graphical representations are essential for understanding complex biological pathways and experimental procedures. The following diagrams were generated using the DOT language in Graphviz.

EGFR Signaling Pathway and Inhibition cluster_membrane Cell Membrane EGFR EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Activates EGF EGF (Ligand) EGF->EGFR Binds Downstream Downstream Signaling (Proliferation, Survival) Dimerization->Downstream Initiates Inhibitor Quinolinone/Quinazolinone Inhibitor Inhibitor->Dimerization Blocks ATP Binding Site

Caption: EGFR signaling pathway and the mechanism of inhibition by quinolinone/quinazolinone derivatives.

In Silico Drug Discovery Workflow cluster_computational Computational Analysis cluster_experimental Experimental Validation Target Target Identification (e.g., EGFR) Docking Molecular Docking Target->Docking Ligand Ligand Preparation (Quinolinone Derivatives) Ligand->Docking Analysis Binding Affinity & Interaction Analysis Docking->Analysis Synthesis Chemical Synthesis Analysis->Synthesis Lead Candidates Assay In Vitro Kinase Assay Synthesis->Assay SAR Structure-Activity Relationship (SAR) Assay->SAR

Caption: A typical workflow for in silico drug discovery and experimental validation.

References

A Comparative Guide to Molecular Docking of Dihydroquinolinone Derivatives as VEGFR-2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the molecular docking performance of 3,4-dihydroquinolin-2(1H)-one and its derivatives as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in anti-angiogenic cancer therapy. The data presented is collated from various computational studies to offer a comprehensive overview for researchers in the field of drug design and discovery.

Performance Comparison of Dihydroquinolinone Derivatives

The following table summarizes the molecular docking scores (binding affinities) of various dihydroquinolinone derivatives against VEGFR-2. Lower binding energy values typically indicate a higher binding affinity and potentially greater inhibitory activity. It is important to note that direct comparison of scores between different studies should be approached with caution due to variations in docking software, scoring functions, and specific protocols used.

Compound ClassDerivative/Compound IDDocking Score (kcal/mol)Target Protein (PDB ID)Software UsedReference
Quinolin-4(1H)-oneQ2-14.65VEGFR-2AutoDock Vina[1]
Quinolin-4(1H)-oneSeries Average-11.31 to -14.65VEGFR-2AutoDock Vina[1]
3,4-Dihydroquinolin-2(1H)-one4w-12.2VEGFR-2Not Specified[2]
3,4-Dihydroquinolin-2(1H)-one4t-11.4VEGFR-2Not Specified[2]
3,4-Dihydroquinolin-2(1H)-one4uNot SpecifiedVEGFR-2Not Specified[2]
3,4-Dihydroquinolin-2(1H)-one4qNot SpecifiedVEGFR-2Not Specified[2]
3,4-Dihydroquinolin-2(1H)-one4m-9.9VEGFR-2Not Specified[2]
Indolin-2-one (Reference)Sunitinib-16.5974VEGFR-2 (4AGD)MOE 2020.09[3]

Note: The docking scores are presented as reported in the respective studies. Variations in scoring functions mean that a direct numerical comparison between different software packages may not be straightforward.

Experimental Protocols

The methodologies employed in molecular docking studies are critical for the reproducibility and reliability of the results. Below are generalized protocols based on the cited literature for docking ligands to VEGFR-2.

Protocol 1: Molecular Docking using AutoDock Vina

This protocol is a standard procedure for performing molecular docking using the widely adopted AutoDock Vina software.

  • Protein Preparation:

    • The three-dimensional crystal structure of VEGFR-2 is obtained from the Protein Data Bank (PDB).

    • Water molecules and any co-crystallized ligands are removed from the PDB file.

    • Polar hydrogens and Gasteiger charges are added to the protein structure using AutoDockTools.

    • The prepared protein is saved in the PDBQT file format.[4]

  • Ligand Preparation:

    • The 2D structures of the 1-Methyl-3,4-dihydroquinolin-2(1H)-one derivatives are drawn using a chemical drawing tool (e.g., ChemDraw).

    • The 2D structures are converted to 3D and energy minimized using a suitable force field (e.g., MMFF94).

    • The prepared ligands are saved in the PDBQT file format.

  • Grid Generation:

    • A grid box is defined to encompass the active site of VEGFR-2. The center of the grid is typically set to the coordinates of the co-crystallized ligand or identified through literature.

    • The dimensions of the grid box are set to be large enough to allow the ligand to move freely within the binding pocket.

  • Docking Simulation:

    • AutoDock Vina is used to perform the docking calculations. The software explores different conformations and orientations of the ligand within the defined grid box.

    • The Lamarckian Genetic Algorithm is commonly employed for the conformational search.[5]

    • The results are generated as a series of binding poses for each ligand, ranked by their predicted binding affinities (in kcal/mol).

Protocol 2: Molecular Docking using Schrödinger Glide

This protocol outlines the typical workflow for molecular docking simulations using the Schrödinger software suite.

  • Protein Preparation:

    • The VEGFR-2 crystal structure is imported into the Maestro interface.

    • The Protein Preparation Wizard is used to assign bond orders, add hydrogens, create disulfide bonds, and cap termini.

    • Water molecules beyond a certain distance from the active site are removed.

    • The protein structure is energy minimized using a force field like OPLS.

  • Ligand Preparation:

    • Ligand structures are prepared using LigPrep, which generates various tautomers, stereoisomers, and ionization states at a specified pH.

    • The ligands are then energy minimized.

  • Receptor Grid Generation:

    • A receptor grid is generated around the defined active site of VEGFR-2. The co-crystallized ligand can be used to define the center of the grid.

  • Docking:

    • The prepared ligands are docked into the receptor grid using the Glide module.

    • Docking can be performed at different precision levels, such as Standard Precision (SP) or Extra Precision (XP), with XP being more computationally intensive but generally more accurate.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the VEGFR-2 signaling pathway and a typical molecular docking workflow.

VEGFR2_Signaling_Pathway VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to Dimerization Receptor Dimerization VEGFR2->Dimerization Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation PLCg PLCγ Autophosphorylation->PLCg PI3K PI3K Autophosphorylation->PI3K MAPK MAPK PLCg->MAPK Akt Akt PI3K->Akt Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) Akt->Angiogenesis MAPK->Angiogenesis

Caption: A simplified diagram of the VEGFR-2 signaling cascade, a critical pathway for angiogenesis.

Molecular_Docking_Workflow Molecular Docking Experimental Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis Protein_Prep Protein Preparation (PDB Structure) Grid_Gen Grid Generation (Define Active Site) Protein_Prep->Grid_Gen Ligand_Prep Ligand Preparation (Dihydroquinolinone Derivatives) Docking Molecular Docking (e.g., AutoDock Vina, Glide) Ligand_Prep->Docking Grid_Gen->Docking Pose_Analysis Binding Pose Analysis Docking->Pose_Analysis Scoring Scoring & Ranking (Binding Affinity) Docking->Scoring Result Identification of Potential Inhibitors Pose_Analysis->Result Scoring->Result

Caption: A generalized workflow for in silico molecular docking studies.

References

Comparing the efficacy of different 1-Methyl-3,4-dihydroquinolin-2(1H)-one isomers

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of the Efficacy of 3,4-Dihydroquinolin-2(1H)-one Derivatives

Foreword for the Researcher

Data Presentation: Comparative Efficacy of 3,4-Dihydroquinolin-2(1H)-one Derivatives

The following table summarizes the quantitative data for different derivatives of 3,4-dihydroquinolin-2(1H)-one, highlighting their varied biological targets and potencies.

Compound IDStructureBiological TargetAssay TypeEfficacy (IC50/ED50)Reference
Cpd 1 6-[4-(4-methylpiperazine-1-yl)-4-oxobutoxy]-4-methylquinolin-2(1H)-onePhosphodiesterase 3 (PDE3)Enzyme InhibitionIC50 = 0.20 µM[1]
Cpd 2 2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-oneTubulin PolymerizationCell-based (Cytotoxicity)GI50 < 50 nM (HT29, U87, A2780, H460, BE2-C cell lines)[2]
Cpd 3 2-(2-methoxystyryl)quinazolin-4(3H)-oneTubulin PolymerizationCell-based (Cytotoxicity)Sub-µM potency[2]
Cpd 4 9-(hexyloxy)-5,6-dihydro-[1][3][4]triazolo[3,4-a]isoquinolin-3(2H)-one (structural isomer)Not specified (Anticonvulsant activity)In vivo (Maximal Electroshock)ED50 = 63.31 mg/kg[5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

PDE3 Inhibition Assay (for Compound 1)
  • Enzyme and Substrate: Recombinant human PDE3 is used as the enzyme source. The substrate is [3H]-cGMP.

  • Assay Buffer: The reaction is typically carried out in a buffer containing 40 mM Tris-HCl (pH 8.0), 10 mM MgCl2, and 0.1 mg/mL BSA.

  • Procedure:

    • The test compound, dissolved in DMSO, is pre-incubated with the PDE3 enzyme in the assay buffer for 10 minutes at 37°C.

    • The reaction is initiated by the addition of [3H]-cGMP.

    • The reaction is allowed to proceed for a specified time (e.g., 30 minutes) at 37°C.

    • The reaction is terminated by the addition of a stop solution (e.g., 0.2 M HCl).

    • The product, [3H]-5'-GMP, is separated from the unreacted substrate using anion-exchange chromatography.

    • The amount of [3H]-5'-GMP is quantified by scintillation counting.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of the enzyme activity, is calculated by fitting the dose-response data to a sigmoidal curve.

Cell-Based Cytotoxicity Assay (for Compounds 2 and 3)
  • Cell Lines: A panel of human cancer cell lines (e.g., HT29, U87, MCF-7, A2780, H460, A431, Du145, BE2-C, MIA) is used.

  • Culture Conditions: Cells are maintained in a suitable medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

  • Procedure:

    • Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

    • The test compounds are serially diluted in the culture medium and added to the wells.

    • The plates are incubated for a specified period (e.g., 72 hours).

    • Cell viability is assessed using a suitable assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay.

  • Data Analysis: The GI50 value, the concentration of the compound that causes 50% growth inhibition, is determined from the dose-response curves.

In Vivo Anticonvulsant Activity (Maximal Electroshock Test for Compound 4)
  • Animal Model: Male Kunming mice (18-22 g) are typically used.

  • Compound Administration: The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. The vehicle (e.g., 0.5% carboxymethylcellulose sodium) is used as a control.

  • Procedure:

    • At a predetermined time after compound administration (e.g., 30 minutes), a maximal electrical stimulus (e.g., 50 mA, 0.2 s) is delivered through corneal electrodes.

    • The mice are observed for the presence or absence of the tonic hind limb extension seizure.

  • Data Analysis: The ED50 value, the dose of the compound that protects 50% of the animals from the tonic hind limb extension seizure, is calculated using a probit analysis.

Mandatory Visualizations

Signaling Pathway of PDE3 Inhibition

PDE3_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PDE3 PDE3 cAMP->PDE3 Substrate PKA PKA cAMP->PKA Activates AMP AMP PDE3->AMP Degrades Ca_channel Ca²⁺ Channel (Phosphorylated) PKA->Ca_channel Phosphorylates Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Leads to Contraction Increased Cardiac Contraction Ca_influx->Contraction Quinolinone 3,4-Dihydroquinolin-2(1H)-one Derivative (e.g., Cpd 1) Quinolinone->PDE3 Inhibits

Caption: Signaling pathway of PDE3 inhibition by a 3,4-dihydroquinolin-2(1H)-one derivative.

General Experimental Workflow for Bioactivity Screening

Bioactivity_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & Lead Optimization Synthesis Synthesis of 3,4-Dihydroquinolin-2(1H)-one Derivatives Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Primary_Screening Primary Screening (e.g., In vitro enzyme assay) Characterization->Primary_Screening Dose_Response Dose-Response & Potency (IC₅₀/EC₅₀ Determination) Primary_Screening->Dose_Response Secondary_Screening Secondary Screening (e.g., Cell-based assays) Dose_Response->Secondary_Screening In_Vivo In Vivo Efficacy (Animal Models) Secondary_Screening->In_Vivo SAR Structure-Activity Relationship (SAR) Analysis In_Vivo->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Iterative Design

Caption: A general workflow for the synthesis and biological evaluation of novel compounds.

References

Assessing the Target Selectivity of 1-Methyl-3,4-dihydroquinolin-2(1H)-one Derivatives as VEGFR2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Drug Discovery

The 1-methyl-3,4-dihydroquinolin-2(1H)-one scaffold is a promising structural motif in the development of novel therapeutics, particularly in the realm of oncology. Recent research has highlighted the potential of derivatives of this core structure as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis, the process of new blood vessel formation that is critical for tumor growth and metastasis. This guide provides an objective comparison of the anti-proliferative activity of novel this compound derivatives against glioblastoma cell lines, contextualized by the performance of established multi-kinase inhibitors.

Comparative Analysis of Anti-Proliferative Activity

A recent study by Buhlak et al. (2025) investigated a series of novel 3,4-dihydroquinolin-2(1H)-one analogues for their potential to inhibit the growth of glioblastoma multiforme (GBM) cells, a therapeutic strategy linked to the inhibition of VEGFR2.[1][2][3] The half-maximal inhibitory concentrations (IC50) of the most promising compounds from this series against the U87-MG and U138-MG glioblastoma cell lines are presented below, alongside data for the standard-of-care chemotherapy agent Temozolomide and the established VEGFR2 inhibitors Pazopanib and Sunitinib.

CompoundTarget(s)U87-MG Cell Line IC50 (µM)U138-MG Cell Line IC50 (µM)
Compound 4m (dihydroquinolinone derivative)VEGFR2 (putative)4.20Not Reported
Compound 4q (dihydroquinolinone derivative)VEGFR2 (putative)8.00Not Reported
Compound 4u (dihydroquinolinone derivative)VEGFR2 (putative)7.96Not Reported
Compound 4t (dihydroquinolinone derivative)VEGFR2 (putative)10.48Not Reported
Temozolomide (Standard Chemotherapy)DNA Alkylating92.9093.09
Pazopanib (Multi-kinase Inhibitor)VEGFR1/2/3, PDGFR~0.021 (HUVEC)Not Reported
Sunitinib (Multi-kinase Inhibitor)VEGFR2, PDGFRβNot ReportedNot Reported

Experimental Methodologies

The assessment of the anti-proliferative activity of the this compound derivatives and the comparative compounds relies on established in vitro assays. The following sections detail the typical protocols for these key experiments.

In Vitro VEGFR2 Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of the VEGFR2 kinase.

Principle: The assay quantifies the phosphorylation of a substrate by the VEGFR2 kinase domain in the presence of ATP. The amount of phosphorylation is inversely proportional to the inhibitory activity of the test compound. Detection is often achieved using methods like ELISA, time-resolved fluorescence resonance energy transfer (TR-FRET), or luminescence-based ATP detection.

General Protocol:

  • Reagents and Materials: Recombinant human VEGFR2 kinase domain, a suitable kinase substrate (e.g., a synthetic peptide), ATP, assay buffer, and a detection reagent.

  • Procedure: a. The test compound is serially diluted to various concentrations. b. The VEGFR2 enzyme, substrate, and test compound are incubated together in a microplate well. c. The kinase reaction is initiated by the addition of ATP. d. The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C). e. The reaction is stopped, and the amount of product (phosphorylated substrate) or remaining ATP is quantified using a suitable detection method and a microplate reader.

  • Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated by fitting the dose-response data to a sigmoidal curve.

MTT Cell Viability Assay

This colorimetric assay is a widely used method to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[6][7][8][9]

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases of viable cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

General Protocol:

  • Cell Seeding: Cancer cell lines (e.g., U87-MG, U138-MG) are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plate is incubated for a further 2-4 hours to allow for formazan crystal formation.

  • Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Visualizing the Molecular Context

To better understand the mechanism of action and the experimental process, the following diagrams illustrate the VEGFR2 signaling pathway and a typical workflow for assessing inhibitor activity.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds P1 Dimerization & Autophosphorylation VEGFR2->P1 PLCg PLCγ P1->PLCg PI3K PI3K P1->PI3K PKC PKC PLCg->PKC Ras Ras PKC->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis

VEGFR2 Signaling Pathway

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_data Data Analysis Synth Synthesis of This compound Derivatives KinaseAssay VEGFR2 Kinase Inhibition Assay Synth->KinaseAssay MTTAssay MTT Cell Viability Assay Synth->MTTAssay IC50_Kinase Determine Kinase IC50 KinaseAssay->IC50_Kinase CellCulture Glioblastoma Cell Culture (U87-MG, U138-MG) CellCulture->MTTAssay IC50_Cell Determine Cellular IC50 MTTAssay->IC50_Cell Comparison Compare with Reference Compounds IC50_Cell->Comparison

Experimental Workflow for Inhibitor Assessment

References

Safety Operating Guide

Proper Disposal of 1-Methyl-3,4-dihydroquinolin-2(1H)-one: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

The following protocol provides essential safety and logistical information for the proper disposal of 1-Methyl-3,4-dihydroquinolin-2(1H)-one, ensuring the safety of laboratory personnel and environmental protection. This guide is intended for researchers, scientists, and drug development professionals.

I. Immediate Safety Precautions and Personal Protective Equipment (PPE)

Before handling this compound, it is crucial to be aware of its potential hazards. The compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, strict adherence to safety protocols is mandatory.

Required Personal Protective Equipment (PPE):

PPE CategorySpecificationPurpose
Eye/Face Protection Safety glasses with side-shields or tight-sealing safety goggles.To prevent eye contact which can cause serious irritation.[1]
Hand Protection Protective gloves (e.g., nitrile rubber).To avoid skin contact which can lead to irritation.[1]
Skin and Body Protection Wear appropriate protective clothing to prevent skin exposure.To protect against accidental splashes or spills.[1]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust or aerosols are generated.To prevent respiratory tract irritation.[1][2]

Work should always be conducted in a well-ventilated area, preferably under a chemical fume hood.[3]

II. Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Step-by-Step Spill Cleanup:

  • Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area and ensure adequate ventilation.[2]

  • Contain the Spill: Prevent the spill from spreading and from entering drains or waterways.[1][3]

  • Absorb the Material: For liquid spills, use an inert absorbent material such as sand, silica gel, or vermiculite to absorb the chemical.[1][3]

  • Collect the Waste: Carefully sweep or shovel the absorbed material into a closable, labeled container for disposal.[1]

  • Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent, followed by washing with soap and water.

  • Dispose of Cleanup Materials: All contaminated materials, including gloves and absorbent, should be placed in the labeled waste container for proper disposal.

III. Disposal Procedure

Proper disposal of this compound and its contaminated waste is critical to avoid environmental harm.

Waste Classification and Segregation:

  • Hazardous Waste: this compound is considered hazardous waste.

  • Incompatible Materials: Avoid mixing this compound with strong oxidizing agents and strong acids.[4]

Disposal Workflow:

The disposal of this compound must be handled by a licensed waste disposal service. Do not attempt to dispose of this chemical down the drain or in regular trash.

cluster_prep Preparation cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal A Wear appropriate PPE (Gloves, Goggles, Lab Coat) B Collect waste This compound and contaminated materials A->B Begin C Use a dedicated, labeled, and sealed hazardous waste container B->C Place in D Store in a designated, well-ventilated, and secure area C->D Transfer to E Check for incompatibilities (e.g., strong oxidizing agents) F Arrange for pickup by a licensed hazardous waste disposal company D->F Schedule G Complete all necessary waste disposal documentation F->G Ensure

Caption: Disposal workflow for this compound.

IV. Emergency Procedures

In case of accidental exposure, follow these first-aid measures immediately:

  • If Swallowed: Immediately call a POISON CENTER or doctor.[3]

  • If on Skin: Take off immediately all contaminated clothing. Rinse skin with water.[3] Wash with plenty of soap and water.[1]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

  • If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[1]

Always have the Safety Data Sheet (SDS) readily available for emergency responders.

References

Personal protective equipment for handling 1-Methyl-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 1-Methyl-3,4-dihydroquinolin-2(1H)-one (CAS No. 826-72-2). Adherence to these procedures is vital for ensuring laboratory safety and minimizing environmental impact.

Immediate Safety and Personal Protective Equipment (PPE)

Based on data from structurally similar compounds and supplier information, this compound is classified as an irritant and is presumed to be harmful if swallowed, causing skin and eye irritation, and potential respiratory irritation.[1] Therefore, a comprehensive PPE strategy is mandatory.

PPE Recommendations Summary
PPE CategorySpecificationRationale
Hand Protection Nitrile gloves (minimum 5-mil thickness) suitable for short-term splash protection.[2]Protects against skin contact. Nitrile gloves offer good resistance to a range of chemicals, but may have limited resistance to aromatic amines.[2][3] For prolonged contact, consider heavier-duty gloves and consult manufacturer-specific chemical resistance data.
Eye Protection Chemical safety goggles or a face shield.Prevents eye contact with splashes or aerosols.
Skin and Body Protection A chemically resistant lab coat, long pants, and closed-toe shoes.Minimizes the risk of skin exposure.
Respiratory Protection A NIOSH-approved air-purifying respirator with an organic vapor (OV) cartridge.[4][5]Protects against inhalation of vapors or aerosols, especially when handling outside of a fume hood or during spill cleanup.

Operational Plan: Handling Procedures

Strict adherence to the following step-by-step protocol is essential for the safe handling of this compound.

Experimental Workflow

G Experimental Workflow for Handling this compound cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_fume_hood Ensure Fume Hood is Operational prep_ppe->prep_fume_hood prep_materials Gather All Necessary Materials prep_fume_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh Proceed to Handling handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve handle_reaction Perform Reaction Under Inert Atmosphere (if required) handle_dissolve->handle_reaction cleanup_decontaminate Decontaminate Glassware handle_reaction->cleanup_decontaminate Proceed to Cleanup cleanup_dispose_waste Dispose of Chemical Waste cleanup_decontaminate->cleanup_dispose_waste cleanup_remove_ppe Remove and Dispose of Contaminated PPE cleanup_dispose_waste->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash

Caption: A flowchart outlining the key steps for safely handling this compound.

Detailed Methodologies

Preparation:

  • Don PPE: Before entering the laboratory area where the chemical will be handled, put on all required PPE as detailed in the table above.

  • Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and the sash is at the appropriate height.

  • Material Assembly: Gather all necessary equipment, including glassware, solvents, and spill cleanup materials, and place them inside the fume hood.

Handling:

  • Weighing: Carefully weigh the desired amount of this compound within the fume hood to minimize exposure to dust or powder.

  • Dissolving: Add the solvent to the compound slowly to avoid splashing.

  • Reaction: Conduct all subsequent experimental steps within the fume hood.

Cleanup:

  • Decontamination: Decontaminate all glassware and equipment that came into contact with the chemical using an appropriate solvent.

  • Waste Disposal: Segregate and dispose of all chemical waste according to the disposal plan outlined below.

  • PPE Removal: Remove and dispose of contaminated gloves and other disposable PPE in the designated waste stream.

  • Hygiene: Wash hands thoroughly with soap and water after the procedure is complete.

Disposal Plan

Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Disposal:

  • Solid Waste: Collect any solid this compound waste, including contaminated items like weigh paper and paper towels, in a clearly labeled, sealed container for hazardous waste.

  • Liquid Waste: Dispose of solutions containing this compound in a designated, labeled hazardous waste container. Do not pour down the drain.

  • Contaminated PPE: Dispose of contaminated gloves, lab coats (if disposable), and other materials in a designated solid hazardous waste container.

Important Considerations:

  • All waste generators must determine if their chemical waste is classified as hazardous.[6]

  • Consult your institution's Environmental Health and Safety (EHS) office for specific guidance on hazardous waste disposal procedures.[7]

  • Ensure all waste containers are properly labeled with the chemical name and associated hazards.[8]

References

×

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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-3,4-dihydroquinolin-2(1H)-one
Reactant of Route 2
Reactant of Route 2
1-Methyl-3,4-dihydroquinolin-2(1H)-one

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